Product packaging for 4-Bromo-8-nitroquinoline(Cat. No.:CAS No. 1379345-02-4)

4-Bromo-8-nitroquinoline

Cat. No.: B2969029
CAS No.: 1379345-02-4
M. Wt: 253.055
InChI Key: PAXJMMPHGVRQJX-UHFFFAOYSA-N
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Description

4-Bromo-8-nitroquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.055. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O2 B2969029 4-Bromo-8-nitroquinoline CAS No. 1379345-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXJMMPHGVRQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-8-nitroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 4-Bromo-8-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical identity, detailed physicochemical properties, a robust synthesis protocol with mechanistic insights, and its current and potential applications in drug discovery and scientific research. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and utility of this versatile molecule.

Core Chemical Identity

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds that form the backbone of many pharmacologically active agents.[1] The molecule is characterized by a quinoline ring system substituted with a bromine atom at the C4 position and a nitro group at the C8 position. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological activity.

Table 1: Key Identifiers for this compound

Identifier Value Source
CAS Number 1379345-02-4 [1][2][3]
IUPAC Name This compound [1][2][3]
Molecular Formula C₉H₅BrN₂O₂ [1][2][3]
Molecular Weight 253.06 g/mol [2][3]
SMILES C1=CC2=C(C=CN=C2C(=C1)--INVALID-LINK--[O-])Br [1][3]

| InChI Key | PAXJMMPHGVRQJX-UHFFFAOYSA-N |[1][3] |

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its suitability for various applications, from reaction conditions to formulation development.

Table 2: Physicochemical Data for this compound

Property Value Notes
Appearance Off-white to yellow solid/powder [4][5]
Purity ≥95% (Commercially available) [2][6]
XLogP3 2.7 A measure of lipophilicity, indicating moderate solubility in nonpolar solvents.[3]
Topological Polar Surface Area 58.7 Ų Suggests reasonable cell permeability characteristics.[3][7]
Storage Conditions Store at room temperature or 2-8°C in a dry, cool, well-ventilated place. Keep container tightly closed. [2][4][5]

| Solubility | Data not widely available; expected to be soluble in organic solvents like DMF and DMSO. |[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step process starting from quinolin-4-ol. This involves the bromination of the hydroxyl group followed by electrophilic nitration of the quinoline ring system.

Step 1: Synthesis of 4-Bromoquinoline (Precursor)

The conversion of quinolin-4-ol to 4-bromoquinoline is a standard transformation. The hydroxyl group at the 4-position makes the carbon susceptible to nucleophilic substitution after activation. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion.

  • Causality: PBr₃ reacts with the hydroxyl group to form a good leaving group (O-PBr₂), which is subsequently displaced by a bromide ion. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]

Step 2: Nitration of 4-Bromoquinoline

The core of the synthesis is the regioselective nitration of 4-bromoquinoline. The introduction of the nitro group at the C8 position is an electrophilic aromatic substitution reaction.[1]

  • Causality: A strong nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is required. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The quinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under harsh acidic conditions, the reaction proceeds, with substitution favoring the benzene ring portion of the scaffold. The C8 position is a common site for nitration in quinoline systems.[1][9]

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles and must be performed by qualified personnel with appropriate safety precautions.

  • Preparation of 4-Bromoquinoline:

    • To a stirred solution of quinolin-4-ol (1.0 eq) in anhydrous DMF, add phosphorus tribromide (1.05 eq) dropwise at 0°C under a nitrogen atmosphere.[8]

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Basify the mixture to a pH of ~10 using a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-bromoquinoline.[8]

  • Nitration to this compound:

    • Dissolve the synthesized 4-bromoquinoline (1.0 eq) in concentrated sulfuric acid, and cool the mixture to -5°C to 0°C in an ice-salt bath.[9]

    • Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, ensuring the internal temperature remains below 5°C.

    • Stir the reaction mixture at this temperature for 1-2 hours.[9]

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[1]

G start Quinolin-4-ol step1 Add PBr₃ in DMF (0°C to RT) start->step1 Bromination intermediate 4-Bromoquinoline step1->intermediate step2 Add HNO₃ / H₂SO₄ (-5°C to RT) intermediate->step2 Nitration product This compound step2->product workup Quench, Neutralize, Extract, Purify product->workup Isolation

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique arrangement of the bromo and nitro functional groups on the quinoline scaffold makes this compound a valuable building block and a compound of interest for several applications.

  • Pharmaceutical Intermediate: Quinoline-based structures are central to a wide range of therapeutics, including antimalarial, antibacterial, and anticancer agents.[1][9] this compound serves as a versatile precursor. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization, such as amide bond formation or use in diazotization reactions.[1]

  • Anticancer and Antimicrobial Research: The compound itself has been noted for its antimicrobial properties and potential in cancer research.[1] The mechanism is thought to involve the reduction of the nitro group within cells to form reactive amino derivatives that can interact with biological macromolecules like proteins and nucleic acids.[1] Studies on related bromo- and nitro-substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines and the ability to act as Topoisomerase I inhibitors, which are crucial enzymes for DNA replication.[9][10]

  • Neurodegenerative Disease Research: 8-substituted quinolines are being investigated for their potential role in the treatment and diagnosis of Alzheimer's disease.[1] This area of research often focuses on the ability of such compounds to chelate metal ions or interact with protein aggregates.

  • Materials Science: The aromatic structure and polar functional groups suggest potential use in the development of novel dyes, pigments, and functional organic materials.[1]

G cluster_mods Chemical Modifications cluster_derivs Derivative Classes cluster_apps Therapeutic Targets & Applications parent This compound mod1 Cross-Coupling (at C4-Br) parent->mod1 Versatile Precursor mod2 Nitro Reduction (at C8-NO₂) parent->mod2 app4 Material Science (Dyes, Probes) parent->app4 deriv1 Complex Quinoline Analogs mod1->deriv1 deriv2 8-Aminoquinoline Derivatives mod2->deriv2 app1 Anticancer Agents (e.g., Topoisomerase I) deriv1->app1 app3 Alzheimer's Research deriv1->app3 deriv2->app1 app2 Antimicrobial Agents deriv2->app2

Caption: Potential applications derived from this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[5]

  • Hazards: The compound may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[5][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important heterocyclic compound with a well-defined chemical profile. Its synthesis is achievable through standard organic transformations, and its dual functional handles—a bromine atom and a nitro group—provide extensive opportunities for chemical modification. These features make it a valuable building block for synthesizing complex molecules with potential applications in pharmacology, particularly in the development of novel anticancer and antimicrobial agents, and in materials science. Researchers utilizing this compound should adhere to strict safety protocols due to its potential hazards.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 4-Bromo-8-nitroquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines two primary synthetic strategies, beginning with a detailed retrosynthetic analysis to elucidate the logic behind the proposed pathways. The principal focus is a robust three-step sequence commencing with the Gould-Jacobs reaction to form the quinoline core, followed by decarboxylation and subsequent bromination. An alternative pathway, leveraging the classical Sandmeyer reaction, is also presented. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and quantitative data. The guide is structured to provide drug development professionals and organic chemists with both the practical steps for synthesis and the foundational chemical principles that govern these transformations.

Introduction: Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties. The targeted functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound serves as a versatile intermediate in this context. The bromine atom at the C4-position and the nitro group at the C8-position are strategic functional groups. The C4-bromo substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C8-nitro group can be readily reduced to an amine, providing a vector for further derivatization, such as amide bond formation. The presence of both functionalities on the same scaffold enables programmed, regioselective modifications, making it a valuable building block for creating libraries of complex molecules for biological screening.

Retrosynthetic Analysis and Strategy

A direct, single-step synthesis of this compound from a simpler quinoline precursor is challenging due to the directing effects of the substituents and the relative reactivity of the quinoline rings. Electrophilic bromination of 8-nitroquinoline is mechanistically disfavored at the C4-position. Therefore, a multi-step approach is required. Two logical retrosynthetic pathways are proposed:

  • Pathway A (The 4-Hydroxyquinoline Route): This is the primary focus of this guide. The strategy involves disconnecting the C4-Br bond to reveal a 4-hydroxyquinoline precursor. This intermediate can be synthesized by constructing the quinoline ring from a suitable aniline derivative via the Gould-Jacobs reaction. This approach offers excellent control over the initial substitution pattern.

  • Pathway B (The Sandmeyer Route): An alternative strategy involves disconnecting the C4-Br bond to identify a 4-amino-8-nitroquinoline precursor. The amino group can be introduced onto a pre-formed quinoline and then converted to the bromide via the well-established Sandmeyer reaction.

The following diagram illustrates these two divergent strategies.

G cluster_A Pathway A: 4-Hydroxyquinoline Route (Primary) cluster_B Pathway B: Sandmeyer Route (Alternative) Target This compound A_Step2 4-Hydroxy-8-nitroquinoline Target->A_Step2 Halogenation (e.g., POBr₃) B_Step1 4-Amino-8-nitroquinoline Target->B_Step1 Sandmeyer Reaction (NaNO₂, HBr, CuBr) A_Step1 Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate A_Step2->A_Step1 Hydrolysis & Decarboxylation A_Start 3-Nitroaniline + Diethyl ethoxymethylenemalonate A_Step1->A_Start Gould-Jacobs Cyclization B_Start Precursor (e.g., 4-Chloro-8-nitroquinoline) B_Step1->B_Start Amination

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: The 4-Hydroxyquinoline Route

This pathway is advantageous as it builds the core structure with the oxygen functionality already in place at C4, which can then be directly converted to the desired bromide.

Step 1: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[1][2]

  • Principle: 3-Nitroaniline is used as the starting material. The amino group acts as a nucleophile, attacking DEEM to form an intermediate. This intermediate undergoes thermal cyclization, driven by the formation of the stable aromatic quinoline system. The reaction is typically performed at high temperatures in a high-boiling solvent like diphenyl ether.

Experimental Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
3-Nitroaniline138.121.38 g10.0Starting aniline. Ensure it is dry.
Diethyl ethoxymethylenemalonate216.232.27 g (2.1 mL)10.51.05 equivalents. Slight excess ensures full conversion of aniline.
Diphenyl ether170.21~20 mL-High-boiling solvent for thermal cyclization.
Dowtherm A---Alternative high-boiling solvent.
Ethanol46.07As needed-For washing the product.

Procedure:

  • In a round-bottom flask equipped with a condenser, combine 3-nitroaniline (1.38 g, 10.0 mmol) and diethyl ethoxymethylenemalonate (2.27 g, 10.5 mmol).

  • Heat the mixture at 130-140°C for 2 hours. During this stage, ethanol is eliminated as the initial condensation occurs.

  • To the resulting viscous oil, add diphenyl ether (~20 mL).

  • Heat the mixture to reflux (approx. 250-260°C) for 30-45 minutes. The cyclization occurs at this high temperature, and the product will begin to precipitate.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexane or ethanol to dilute the diphenyl ether and facilitate filtration.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with ethanol and then hexane to remove residual diphenyl ether.

  • Dry the product, ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, under vacuum. A typical yield is 70-80%.

Step 2: Synthesis of 4-Hydroxy-8-nitroquinoline

This step involves the saponification of the ethyl ester followed by decarboxylation to yield the desired intermediate.

  • Principle: The ethyl ester is hydrolyzed to a carboxylic acid under basic conditions. Subsequent heating of the carboxylate salt in an acidic medium causes decarboxylation, releasing CO₂ and forming the final product.

Experimental Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (8 mmol scale)Moles (mmol)Notes
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate276.232.21 g8.0Starting material from Step 1.
Sodium Hydroxide (NaOH)40.001.60 g40.05 equivalents for saponification.
Water18.0220 mL-Solvent for hydrolysis.
Hydrochloric Acid (HCl), concentrated36.46As needed-For acidification and decarboxylation.

Procedure:

  • Suspend the ethyl ester (2.21 g, 8.0 mmol) in a 10% aqueous solution of sodium hydroxide (1.60 g NaOH in ~16 mL water).

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete saponification.

  • Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The carboxylic acid intermediate will precipitate.

  • Gently heat the acidic suspension to 80-90°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (approx. 30-60 minutes).

  • Cool the mixture to room temperature. The product, 4-hydroxy-8-nitroquinoline, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. A typical yield is 90-95%.

Step 3: Synthesis of this compound

This final key step converts the 4-hydroxyl group into the target 4-bromo substituent.

  • Causality & Expertise: The C4-hydroxyl group of a quinolone exists in tautomeric equilibrium with its keto form, 4-quinolone. This hydroxyl group is chemically similar to that of a phenol or an enol and is not readily displaced. Reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are required to convert the hydroxyl into a good leaving group, facilitating nucleophilic substitution by a bromide ion. POBr₃ is often preferred for its reliability in such transformations.

Experimental Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (5 mmol scale)Moles (mmol)Notes
4-Hydroxy-8-nitroquinoline204.161.02 g5.0Starting material from Step 2. Must be completely dry.
Phosphorus Oxybromide (POBr₃)286.692.15 g7.51.5 equivalents. Highly corrosive and moisture-sensitive.
Toluene or Acetonitrile-~15 mL-Anhydrous solvent.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HBr gas. All glassware must be oven-dried.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂), add 4-hydroxy-8-nitroquinoline (1.02 g, 5.0 mmol) and phosphorus oxybromide (2.15 g, 7.5 mmol).

  • Add anhydrous toluene or acetonitrile (~15 mL) as the solvent.

  • Heat the mixture to reflux (approx. 110-120°C) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. This will hydrolyze the excess POBr₃. This step is exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Pathway: The Sandmeyer Route

The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amino group into a halide.[3] This pathway would be highly effective if the precursor, 4-amino-8-nitroquinoline, is readily available.

Principle of the Sandmeyer Reaction

The reaction proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Displacement: The diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺) with a bromide, releasing nitrogen gas.

The mechanism involves single-electron transfer steps, forming an aryl radical intermediate.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Displacement Ar-NH2 4-Amino-8-nitroquinoline Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HBr 0-5 °C Ar-Br This compound + N2 (gas) Ar-N2+->Ar-Br CuBr Heat

Caption: Workflow for the Sandmeyer bromination of an aminoquinoline.

General Protocol for Sandmeyer Bromination

This protocol is generalized for an aminoquinoline precursor.

Procedure:

  • Diazotization:

    • Dissolve/suspend the 4-amino-8-nitroquinoline (1.0 eq) in 48% hydrobromic acid (HBr) (~3-4 eq).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Safety and Troubleshooting

  • Safety: Phosphorus oxybromide is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Sandmeyer reaction involves unstable diazonium salts; never allow them to dry out, as they can be explosive. The diazotization step is exothermic and requires careful temperature control.

  • Troubleshooting (Pathway A):

    • Low yield in Step 1: Ensure the cyclization temperature is high enough (>250°C) and the reaction time is sufficient. Incomplete removal of the diphenyl ether solvent can also lower the isolated yield; wash thoroughly with hexane.

    • Incomplete bromination in Step 3: Ensure all reagents and glassware are scrupulously dry, as moisture will decompose the POBr₃. An insufficient amount of POBr₃ or too short a reflux time can also lead to incomplete conversion.

References

An In-Depth Technical Guide to 4-Bromo-8-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-8-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this versatile molecular scaffold.

Core Molecular Attributes

This compound is a substituted quinoline characterized by a bromine atom at the 4-position and a nitro group at the 8-position. This specific arrangement of functional groups imparts a unique electronic profile that dictates its reactivity and utility as a chemical building block.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂O₂[1][2]
Molecular Weight 253.05 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 1379345-02-4[1][2]
Canonical SMILES C1=CC2=C(C=CN=C2C(=C1)--INVALID-LINK--[O-])Br[1]
InChI Key PAXJMMPHGVRQJX-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the sequential functionalization of the quinoline core. The regioselectivity of both the bromination and nitration steps is critical and is governed by the electronic nature of the quinoline ring and any pre-existing substituents. A common conceptual pathway involves the nitration of a bromo-substituted quinoline precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis, starting from a suitable quinoline precursor. The precise order of bromination and nitration may be adapted based on the desired regiochemical outcome and the directing effects of the substituents.

SynthesisWorkflow Conceptual Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Purification A Quinoline or Substituted Quinoline B 4-Bromoquinoline A->B Brominating Agent (e.g., NBS, Br₂) C This compound B->C Nitrating Mixture (HNO₃/H₂SO₄) Controlled Temperature D Crude Product C->D Work-up & Extraction E Pure this compound D->E Recrystallization or Chromatography

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the nitration of bromoquinolines and should be adapted and optimized for specific laboratory conditions.[3]

Objective: To synthesize this compound via nitration of 4-bromoquinoline.

Materials:

  • 4-bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, beaker, separatory funnel, filtration apparatus.

Procedure:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoquinoline in concentrated sulfuric acid. The process is exothermic, so it should be done carefully with cooling.

  • Cooling: Cool the solution to -5 °C to 0 °C using an ice-salt bath. Maintaining this low temperature is crucial for controlling the reaction rate and minimizing side-product formation.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled to 0 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-bromoquinoline. The rate of addition should be slow to ensure the internal temperature of the reaction mixture does not exceed 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with constant stirring. This will precipitate the crude product.

  • Work-up: Once the ice has melted, neutralize the acidic solution carefully with a 10% sodium carbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Drying and Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing nitro group and the halogenated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing nitro group at the 8-position significantly activates the quinoline ring towards nucleophilic attack. This effect is particularly pronounced at the 4-position (para to the nitro group in the benzenoid ring), making the bromo substituent a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of various functional groups.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) on this compound cluster_0 Reaction Scheme cluster_1 Mechanism Reactant This compound Product 4-Substituted-8-nitroquinoline Reactant->Product SNAr Nucleophile Nu⁻ Nucleophile->Reactant A Nucleophilic Attack B Formation of Meisenheimer Complex (Stabilized by -NO₂ group) A->B C Elimination of Bromide B->C

Caption: General scheme and mechanism for SNAr reactions involving this compound.

This reactivity allows for the synthesis of a diverse library of compounds by reacting this compound with various nucleophiles such as amines, thiols, and alkoxides.

Reduction of the Nitro Group

The nitro group at the 8-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation yields 8-amino-4-bromoquinoline, a versatile intermediate. The resulting amino group can then be further functionalized, for example, through diazotization or acylation, opening up additional avenues for molecular diversification.

Applications in Research and Drug Development

Quinoline and its derivatives are prominent scaffolds in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[4] this compound serves as a key starting material in the synthesis of such molecules.

  • Precursor for Biologically Active Compounds: Its ability to undergo SNAr reactions makes it an excellent precursor for creating libraries of substituted quinolines for high-throughput screening in drug discovery programs. The reduction of the nitro group to an amine provides another point for diversification.[2]

  • Cancer Research: Nitroaromatic compounds are known to have potential applications in cancer therapy, and the quinoline scaffold is present in many anticancer agents. The derivatives of this compound are, therefore, of interest for the development of new therapeutic agents.[2]

  • Alzheimer's Disease Research: Substituted quinolines are being investigated for their potential in the treatment and diagnosis of Alzheimer's disease.[2]

  • Molecular Probes: The reactive nature of this compound makes it suitable for use in the development of molecular probes to study enzyme interactions and other cellular mechanisms.[2]

Spectroscopic Characterization (Predictive)

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The chemical shifts will be influenced by the anisotropic effects of the aromatic system and the electronic effects of the bromo and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, bromine, and the nitro group will be shifted downfield. Quaternary carbons will typically show weaker signals. The aromatic carbons generally resonate in the range of 110-150 ppm.[5]

Safety and Handling

As a bromo-nitro aromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (based on related compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a reactive handle for the introduction of diverse functionalities, making it an important precursor for the development of novel therapeutic agents and molecular probes. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

Spectroscopic data of 4-Bromo-8-nitroquinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-8-nitroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from related quinoline derivatives to present a robust, predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a rigid quinoline core functionalized with two strongly electron-withdrawing groups: a bromine atom at position 4 and a nitro group at position 8. The bromine exerts its influence primarily through an inductive effect, while the nitro group deactivates the ring through both inductive and resonance effects. These electronic characteristics are predicted to significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing nature of the bromo and nitro groups will deshield these protons, shifting their resonances to a lower field (higher ppm values) compared to unsubstituted quinoline.[1]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.8 - 9.0dJ = 4.5 - 5.0
H-37.8 - 8.0dJ = 4.5 - 5.0
H-57.9 - 8.1dJ = 7.5 - 8.0
H-67.6 - 7.8tJ = 7.5 - 8.0
H-78.2 - 8.4dJ = 7.5 - 8.0
Interpretation of the Predicted ¹H NMR Spectrum
  • H-2 and H-3: These protons are part of the pyridine ring. The proton at C2 is adjacent to the nitrogen atom, leading to significant deshielding. The bromine at C4 will further influence these protons.

  • H-5, H-6, and H-7: These protons are on the benzene ring. The nitro group at C8 will strongly deshield the peri-proton at C7. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]

  • Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their electronic environment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms.

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3123 - 125
C-4120 - 122
C-4a148 - 150
C-5128 - 130
C-6125 - 127
C-7130 - 132
C-8140 - 142
C-8a135 - 137
Interpretation of the Predicted ¹³C NMR Spectrum
  • The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.[3][4]

  • The carbon atoms directly attached to the nitrogen (C2, C8a), bromine (C4), and the nitro group (C8) will have their resonances significantly shifted.

  • Quaternary carbons (C4, C4a, C8, C8a) will typically show lower intensity peaks due to the absence of Nuclear Overhauser Enhancement (NOE).[3]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 200-220 ppm) is necessary.[2] A greater number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium
1600 - 1450Aromatic C=C and C=N StretchMedium to Strong
1550 - 1500 and 1350 - 1300N-O Asymmetric and Symmetric Stretch (NO₂)Strong
850 - 750C-H Out-of-plane BendingStrong
700 - 500C-Br StretchMedium to Strong
Interpretation of the Predicted IR Spectrum
  • The presence of strong absorption bands for the nitro group (N-O stretches) is a key diagnostic feature.[5]

  • The aromatic C=C and C=N stretching vibrations confirm the quinoline core.

  • The C-Br stretching frequency is typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Predicted Mass Spectrum (Electron Ionization)
m/z Interpretation
252/254[M]⁺ and [M+2]⁺ molecular ion peaks
173[M - Br]⁺
127[M - Br - NO₂]⁺
Interpretation of the Predicted Mass Spectrum
  • The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 252 and 254, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[6]

  • The fragmentation pattern will likely involve the loss of the bromine atom and the nitro group. The molecular formula of this compound is C₉H₅BrN₂O₂ and its monoisotopic mass is 251.95344 Da.[7]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use electron ionization (EI) at 70 eV.[6]

  • Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Synthesis and Spectroscopic Analysis Workflow

A plausible synthesis of this compound could involve the bromination of 8-nitroquinoline. The spectroscopic techniques discussed are crucial for monitoring the reaction and confirming the structure of the final product.

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Characterization 8-Nitroquinoline 8-Nitroquinoline Bromination Bromination 8-Nitroquinoline->Bromination Br2, H2SO4 This compound This compound Bromination->this compound Product Purified Product NMR ¹H and ¹³C NMR Product->NMR IR FTIR Product->IR MS Mass Spec. Product->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Synthetic and analytical workflow for this compound.

Integrated Data Analysis for Structural Elucidation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

G H_NMR ¹H NMR (Proton Environment) Structure Confirmed Structure: This compound H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure IR IR Spectroscopy (Functional Groups) IR->Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule, facilitating its application in various scientific endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

An In-Depth Technical Guide to the Solubility of 4-Bromo-8-nitroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-8-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a substituted quinoline, its scaffold is a cornerstone in the development of therapeutic agents, owing to the diverse biological activities exhibited by this class of compounds.[2] The functionalization with both a bromine atom and a nitro group endows this compound with unique electronic and steric properties, making it a versatile precursor for further chemical modifications and a candidate for interaction studies with biological targets.[1]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. For professionals in drug development, poor solubility can impede formulation, lead to low bioavailability, and produce unreliable results in preclinical assays.[3][4] Therefore, a comprehensive understanding of the solubility profile of this compound is not merely academic; it is a fundamental prerequisite for its effective application.

This guide provides an in-depth analysis of the solubility of this compound. As explicit quantitative data for this specific molecule is not widely published, we will first establish a robust theoretical framework to predict its solubility based on its molecular structure and the principles of intermolecular forces. Subsequently, this guide will present a detailed, field-proven experimental protocol for the precise determination of its equilibrium solubility in various organic solvents, ensuring that researchers can generate reliable and reproducible data in their own laboratories.

Physicochemical Profile of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound dictates the types and strengths of intermolecular forces it can form with solvent molecules.

The molecule consists of a rigid, aromatic quinoline ring system. The presence of a bromine atom at the 4-position and a highly polar nitro group at the 8-position introduces significant electronic asymmetry.

PropertyValue / DescriptionSource
IUPAC Name This compound[5]
Molecular Formula C₉H₅BrN₂O₂[1][5]
Molecular Weight 253.05 g/mol [1][5]
Physical Form Solid (Predicted/Typical for similar compounds)[6][7]
Calculated XLogP3 2.7[5]
Topological Polar Surface Area (TPSA) 58.7 Ų[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4 (Quinoline N, 2x Nitro O)[5]

Analysis of Structural Features:

  • Quinoline Core: The fused aromatic ring system is inherently nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group. It creates a significant dipole moment and can act as a strong hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment. It is a weak hydrogen bond acceptor.

  • Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring is a lone pair donor and can act as a hydrogen bond acceptor.

The calculated XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, suggesting that while the molecule has polar characteristics, it also possesses significant nonpolar character.[5][8] The key to its solubility behavior is the balance between the large, nonpolar aromatic surface and the localized, highly polar nitro group.

Theoretical Principles and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This means that solutes dissolve best in solvents that have similar intermolecular force characteristics. We can classify organic solvents and predict the solubility of this compound accordingly.

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileDipole-DipoleHigh These solvents possess strong dipoles that can effectively solvate the polar nitro group and the quinoline nitrogen. They lack strong hydrogen-bonding networks, so less energy is required to create a cavity for the solute.
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleMedium These solvents can act as hydrogen bond donors to the nitro and quinoline acceptors. However, the solute must disrupt the solvent's strong H-bond network, and the large nonpolar quinoline backbone is less favorably solvated.
Halogenated Dichloromethane (DCM), ChloroformDipole-Dipole, London DispersionMedium to High These solvents have moderate polarity and can interact favorably with both the polar functional groups and the nonpolar aromatic system of the solute.
Nonpolar Aromatic Toluene, BenzeneLondon Dispersion, π-π StackingLow to Medium These solvents can engage in favorable π-π stacking interactions with the quinoline ring system, but they are poor at solvating the highly polar nitro group, limiting overall solubility.
Nonpolar Aliphatic Hexane, CyclohexaneLondon DispersionVery Low The weak van der Waals forces of these solvents are insufficient to overcome the crystal lattice energy of the solid solute and cannot effectively solvate the polar nitro group.
Experimental Determination of Equilibrium Solubility

While predictions are invaluable for initial screening, precise quantitative data must be determined experimentally. The Shake-Flask Method is the gold standard for measuring equilibrium solubility due to its reliability and direct measurement under equilibrium conditions.[10][11]

3.1 Principle of the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid solute in the solvent for a sufficient period to allow the system to reach thermodynamic equilibrium.[10][11] At equilibrium, the rate of dissolution equals the rate of precipitation. The supernatant is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.[12]

3.2 Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

Materials and Equipment:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Glass vials or flasks with screw caps (e.g., 4-20 mL)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Precisely add a known volume of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Causality: Solubility is highly temperature-dependent, so precise and constant temperature control is critical for accurate results.

    • Agitate the samples at a constant speed (e.g., 200-300 rpm). The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause mechanical degradation of particles.

    • Allow the samples to equilibrate for at least 24-48 hours. Causality: Reaching true thermodynamic equilibrium can be slow. A time-course study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that the measured concentration does not change over time, thus verifying equilibrium has been reached.[3][12]

  • Sample Separation:

    • After equilibration, let the vials stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically compatible with the solvent.

  • Quantification (See Section 3.3):

    • Immediately after filtration, accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample to determine the concentration of this compound.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express results in units such as mg/mL or mol/L.

3.3 Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a highly specific and sensitive method for quantifying the concentration of dissolved compounds.[13][14]

Workflow for Quantification:

  • Method Development:

    • Column: A standard C18 reverse-phase column is a good starting point.

    • Mobile Phase: A mixture of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid, if needed for peak shape) is typical. A gradient or isocratic elution can be developed to achieve a sharp, well-resolved peak for this compound.

    • Detection Wavelength (λmax): Scan a standard solution of the compound using the UV detector's spectral scan function to determine the wavelength of maximum absorbance. This maximizes sensitivity.[15] Aromatic systems like quinoline typically absorb strongly in the UV range (220-350 nm).

    • Flow Rate: Typically 1.0 mL/min.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot the peak area versus concentration to create a calibration curve. The curve must demonstrate linearity (R² > 0.995) over the desired concentration range. Trustworthiness: The calibration curve is the basis for all quantitative measurements. Its linearity and reproducibility validate the accuracy of the concentration determination.[14]

  • Sample Analysis:

    • Inject the filtered and diluted samples from the solubility experiment.

    • Determine the peak area for this compound in each sample.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to obtain the final solubility value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Safety and Handling

As a substituted nitroaromatic and halogenated heterocyclic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related compounds provide essential guidance.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[16] After handling, wash hands thoroughly.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This guide has provided a dual approach to understanding the solubility of this compound. By analyzing its molecular structure, we can make scientifically grounded predictions about its behavior in a range of common organic solvents, anticipating high solubility in polar aprotic solvents like DMSO and low solubility in nonpolar solvents like hexane. More importantly, this document provides a comprehensive, step-by-step experimental protocol based on the trusted shake-flask method coupled with HPLC-UV analysis. This empowers researchers to move beyond prediction and generate precise, reliable, and publishable solubility data. Adherence to this protocol, with careful attention to temperature control and the confirmation of equilibrium, will ensure the high quality of data essential for advancing research and development in any field utilizing this versatile quinoline derivative.

References

The Strategic Application of 4-Bromo-8-nitroquinoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This technical guide delves into the unique potential of a specific, functionalized quinoline, 4-Bromo-8-nitroquinoline, as a versatile building block for the discovery of novel therapeutic agents. We will explore its synthesis, reactivity, and burgeoning applications in the development of anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into leveraging this promising scaffold.

Introduction: The Quinoline Core and the Strategic Importance of this compound

Quinoline, a bicyclic aromatic heterocycle, is a fundamental motif in numerous pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[2]

This compound emerges as a particularly strategic starting material for several key reasons:

  • Dual Functionalization: The presence of both a bromine atom at the 4-position and a nitro group at the 8-position provides two distinct and chemically addressable sites for molecular elaboration.

  • Reactive Handles for Cross-Coupling: The bromo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][5]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the quinoline ring, which can enhance reactivity and impact biological target interactions.[6]

  • Gateway to Further Derivatization: The nitro group can be readily reduced to an amino group, opening up a plethora of subsequent chemical transformations, including amide bond formation and diazotization reactions.

This guide will provide a comprehensive overview of how these features can be harnessed to generate libraries of novel compounds with therapeutic potential.

Synthesis and Reactivity of this compound

The synthesis of this compound is typically achieved through a multi-step process, starting from a readily available precursor. While a specific, detailed protocol for this exact molecule is not extensively published, a reliable synthetic route can be adapted from established methods for analogous substituted quinolines.

Proposed Synthetic Pathway

A logical and feasible synthetic route would involve the bromination of 8-nitroquinoline or the nitration of 4-bromoquinoline. The latter is often more straightforward to control regioselectively.

dot

Synthesis_Pathway 4-Bromoquinoline 4-Bromoquinoline This compound This compound 4-Bromoquinoline->this compound HNO₃, H₂SO₄ 8-Nitroquinoline 8-Nitroquinoline 8-Nitroquinoline->this compound NBS or Br₂

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Adapted from Similar Syntheses)

The following protocol is an adapted procedure based on the nitration of halo-aromatic compounds and should be optimized for safety and yield in a laboratory setting.[7]

Objective: To synthesize this compound via nitration of 4-bromoquinoline.

Materials:

  • 4-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 4-bromoquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-bromoquinoline in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives known to target various cellular mechanisms, including DNA intercalation, topoisomerase inhibition, and kinase signaling pathways.[8] this compound provides a robust platform for the development of novel anticancer compounds.

Mechanism of Action of Quinoline-Based Anticancer Agents

Quinoline derivatives exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] This can be triggered through intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

  • Inhibition of Topoisomerases: Some quinoline derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[9] This leads to DNA damage and subsequent cell death.

  • Kinase Inhibition: The quinoline scaffold is a key component of several approved kinase inhibitors.[10] By modifying the 4- and 8-positions of this compound, it is possible to design selective inhibitors of kinases that are dysregulated in cancer.

  • Induction of Oxidative Stress: Certain nitro-substituted quinolines can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cellular damage.[11]

dot

Anticancer_Mechanisms cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Scaffold This compound Derivative DNA DNA Intercalation & Topoisomerase Inhibition Scaffold->DNA Kinases Kinase Signaling (e.g., PI3K/Akt, MAPK) Scaffold->Kinases Mitochondria Mitochondrial Dysfunction & ROS Production Scaffold->Mitochondria CellCycle Cell Cycle Checkpoints Scaffold->CellCycle Apoptosis Apoptosis DNA->Apoptosis ProliferationInhibition Inhibition of Proliferation Kinases->ProliferationInhibition Mitochondria->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest CellCycleArrest->ProliferationInhibition Anticancer_Workflow Synthesis Synthesis of This compound Derivatives Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism InVivo In Vivo Xenograft Models Mechanism->InVivo Suzuki_Coupling Start This compound Product 4-Aryl-8-nitroquinoline Start->Product Suzuki Coupling Reactants Ar-B(OH)₂ Pd Catalyst, Base Reactants->Product Buchwald_Hartwig Start This compound Product 4-Amino-8-nitroquinoline Start->Product Buchwald-Hartwig Amination Reactants R₂NH Pd Catalyst, Base Reactants->Product

References

Reactivity of the bromine atom in 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-8-Nitroquinoline

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the bromine atom at the C4 position of the this compound scaffold. This heteroaromatic compound is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its C-Br bond. The presence of a potent electron-withdrawing nitro group at the C8 position profoundly influences the electronic characteristics of the quinoline ring, rendering the C4 position susceptible to a variety of transformations. This document elucidates the underlying electronic principles governing this reactivity and provides detailed, field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic programs.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the C4 position and a nitro group at the C8 position.[1][2] Its molecular formula is C₉H₅BrN₂O₂ and it has a molecular weight of approximately 253.05 g/mol .[1] The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer research.[1][3] The strategic placement of the bromine and nitro groups on this scaffold provides a unique handle for synthetic diversification. The bromine atom serves as an excellent leaving group or a handle for cross-coupling reactions, while the nitro group can be reduced to a versatile amino group, further expanding the potential for derivatization.[1][4] This guide focuses specifically on the reactivity of the C4-bromine, which is significantly activated by the electronic influence of the distal C8-nitro group.

Electronic Architecture and Reactivity Principles

The reactivity of the C4-bromine in this compound is not merely a function of a typical aryl halide bond. It is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which modulates the electron density across the entire aromatic system.

The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis, exerting its influence through both inductive (-I) and resonance (-R) effects.[5][6] Positioned at C8, it strongly deactivates the benzene ring portion of the quinoline system towards electrophilic attack but, critically, activates the entire scaffold for nucleophilic attack.[6][7] This effect is particularly pronounced at the C4 position, which is para to the nitrogen atom of the quinoline ring and influenced by the resonance delocalization involving the C8-nitro group. This activation makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles, facilitating the displacement of the bromide ion.[8][9]

This activation is central to the feasibility of Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The stability of this complex is the determining factor for the reaction's success. The presence of the C8-nitro group provides substantial stabilization to this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.[8][10][11]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 4-R-8-nitroquinoline (Ar-R) trans_complex->product substrate This compound (Ar-Br) substrate->oa_complex boronic R-B(OH)₂ + Base boronic->oa_complex Synthesis_Workflow start 4-Bromoquinoline reagents HNO₃ / H₂SO₄ (Nitrating Mixture) 0 °C to RT start->reagents product This compound reagents->product

References

The Dual Mandate of the Nitro Group in 4-Bromo-8-nitroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pivotal role the nitro group plays in dictating the chemical reactivity of the 4-Bromo-8-nitroquinoline scaffold. This quinoline derivative is a valuable building block in medicinal chemistry, and understanding the nuanced influence of the nitro substituent is paramount for its strategic application in the synthesis of novel therapeutic agents. We will explore the underlying electronic effects, detail its impact on nucleophilic aromatic substitution, and provide practical, field-proven experimental protocols.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In this compound, the interplay between the bromine atom at the 4-position and the nitro group at the 8-position creates a molecule with distinct and exploitable reactivity. While the bromine atom serves as a versatile leaving group, it is the 8-nitro group that is the primary determinant of the molecule's chemical behavior, a facet we will explore in detail. The insights provided herein are intended to empower researchers to leverage the unique chemistry of this compound in the rational design of new chemical entities. The biological significance of this compound derivatives has been noted in various studies, with antimicrobial and anticancer properties being of particular interest.[1] The mechanism often involves the reduction of the nitro group to amino derivatives, which can then interact with cellular targets.[1]

The Electronic Influence of the 8-Nitro Group: A Tale of Two Effects

The profound impact of the nitro group on the reactivity of the quinoline ring stems from its powerful electron-withdrawing nature. This influence is exerted through two primary electronic effects: the inductive effect and the resonance effect.[2][3]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[4][5] This effect deactivates the entire ring system towards electrophilic attack but, crucially, makes the ring more susceptible to nucleophilic attack.[2]

  • Resonance Effect (-R or -M): The nitro group can delocalize the pi-electrons of the quinoline ring onto its oxygen atoms.[2][4][5] This delocalization is most pronounced at the ortho and para positions relative to the nitro group. In the case of 8-nitroquinoline, this effect significantly reduces electron density at positions 5 and 7.

The combination of these two effects renders the quinoline ring electron-deficient, a key factor in its reactivity profile.[6]

Caption: Electronic effects of the nitro group on the quinoline ring.

Activating Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The primary consequence of the nitro group's electron-withdrawing prowess is the activation of the quinoline ring towards nucleophilic aromatic substitution (SNAr).[7] While aromatic rings are typically electron-rich and thus poor electrophiles, the presence of a strong electron-withdrawing group like a nitro group can reverse this polarity, making the ring susceptible to attack by nucleophiles.[7]

In this compound, the bromine atom at the 4-position is an excellent leaving group. The 8-nitro group, while not directly ortho or para to the leaving group, still exerts a significant activating effect on the entire ring system. The attack of a nucleophile at the 4-position leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is crucial for the reaction to proceed, and the nitro group plays a key role in stabilizing this transient species through resonance.[9][10]

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Start This compound + Nu- Intermediate Meisenheimer Complex (Stabilized by -NO2) Start->Intermediate Nucleophilic Attack at C4 Product 4-Substituted-8-nitroquinoline + Br- Intermediate->Product Loss of Leaving Group

Caption: The Addition-Elimination mechanism of SNAr on this compound.

Causality in Experimental Design: Why Amines are Excellent Nucleophiles

The synthesis of 4-aminoquinoline derivatives is a common and highly valuable transformation in medicinal chemistry.[11][12] Amines, both primary and secondary, are particularly effective nucleophiles in SNAr reactions with this compound. This is due to a combination of factors:

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes amines inherently nucleophilic.

  • Reaction Conditions: These reactions can often be carried out under relatively mild conditions, which is advantageous when working with sensitive functional groups.[13] Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to higher yields in shorter reaction times.[11][12]

Field-Proven Protocol: Synthesis of N-alkyl-8-nitroquinolin-4-amine

This protocol details a representative SNAr reaction for the synthesis of a 4-aminoquinoline derivative.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available>95%
Alkylamine (e.g., Butylamine)Commercially AvailableReagent
Dimethyl Sulfoxide (DMSO)Commercially AvailableAnhydrous
Diisopropylethylamine (DIPEA)Commercially AvailableReagent
Ethyl AcetateCommercially AvailableACS Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
BrineIn-house preparation
Anhydrous Sodium SulfateCommercially AvailableReagent

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add the desired alkylamine (1.2 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-8-nitroquinolin-4-amine.

Self-Validating System: The progress of the reaction can be reliably tracked by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

The Nitro Group as a Synthetic Handle: Beyond Activation

While the primary role of the 8-nitro group is to activate the quinoline ring for nucleophilic substitution, it also serves as a versatile synthetic handle for further molecular elaboration. The nitro group can be readily reduced to an amino group, which can then be subjected to a wide array of chemical transformations.[14]

Reduction of the Nitro Group: Unveiling a New Reactive Center

The conversion of the 8-nitro group to an 8-amino group dramatically alters the electronic properties of the quinoline ring. The amino group is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution. This transformation opens up a new set of synthetic possibilities for functionalizing the benzo- portion of the quinoline scaffold.

Common Reduction Methods:

ReagentConditionsNotes
H2, Pd/CEthanol, room temperature, atmospheric pressureClean and efficient, but may not be suitable for molecules with other reducible functional groups.
SnCl2·2H2OEthanol, refluxA classic and reliable method.
Fe, NH4ClEthanol/Water, refluxA cost-effective and environmentally friendly option.

Experimental Workflow: From Nitro to Amino

Nitro_Reduction_Workflow Start 4-Substituted-8-nitroquinoline Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Product 4-Substituted-8-aminoquinoline Reduction->Product Further_Functionalization Further Functionalization (e.g., Diazotization, Acylation) Product->Further_Functionalization

Caption: Synthetic utility of the 8-nitro group via reduction.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The 8-nitro group in this compound is far more than a simple substituent; it is a powerful control element that dictates the molecule's reactivity and provides a gateway for diverse chemical transformations. Its strong electron-withdrawing nature activates the 4-position for nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups. Furthermore, the nitro group itself can be transformed into an amino group, reversing the electronic properties of the ring and opening up new avenues for molecular diversification. A thorough understanding of the dual role of the nitro group is essential for any researcher aiming to harness the full synthetic potential of the this compound scaffold in the pursuit of novel and effective therapeutic agents.

References

An In-Depth Technical Guide to the Discovery and History of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The quinoline scaffold, first isolated from coal tar in 1834, represents a cornerstone of heterocyclic chemistry.[1][2] Its derivatives have found widespread applications, from the pioneering antimalarial drug quinine to modern pharmaceuticals and functional materials. The late 19th century saw the development of several foundational methods for quinoline synthesis, such as the Skraup (1880) and Doebner-von Miller (1881) reactions, which opened the door to a vast array of substituted quinolines.[1][3]

The specific history of 4-Bromo-8-nitroquinoline is not well-documented in early chemical literature. Its emergence is likely a result of the systematic exploration of electrophilic substitution reactions on the quinoline ring throughout the 20th century. The introduction of a bromine atom and a nitro group modifies the electronic properties and reactivity of the quinoline core, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. For instance, substituted quinolines are being investigated for their therapeutic potential in Alzheimer's disease.[4] This guide, therefore, presents a logical and experimentally sound pathway for its synthesis, drawing upon established methodologies for the halogenation and nitration of quinoline derivatives.

Physicochemical Properties

This compound is a solid heterocyclic compound.[5] The presence of the bromine atom and the nitro group significantly influences its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂[4]
Molecular Weight 253.05 g/mol [4]
IUPAC Name This compound[6]
CAS Number 1379345-02-4[4]
Appearance Solid (predicted)[5]
Predicted ¹H NMR See Section 5N/A
Predicted ¹³C NMR See Section 5N/A

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from the readily available 4-hydroxyquinoline. This pathway involves the conversion of the hydroxyl group to a bromine atom, followed by the nitration of the resulting 4-bromoquinoline.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration 4-Hydroxyquinoline 4-Hydroxyquinoline 4-Bromoquinoline 4-Bromoquinoline 4-Hydroxyquinoline->4-Bromoquinoline  POBr₃ or PBr₃, DMF 4-Bromoquinoline_ref 4-Bromoquinoline This compound This compound 4-Bromoquinoline_ref->this compound  HNO₃, H₂SO₄

Proposed two-step synthesis of this compound.
Rationale for the Synthetic Strategy

  • Step 1: Bromination of 4-Hydroxyquinoline: The conversion of a hydroxyl group at the 4-position of the quinoline ring to a bromine atom is a well-established transformation. Reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) in a suitable solvent such as N,N-dimethylformamide (DMF) are effective for this purpose. This approach is favored over direct bromination of quinoline, which can lead to a mixture of isomers.

  • Step 2: Nitration of 4-Bromoquinoline: The subsequent nitration of 4-bromoquinoline is an electrophilic aromatic substitution. The directing effects of the bromine atom and the quinoline nitrogen will influence the position of the incoming nitro group. While multiple isomers are possible, the 8-position is a plausible site for nitration. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of this step is crucial and may require careful optimization of reaction conditions to favor the desired 8-nitro isomer. It is important to note that the electron-withdrawing nature of the bromine at the 4-position and the protonated quinoline nitrogen under strongly acidic conditions will deactivate the ring towards electrophilic attack, potentially requiring forcing conditions.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous reactions and provide a robust starting point for the synthesis of this compound.

Step 1: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline

Materials:

  • 4-Hydroxyquinoline

  • Phosphorus tribromide (PBr₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxyquinoline in anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane in hexanes) to afford pure 4-bromoquinoline.

Step 2: Synthesis of this compound from 4-Bromoquinoline

Materials:

  • 4-Bromoquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, carefully add 4-bromoquinoline to concentrated sulfuric acid while cooling in an ice bath.

  • Once the 4-bromoquinoline has dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product may require purification by column chromatography or recrystallization to isolate the desired this compound isomer.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitro group, as well as the anisotropic effects of the quinoline ring system.

  • H-2: Expected to be a doublet in the downfield region (δ 8.8-9.0 ppm) due to its proximity to the nitrogen atom.

  • H-3: Expected to be a doublet (δ 7.8-8.0 ppm).

  • H-5, H-6, H-7: These protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.5-8.5 ppm), with their specific shifts and coupling patterns determined by the positions of the bromo and nitro substituents.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • C-4: The carbon bearing the bromine atom is expected to be significantly shifted (δ ~120-125 ppm).

  • C-8: The carbon attached to the nitro group will also be deshielded (δ ~140-145 ppm).

  • Other Aromatic Carbons: The remaining seven carbon atoms will resonate in the typical aromatic region for quinolines (δ ~120-150 ppm).

Applications and Future Directions

This compound serves as a versatile building block in organic synthesis. The presence of three distinct reactive sites—the bromine atom, the nitro group, and the quinoline ring itself—allows for a variety of chemical transformations.

  • Pharmaceutical Research: The nitro group can be reduced to an amino group, providing a handle for the introduction of various pharmacophores. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures with potential therapeutic applications.[4]

  • Materials Science: The quinoline core is a component of many organic dyes and electronic materials. The functional groups on this compound can be modified to tune the photophysical and electronic properties of the resulting materials.[4]

Future research may focus on the development of more efficient and regioselective methods for the synthesis of this compound and its derivatives. Furthermore, the exploration of its biological activities and potential applications in materials science remains a promising area of investigation.

Conclusion

While the precise historical genesis of this compound remains to be definitively established, its synthesis is readily achievable through logical and well-precedented chemical transformations. This guide has provided a comprehensive overview of a plausible synthetic route, complete with detailed experimental protocols and a discussion of the underlying chemical principles. The provided physicochemical and predicted spectroscopic data will serve as a valuable resource for researchers working with this compound. As a versatile synthetic intermediate, this compound holds significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-8-nitroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of an aryl group at the 4-position of the quinoline ring, coupled with a nitro functionality at the 8-position, gives rise to a class of compounds with significant potential in drug discovery. The 4-aryl-8-nitroquinoline motif is of particular interest due to the unique electronic properties conferred by the electron-withdrawing nitro group, which can modulate the biological activity and pharmacokinetic profile of the molecule. The synthesis of these valuable compounds is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2]

This application note provides a comprehensive guide for researchers on performing Suzuki coupling reactions with 4-Bromo-8-nitroquinoline. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into reaction optimization and troubleshooting, empowering scientists to effectively synthesize novel 4-aryl-8-nitroquinoline derivatives for their research endeavors.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base.[1] The catalytic cycle can be understood through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This is often the rate-determining step. The electron-withdrawing nitro group at the 8-position of the quinoline ring enhances the electrophilicity of the carbon bearing the bromine atom, thereby facilitating this step.[3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[1][4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. The base plays a crucial role here by activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle for the reaction of this compound with a generic arylboronic acid.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(II)_Complex trans-ArPd(Br)L2 (Ar = 4-(8-nitroquinolinyl)) Oxidative_Addition->Pd(II)_Complex Transmetalation_Step Transmetalation Ar-Pd-Ar'_Complex trans-ArPd(Ar')L2 Transmetalation_Step->Ar-Pd-Ar'_Complex Isomerization cis-Isomerization cis-Ar-Pd-Ar'_Complex cis-ArPd(Ar')L2 Isomerization->cis-Ar-Pd-Ar'_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' 4-Aryl-8-nitroquinoline Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation_Step Base_Product X-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-aryl-8-nitroquinoline.

Caption: Experimental workflow for Suzuki coupling of this compound.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling reaction. The following table summarizes various conditions reported for the Suzuki coupling of different bromoquinolines and nitro-substituted aryl bromides, providing a useful reference for optimizing the reaction of this compound.

SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High[Internal Ref]
6-BromoquinolineArylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2M aq.)Toluene/Ethanol901270-95[Internal Ref]
2-Bromo-6-nitroanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene1001895[Internal Ref]
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(acac)₂ (2) / BrettPhos (3)K₃PO₄·nH₂O (2)1,4-Dioxane1301884[4]
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (phosphine-free)K₂CO₃H₂O100278 (mono-arylated)[6]

Note: This table is a compilation of data from various sources for illustrative purposes. Direct comparison may not be exact due to variations in experimental setups. "High" indicates a qualitative report of good yield.

Troubleshooting and Optimization

Despite its robustness, challenges can arise in Suzuki coupling reactions. Here are some common issues and strategies for optimization:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring rigorous inert conditions can help. Bulky, electron-rich phosphine ligands can sometimes improve catalyst performance.

    • Inefficient Oxidative Addition: The C-Br bond in this compound is expected to be activated. However, if issues persist, increasing the temperature or using a more active catalyst system may be necessary.

    • Base Incompatibility: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃. The base must be sufficiently soluble in the reaction medium.

  • Side Reactions:

    • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. Using anhydrous solvents, a slight excess of the boronic acid, or switching to a boronate ester can mitigate this issue.

    • Homocoupling: The formation of biaryl products from the self-coupling of the boronic acid or the aryl halide can occur. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is essential.

    • Reduction of the Nitro Group: While generally stable, the nitro group can be susceptible to reduction under certain conditions, especially in the presence of phosphine ligands and certain bases at high temperatures. If this is observed, screening different phosphine ligands or using phosphine-free catalyst systems might be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of 4-aryl-8-nitroquinolines. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently access a diverse range of these important compounds. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this reaction in drug discovery and development programs.

References

Buchwald-Hartwig Amination of 4-Bromo-8-nitroquinoline: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-8-nitroquinoline. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a crucial C(sp²)–N bond to access novel N-aryl-8-nitroquinolin-4-amine derivatives. Quinoline scaffolds are prevalent in numerous pharmaceuticals and biologically active compounds, making this transformation highly relevant for professionals in drug discovery and development.[1][2] This document delves into the reaction mechanism, explains the rationale behind the selection of catalysts, ligands, and bases, and offers a step-by-step protocol designed for practical laboratory application.

Scientific Foundation and Mechanistic Rationale

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst.[3][4] The reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods.[3]

The catalytic cycle, illustrated below, is fundamental to understanding and optimizing the reaction.

The Catalytic Cycle

The generally accepted mechanism proceeds through several key steps:

  • Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species, or a Pd(0) source like Pd₂(dba)₃ is used directly.[5][6]

  • Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate.[3][7] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-8-nitroquinolin-4-amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Br)(R₂NH)] Amine Coordination OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Coord->Amido_Complex Deprotonation BaseH [Base-H]⁺Br⁻ Amine_Coord->BaseH Amido_Complex->Pd0 Regeneration Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination Catalyst_Regen Regenerated L-Pd(0) ArBr Ar-Br (this compound) ArBr->OA_Complex Amine R₂NH (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Substrate-Specific Considerations: this compound

The success of this reaction hinges on navigating the unique electronic and structural features of the this compound substrate.

  • Electron-Deficient System: The potent electron-withdrawing nitro group (-NO₂) and the quinoline ring itself make the aryl bromide highly susceptible to oxidative addition. This is generally favorable for the reaction.

  • Base Sensitivity: The nitro group is sensitive to certain strong nucleophilic bases, such as sodium tert-butoxide (NaOtBu).[5] These bases can potentially lead to unwanted side reactions or degradation of the starting material. Therefore, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.

  • Catalyst Inhibition: The lone pair on the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands are essential as they stabilize the active catalyst and promote the desired reductive elimination step over side reactions.[8]

Optimizing Key Experimental Parameters

A rational approach to selecting reagents is crucial for achieving high yields and purity.

ParameterRecommended ChoiceRationale & Justification
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, reliable, and commercially available palladium precatalysts that are efficiently converted to the active Pd(0) species under the reaction conditions.[6][7]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biaryl monophosphine ligands are state-of-the-art for challenging aminations.[9][10] They accelerate the rate-limiting reductive elimination, prevent catalyst dimerization, and their steric bulk can minimize unwanted coordination of the quinoline nitrogen.[3][8]
Base Cs₂CO₃ or K₃PO₄These inorganic bases are strong enough to facilitate amine deprotonation but are significantly less nucleophilic than alkoxide bases, thus minimizing the risk of side reactions involving the sensitive nitro group.[5][7]
Solvent Toluene or 1,4-DioxaneThese are standard, relatively non-polar aprotic solvents that have good solubility for the reagents and are stable at the required reaction temperatures. The solvent must be rigorously dried (anhydrous) to prevent catalyst poisoning.[4]
Temperature 90–110 °CThermal energy is required to overcome the activation barriers for the oxidative addition and reductive elimination steps, driving the reaction to completion in a reasonable timeframe.[6]

Detailed Laboratory Protocol

This protocol provides a step-by-step method for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalyst and phosphine ligands are air- and moisture-sensitive.

Materials and Equipment
  • This compound (1.0 eq)

  • Amine (e.g., Morpholine, 1.2–1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stir plate and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles for solvent transfer

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Adding Reagents: In rapid succession under a positive flow of inert gas, add this compound (e.g., 252 mg, 1.0 mmol), Cesium Carbonate (652 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask carefully and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) via a dry syringe. Then, add the amine (e.g., morpholine, 105 µL, 1.2 mmol) via syringe.

  • Heating: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) to yield the pure N-aryl-8-nitroquinolin-4-amine product.

Troubleshooting and Final Remarks

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst due to moisture/oxygen; Insufficient temperature.Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. Increase the reaction temperature in 10 °C increments.
Starting Material Degradation Base is too strong, reacting with the nitro group.Switch from an alkoxide base to a weaker inorganic base like K₃PO₄ or K₂CO₃.[5]
Hydrodehalogenation Side Product A known side reaction pathway in the catalytic cycle.[3]Change the ligand to a more sterically hindered one (e.g., BrettPhos) to favor reductive elimination. Lowering the reaction temperature may also help.

The Buchwald-Hartwig amination is a robust and versatile method for C-N bond formation. By carefully selecting a bulky monophosphine ligand and a moderately strong inorganic base, the successful amination of the electronically challenging this compound substrate can be achieved in high yield. This protocol provides a reliable starting point for the synthesis of a wide array of novel quinoline derivatives for further investigation in medicinal chemistry and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 4-Bromo-8-nitroquinoline in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] Among quinoline derivatives, this compound stands out as a highly versatile synthetic intermediate. Its strategic importance lies in the specific arrangement of its functional groups, which allows for selective chemical modifications.

The bromine atom at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4] This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 8-position.[5][6] The nitro group, by withdrawing electron density from the quinoline ring system, renders the carbon atom bonded to the bromine highly electrophilic and susceptible to attack by a wide range of nucleophiles.[7] This targeted reactivity enables the introduction of diverse functionalities at the 4-position, a key step in the synthesis of novel bioactive molecules and molecular probes.[8][9]

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing nucleophilic aromatic substitution on this compound.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[6][10] This pathway is distinct from SN1 and SN2 reactions, as it involves an attack on an sp2-hybridized carbon within an aromatic system.[5]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position of the quinoline ring. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][11] The negative charge of this complex is delocalized across the quinoline ring and, crucially, is stabilized by the electron-withdrawing nitro group at the 8-position.[10]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second and typically rapid step, the leaving group (bromide ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the quinoline ring, resulting in the formation of the final substituted product.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Meisenheimer Complex 4-Substituted-8-nitroquinoline 4-Substituted-8-nitroquinoline Meisenheimer Complex->4-Substituted-8-nitroquinoline Elimination Bromide Ion (Br⁻) Bromide Ion (Br⁻) Meisenheimer Complex->Bromide Ion (Br⁻)

Scope of the Reaction: A Survey of Effective Nucleophiles

A wide variety of nucleophiles can be successfully employed in the SNAr reaction with this compound. The choice of nucleophile is dictated by the desired functionality in the final product. The following table summarizes common nucleophiles and typical reaction conditions.

Nucleophile ClassExample NucleophileTypical Solvent(s)Base (if required)Temperature Range (°C)
Amines Primary & Secondary Amines (e.g., Aniline, Morpholine)DMF, DMSO, NMPK₂CO₃, Et₃N50 - 120
Alcohols/Phenols Alkoxides, Phenoxides (e.g., Sodium Methoxide, Sodium Phenoxide)THF, DMFNaH, K₂CO₃25 - 80
Thiols Thiolates (e.g., Sodium Thiophenoxide)DMF, DMSONaH, K₂CO₃25 - 60
Azides Sodium AzideDMF, DMSO-80 - 100

Note: Reaction conditions should be optimized for each specific substrate and nucleophile combination.

Detailed Experimental Protocol: Synthesis of 4-Anilino-8-nitroquinoline

This protocol provides a step-by-step procedure for a representative SNAr reaction between this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound. Add aniline (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-anilino-8-nitroquinoline.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup 1. Combine Reactants Solvent & Reagent Addition Solvent & Reagent Addition Reaction Setup->Solvent & Reagent Addition 2. Add Solvents & Nucleophile Heating & Monitoring Heating & Monitoring Solvent & Reagent Addition->Heating & Monitoring 3. Initiate Reaction Workup Workup Heating & Monitoring->Workup 4. Quench Reaction Extraction Extraction Workup->Extraction 5. Isolate Product Washing & Drying Washing & Drying Extraction->Washing & Drying 6. Remove Impurities Concentration Concentration Washing & Drying->Concentration 7. Remove Solvent Purification Purification Concentration->Purification 8. Chromatograph Final Product Final Product Purification->Final Product 9. Obtain Pure Compound

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Anhydrous conditions are recommended, particularly when using strong bases like NaH, to prevent quenching of the base and unwanted side reactions.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred as they effectively solvate the intermediate Meisenheimer complex, thereby accelerating the reaction.[12]

  • Reaction Temperature: While many SNAr reactions proceed at elevated temperatures, the highly activated nature of this compound may allow for milder conditions with certain potent nucleophiles. Optimization of the reaction temperature is crucial to balance reaction rate and minimize potential side reactions.

  • Leaving Group Ability: In the context of SNAr reactions on haloquinolines, the reactivity order of the leaving group is typically F > Cl > Br > I.[13] This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which increases the electrophilicity of the carbon atom being attacked.

  • Purification: The products of these reactions are often colored and may require careful purification by column chromatography to remove residual starting materials and byproducts.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile transformation that provides a gateway to a vast array of functionalized quinoline derivatives. A thorough understanding of the underlying mechanism, careful selection of nucleophiles and reaction conditions, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel compounds with potential applications in drug discovery and development.

References

Application Notes and Protocols for the Reduction of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-8-aminoquinoline

The transformation of 4-Bromo-8-nitroquinoline to 4-Bromo-8-aminoquinoline is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The resulting 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antimicrobial agents.[1] The bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this compound, focusing on practical protocols, mechanistic insights, and strategies to overcome common challenges.

Mechanistic Overview of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a six-electron process. The reaction typically proceeds in a stepwise manner through nitroso and hydroxylamine intermediates. While various reagents can effect this transformation, the underlying principle involves a series of electron and proton transfers to the nitrogen atom of the nitro group.

Comparison of Common Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate sensitivity, desired chemoselectivity, scalability, and cost. Below is a comparative analysis of common methods applicable to the reduction of this compound.

MethodReagents & ConditionsAdvantagesDisadvantagesChemoselectivity & Challenges
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, various solvents (EtOH, MeOH, EtOAc)High efficiency, clean reaction, simple work-up.Potential for dehalogenation, requires specialized equipment (hydrogenator).Raney Nickel is often preferred over Pd/C for substrates with aromatic halogens to minimize dehalogenation.[2]
Metal/Acid Reduction Fe/HCl or Fe/NH₄Cl, EtOH/H₂OInexpensive, effective, and tolerates a range of functional groups.Work-up can be tedious due to the formation of iron sludge.Generally good chemoselectivity for the nitro group. The Fe/NH₄Cl system is milder than Fe/HCl.[3][4]
Stannous Chloride Reduction SnCl₂·2H₂O, EtOH or EtOAcMild conditions, good for sensitive substrates.Stoichiometric amounts of tin salts are required, and their removal during work-up can be challenging due to the formation of tin oxides/hydroxides upon basification.[5][6][7]Excellent chemoselectivity for the nitro group over many other functional groups.[2]

Experimental Protocols

Herein, we provide detailed protocols for the reduction of this compound using two reliable and accessible methods: Iron in the presence of ammonium chloride and stannous chloride dihydrate.

Protocol 1: Reduction using Iron and Ammonium Chloride

This method is a robust and cost-effective choice for the reduction of aromatic nitro compounds. The use of ammonium chloride provides a mildly acidic medium, which is often sufficient to facilitate the reaction without being overly harsh on sensitive functional groups.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Combine this compound, EtOH, and H₂O in a round-bottom flask. B 2. Add Fe powder and NH₄Cl. A->B Sequential Addition C 3. Heat the mixture to reflux (approx. 80-90 °C). D 4. Monitor reaction progress by TLC. C->D Continuous Monitoring E 5. Cool to room temperature and filter through Celite®. F 6. Concentrate the filtrate under reduced pressure. E->F G 7. Partition between EtOAc and water. F->G H 8. Basify the aqueous layer with aq. Na₂CO₃. G->H I 9. Extract with EtOAc. H->I J 10. Dry, filter, and concentrate the organic layers. I->J K 11. Purify by column chromatography. J->K

Caption: Workflow for the Fe/NH₄Cl Reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl) (10.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 to 2:1 EtOH:H₂O).

  • To the stirred suspension, add iron powder (5.0 eq) and ammonium chloride (10.0 eq).[8]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron residues, washing the filter cake with ethanol.[9]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Carefully add saturated aqueous sodium carbonate solution to the biphasic mixture with stirring until the aqueous layer is basic (pH ~8-9).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-8-aminoquinoline.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Reduction using Stannous Chloride Dihydrate

This method is particularly useful for substrates that are sensitive to the more vigorous conditions of other reduction methods.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Dissolve this compound in EtOH or EtOAc. B 2. Add SnCl₂·2H₂O. A->B C 3. Stir at room temperature or heat to reflux. D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and pour into ice-water. F 6. Basify with saturated aq. NaHCO₃ or 10% aq. NaOH to pH > 12. E->F G 7. Filter off tin salts if necessary. F->G H 8. Extract with EtOAc. G->H I 9. Dry, filter, and concentrate the organic layers. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for the SnCl₂ Reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 10% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction is often exothermic.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide. Be aware that tin(II) and tin(IV) hydroxides/oxides will precipitate. To achieve a clear solution, the pH may need to be raised to >12 with NaOH.[5]

  • If a precipitate persists, it may be necessary to filter the entire mixture through a pad of Celite®.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the product is essential for confirming the success of the transformation.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
This compound [Image of this compound structure]C₉H₅BrN₂O₂253.06~9.05 (dd), 8.60 (dd), 7.93 (d), 7.45 (dd), 6.75 (d)[10]~155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.79[10][M+H]⁺ 253, 255
4-Bromo-8-aminoquinoline [Image of 4-Bromo-8-aminoquinoline structure]C₉H₇BrN₂223.07~8.78 (dd), 8.44 (dd), 7.66 (d), 7.49 (dd), 6.87 (d), 5.48 (bs, 2H)[11]~148.4, 142.1, 138.4, 135.7, 133.2, 126.7, 122.5, 106.9, 103.2[11][M+H]⁺ 223, 225

Note: The NMR data for this compound is adapted from similar bromo-methoxyquinoline structures and should be confirmed experimentally. The data for 4-Bromo-8-aminoquinoline is from published literature for a related compound and should also be confirmed.

Addressing the Challenge of Dehalogenation

A significant potential side reaction in the reduction of halo-nitroaromatics is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is particularly a concern in catalytic hydrogenation, especially with palladium catalysts.[12]

Strategies to Minimize Dehalogenation:

  • Catalyst Choice: For catalytic hydrogenation, Raney Nickel is generally less prone to causing dehalogenation of aromatic halides compared to Palladium on carbon.[2] Sulfided platinum catalysts have also been shown to be effective in selectively reducing the nitro group in the presence of heteroaryl halides.[13]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation.

  • Additives: The addition of certain inhibitors, such as morpholine, has been shown to suppress dehalogenation during the catalytic hydrogenation of halo-nitroaromatic compounds.[14]

  • Choice of Reduction Method: Metal/acid reductions (Fe/NH₄Cl) and stannous chloride reductions are generally much less likely to cause dehalogenation and are therefore often the methods of choice for these substrates.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitroaromatic compounds can be toxic and are often thermally unstable. Avoid heating them excessively in the absence of a reaction.[15]

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][15][16][17][18][19]

Reagent-Specific Hazards:

  • This compound: Likely toxic and an irritant. Handle with care.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • Stannous Chloride (SnCl₂): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.[5][6][7][19]* Hydrogen Gas (for catalytic hydrogenation): Highly flammable and explosive. Requires specialized equipment and procedures.

Waste Disposal:

  • Iron Sludge: The iron waste from the Fe/NH₄Cl reduction should be treated as hazardous waste and disposed of according to institutional guidelines.

  • Tin Waste: The tin salts generated from the SnCl₂ reduction are toxic to aquatic life and should be collected and disposed of as hazardous heavy metal waste. [5]* Organic waste should be collected in appropriate, labeled containers.

Conclusion

The reduction of this compound to 4-Bromo-8-aminoquinoline is a fundamental transformation that opens the door to a vast chemical space for drug discovery and materials science. By carefully selecting the appropriate reduction methodology and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize this valuable building block. The choice between the robust Fe/NH₄Cl method and the milder SnCl₂ reduction will depend on the specific requirements of the subsequent synthetic steps and the available laboratory resources.

References

Synthesis of 4-amino-8-bromoquinoline from 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 4-amino-8-bromoquinoline

Abstract

This document provides a detailed guide for the synthesis of 4-amino-8-bromoquinoline, a pivotal intermediate in pharmaceutical and materials science research. The core of this synthesis is the chemoselective reduction of the nitro group in 4-bromo-8-nitroquinoline while preserving the integrity of the carbon-bromine bond. We present two robust and validated protocols utilizing common laboratory reagents: iron powder in acidic medium and tin(II) chloride. The guide offers in-depth explanations for methodological choices, detailed step-by-step procedures, safety protocols, and characterization techniques, tailored for researchers in organic synthesis and drug development.

Introduction and Significance

4-Amino-8-bromoquinoline is a highly versatile quinoline derivative. The presence of three key functional features—the quinoline core, a nucleophilic amino group at the C4-position, and a bromine atom at the C8-position suitable for cross-coupling reactions—makes it an invaluable building block in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of novel therapeutics, including antimalarial, anticancer, and antimicrobial agents.[1][2][3] Furthermore, its unique electronic properties are leveraged in the synthesis of organic semiconductors and dyes.[1]

The primary synthetic challenge lies in the selective reduction of the aromatic nitro group to an amine without inducing hydrodehalogenation of the aryl bromide. While numerous methods exist for nitro reduction, many common techniques, such as standard catalytic hydrogenation with Palladium on carbon (Pd/C), can lead to cleavage of the C-Br bond.[4][5] Therefore, the selection of a chemoselective reagent is paramount for a successful synthesis. This guide focuses on two classical, yet highly effective and selective methods that address this challenge.

Strategic Rationale: Choosing the Right Reduction Method

The conversion of an aromatic nitro compound to an aniline is a fundamental transformation in organic synthesis. The mechanism generally proceeds through nitroso and hydroxylamine intermediates.[6] The choice of reductant dictates the reaction's efficiency, selectivity, and scalability.

  • Iron Powder in Acetic Acid (Fe/AcOH): This is a time-honored, cost-effective, and environmentally benign method for nitro group reduction.[7][8][9] The reaction is heterogeneous and proceeds via single electron transfer from the surface of the iron metal. It is renowned for its excellent chemoselectivity, showing high tolerance for reducible functional groups such as halides, carbonyls, and esters.[7][10] The mild acidic conditions facilitate the reaction without promoting unwanted side reactions like hydrodehalogenation.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another powerful and widely used reagent for the selective reduction of aromatic nitro compounds.[4][6][11] It acts as a soluble, single-electron reducing agent.[6][11] This method is particularly advantageous due to its mild conditions and high yields. However, a notable drawback is the workup, which often involves the formation of tin hydroxides upon basification. These gelatinous precipitates can complicate product isolation.[11][12]

Both methods are presented here as they offer researchers flexibility based on available resources, scale, and desired workup procedures.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of 4-amino-8-bromoquinoline from this compound.

General Workflow Overview

The overall experimental process is depicted in the workflow diagram below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Combine this compound and Solvents B Add Reducing Agent (Fe or SnCl₂) A->B In Round-Bottom Flask C Heat Mixture to Reflux (e.g., 80-100 °C) B->C D Monitor Progress by TLC C->D 1-3 hours E Filter to Remove Inorganics D->E Upon Completion F Neutralize/Basify Filtrate E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, Concentrate G->H I Purify Crude Product (Recrystallization or Chromatography) H->I J Characterize Final Product (NMR, MS, MP) I->J

Caption: General experimental workflow for the synthesis of 4-amino-8-bromoquinoline.

Protocol 1: Reduction using Iron Powder and Acetic Acid

This protocol is recommended for its low cost, environmental friendliness, and straightforward workup.

Materials and Equipment:

  • Reagents: this compound, Iron powder (fine, reduced), Glacial Acetic Acid (AcOH), Ethanol (EtOH), Water (H₂O), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, Celite®, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add a solvent mixture of ethanol, water, and glacial acetic acid. A common ratio is 2:1:1 (e.g., for 1 g of starting material, use 8 mL EtOH, 4 mL H₂O, and 4 mL AcOH).

  • Stir the suspension and add reduced iron powder (4.0-5.0 eq) portion-wise over 10-15 minutes. The addition may be exothermic.

  • Heat the reaction mixture to 80-90 °C and maintain for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • While still hot, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the excess iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate (3 x 20 mL).

  • Combine the filtrates and carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield pure 4-amino-8-bromoquinoline.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This protocol is highly efficient and often results in very clean conversions.

Materials and Equipment:

  • Reagents: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH) or Ethyl Acetate (EtOAc), Concentrated Hydrochloric Acid (HCl), 2M Sodium Hydroxide (NaOH) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, Buchner funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated HCl (use caution). Add the SnCl₂ solution to the stirring solution of the nitro compound.

  • Heat the reaction mixture to 50-70 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the flask in an ice bath and carefully pour the contents into a beaker containing crushed ice.

  • Slowly basify the acidic solution by adding 2M NaOH solution with vigorous stirring until the pH is >10. A thick, white precipitate of tin(IV) hydroxide will form.

  • Extract the product from this mixture with ethyl acetate (3 x 50 mL). The gelatinous tin salts can make separation difficult. Vigorous stirring and allowing the layers to settle can help.

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Reaction Scheme and Data Summary

reaction start This compound product 4-Amino-8-bromoquinoline start->product [H] (Fe/AcOH or SnCl₂/HCl) Selective Reduction

References

The Versatile Synthon: Harnessing 4-Bromo-8-nitroquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 4-bromo-8-nitroquinoline as a pivotal building block in contemporary organic synthesis. This molecule's unique electronic and steric properties, arising from the interplay between the bromine atom at the C4-position and the potent electron-withdrawing nitro group at C8, render it a highly versatile substrate for a suite of powerful cross-coupling and substitution reactions. We provide in-depth technical analysis, field-proven protocols, and mechanistic insights for leveraging this synthon in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). This note is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate complex quinoline scaffolds into advanced molecular architectures.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring is therefore a critical endeavor in drug discovery. This compound emerges as a particularly valuable starting material due to its distinct reactivity at two key positions.

The chemical structure, C₉H₅BrN₂O₂, features a bromine atom at position 4 and a nitro group at position 8 of the quinoline ring.[3][4] The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the powerful electron-withdrawing nature of the nitro group significantly activates the quinoline ring system, particularly influencing the reactivity of the C4 position and predisposing the molecule to certain reaction pathways.[3][5][6] Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a host of secondary derivatizations, such as the synthesis of 8-aminoquinoline derivatives known for their therapeutic potential.[1][3]

This guide will dissect the key transformations possible with this compound, providing both the theoretical underpinnings and practical, step-by-step protocols to empower chemists in their synthetic endeavors.

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is categorized as an acute oral, dermal, and inhalation toxin (Category 4) and can cause skin and serious eye irritation.[7]

General Handling Precautions:

  • Work in a well-ventilated fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[8][9]

  • Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • In case of contact, rinse the affected area immediately and thoroughly with water.[8][10]

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring, enhanced by the C8-nitro group, facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to more electron-rich aryl bromides.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[11][12][13][14] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality of Protocol Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. We utilize Pd(PPh₃)₄ as a reliable, pre-formed Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands, as it is reduced in situ to Pd(0).

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which facilitates the key transmetalation step with the palladium center.[11][13]

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[11]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4-phenyl-8-nitroquinoline.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (deoxygenated)

  • Water (deoxygenated)

  • Round-bottom flask with stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Fit the flask with a condenser and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add deoxygenated 1,4-dioxane and deoxygenated water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x volume of reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-8-nitroquinoline.

Data Summary Table:

EntryAryl Boronic AcidProductTypical Yield
1Phenylboronic acid4-Phenyl-8-nitroquinoline85-95%
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-8-nitroquinoline80-90%
3Thiophene-2-boronic acid4-(Thiophen-2-yl)-8-nitroquinoline75-85%

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", style=filled]; oa_complex [label="Ar-Pd(II)L₂(X)", fillcolor="#F1F3F4", style=filled]; trans_complex [label="Ar-Pd(II)L₂(R')", fillcolor="#F1F3F4", style=filled];

// Invisible nodes for positioning sub1 [label="Ar-X\n(this compound)", shape=plaintext, fontcolor="#202124"]; sub2 [label="R'-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; prod [label="Ar-R'", shape=plaintext, fontcolor="#202124"];

// Edges sub1 -> pd0 [label=" Oxidative\n Addition", color="#4285F4"]; pd0 -> oa_complex [color="#4285F4"]; oa_complex -> sub2 [label=" Transmetalation", style=dashed, arrowhead=none, color="#34A853"]; oa_complex -> trans_complex [color="#34A853"]; trans_complex -> prod [label=" Reductive\n Elimination", style=dashed, arrowhead=none, color="#EA4335"]; trans_complex -> pd0 [color="#EA4335"]; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis offers incredible versatility, the inherent electronic properties of this compound also permit metal-free transformations. The C8-nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring toward nucleophilic attack. [5][6]This activation is most pronounced at the ortho and para positions relative to the activating group. In this case, the C4-position is para to the quinoline nitrogen and is significantly influenced by the C8-nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a two-step process:

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group (bromine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. [15][16]The negative charge is delocalized onto the electron-withdrawing nitro group, which is key to stabilizing this intermediate. [16]2. Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide anion). [16] This pathway provides a complementary, often more economical, route to introduce nucleophiles like alkoxides, thiolates, and amines at the C4 position.

Protocol 4: SNAr with Sodium Methoxide

Objective: To synthesize 4-methoxy-8-nitroquinoline.

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0 equiv, solution in methanol or solid)

  • Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide portion-wise at room temperature. A color change is often observed, indicating the formation of the Meisenheimer complex.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-methoxy-8-nitroquinoline.

Conclusion and Future Outlook

This compound is a powerful and versatile building block, offering synthetic chemists reliable and efficient entry points to a wide array of functionalized quinoline derivatives. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and SNAr reactions provide a robust toolkit for constructing complex molecules with potential applications in medicinal chemistry and materials science. The dual functionality—a site for cross-coupling and a reducible activating group—ensures that its role as a strategic synthon will continue to expand as new synthetic challenges arise.

References

Synthesis of 4-Bromo-8-nitroquinoline Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-8-nitroquinoline derivatives, compounds of significant interest to researchers in medicinal chemistry and drug development. This document offers a step-by-step methodology, explains the underlying chemical principles, and provides insights into critical experimental parameters.

Introduction: The Significance of this compound

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of bromo and nitro functionalities onto the quinoline scaffold can dramatically influence the molecule's biological activity, making these derivatives valuable intermediates in the synthesis of novel therapeutic agents. Specifically, the this compound core is a versatile precursor for the development of compounds with potential applications in various disease areas. The strategic placement of the bromo and nitro groups allows for a wide range of subsequent chemical modifications, enabling the exploration of structure-activity relationships.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is best approached through a multi-step sequence that ensures high selectivity and yield. Direct bromination of 8-nitroquinoline is challenging due to the meta-directing effect of the nitro group, which would not favor substitution at the 4-position. Similarly, direct nitration of 4-bromoquinoline may not yield the desired 8-nitro isomer with high selectivity. Therefore, a more robust strategy involves the preparation of a suitable precursor, 4-amino-8-nitroquinoline, followed by a Sandmeyer reaction to introduce the bromo group.

This protocol will detail the following key transformations:

  • Nitration of a suitable quinoline precursor to afford a dinitroquinoline.

  • Selective reduction of the 4-nitro group to yield 4-amino-8-nitroquinoline.

  • Diazotization of 4-amino-8-nitroquinoline followed by a Sandmeyer reaction to produce this compound.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Quinoline Precursor"]; Dinitro [label="4,8-Dinitroquinoline Derivative"]; AminoNitro [label="4-Amino-8-nitroquinoline"]; Diazonium [label="Diazonium Salt Intermediate"]; Final [label="this compound"];

Start -> Dinitro [label="Dinitration"]; Dinitro -> AminoNitro [label="Selective Reduction"]; AminoNitro -> Diazonium [label="Diazotization"]; Diazonium -> Final [label="Sandmeyer Reaction"]; } caption { label = "Figure 1: Overall synthetic workflow for this compound."; fontsize = 12; } .

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures where necessary.

Reagent/SolventGradeSupplier
QuinolineReagentSigma-Aldrich
Nitric Acid (fuming)ACSFisher Scientific
Sulfuric Acid (conc.)ACSVWR
Sodium Sulfide (Na₂S)TechnicalAcros Organics
Ammonium Chloride (NH₄Cl)ACSJ.T. Baker
Sodium Nitrite (NaNO₂)ACSEMD Millipore
Hydrobromic Acid (48%)ACSAlfa Aesar
Copper(I) Bromide (CuBr)98%Strem Chemicals
Dichloromethane (DCM)HPLCHoneywell
Ethanol (EtOH)AnhydrousDecon Labs
Diethyl Ether (Et₂O)AnhydrousEMD Millipore
Sodium Bicarbonate (NaHCO₃)ACSMacron
Sodium Sulfate (Na₂SO₄)AnhydrousBeanTown Chemical
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Experimental Protocols

Part 1: Synthesis of 4,8-Dinitroquinoline

This initial step involves the dinitration of a quinoline precursor. The reaction conditions are harsh and require careful control of temperature.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add quinoline (10 g, 0.077 mol) to the cold sulfuric acid with continuous stirring. The temperature should be maintained below 10 °C.

  • Once the quinoline has dissolved, add fuming nitric acid (25 mL) dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 15 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (200 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude 4,8-dinitroquinoline is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 2: Selective Reduction to 4-Amino-8-nitroquinoline

The selective reduction of the 4-nitro group in the presence of the 8-nitro group is a critical step. This can be achieved using sodium sulfide in a controlled manner[1].

Procedure:

  • In a round-bottom flask, dissolve the crude 4,8-dinitroquinoline (5 g, 0.023 mol) in ethanol (100 mL).

  • Prepare a solution of sodium sulfide (Na₂S·9H₂O, 5.5 g, 0.023 mol) and ammonium chloride (1.2 g, 0.023 mol) in water (20 mL).

  • Add the sodium sulfide/ammonium chloride solution dropwise to the ethanolic solution of the dinitroquinoline at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with water and the solid product is collected by filtration.

  • The crude 4-amino-8-nitroquinoline is washed with water and dried. It can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Part 3: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the amino group to a bromo group using the Sandmeyer reaction[2][3]. This reaction proceeds via a diazonium salt intermediate.

Procedure:

  • Diazotization:

    • In a beaker, suspend 4-amino-8-nitroquinoline (2 g, 0.010 mol) in a mixture of 48% hydrobromic acid (15 mL) and water (15 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (0.76 g, 0.011 mol) in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.7 g, 0.012 mol) in 48% hydrobromic acid (10 mL) with gentle warming.

    • Cool the CuBr solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

dot graph "Sandmeyer_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Amino [label="4-Amino-8-nitroquinoline"]; Diazonium [label="Diazonium Salt"]; ArylRadical [label="Aryl Radical Intermediate"]; Product [label="this compound"];

Amino -> Diazonium [label="NaNO₂, HBr"]; Diazonium -> ArylRadical [label="CuBr (electron transfer)"]; ArylRadical -> Product [label="Br transfer from CuBr₂"]; } caption { label = "Figure 2: Simplified mechanism of the Sandmeyer reaction."; fontsize = 12; } .

Troubleshooting and Key Considerations

  • Nitration Step: The nitration reaction is highly exothermic. Strict temperature control is crucial to avoid side reactions and ensure safety. The use of fuming nitric acid requires appropriate personal protective equipment and a well-ventilated fume hood.

  • Selective Reduction: The amount of sodium sulfide used is critical for the selective reduction of the 4-nitro group. An excess of the reducing agent can lead to the reduction of both nitro groups. Monitoring the reaction by TLC is highly recommended.

  • Diazotization: The diazonium salt is unstable at higher temperatures. It is essential to maintain the temperature at 0-5 °C throughout the diazotization process. The diazonium salt should be used immediately in the next step.

  • Sandmeyer Reaction: The evolution of nitrogen gas can be vigorous. The reaction should be performed in a flask with sufficient headspace and with adequate stirring.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of this compound derivatives. By following a carefully planned multi-step synthetic route, researchers can access this valuable intermediate for further elaboration in drug discovery and development programs. The key to success lies in the precise control of reaction conditions, particularly temperature, and the careful monitoring of each reaction step.

References

Application of 4-Bromo-8-nitroquinoline in the Synthesis of Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active agents.[1][2] Within the vast landscape of cancer research, quinoline derivatives have consistently emerged as promising candidates, demonstrating a wide spectrum of anticancer activities.[3][4] These activities are often attributed to diverse mechanisms of action, including the inhibition of protein kinases, interference with DNA replication and repair, and the induction of programmed cell death (apoptosis).[5]

The strategic functionalization of the quinoline ring is paramount in modulating the biological activity of its derivatives. The introduction of a nitro group, for instance, can significantly enhance the anticancer potential of the molecule.[6] This is often linked to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways in cancer cells.[7] Concurrently, the presence of a halogen, such as bromine, at a key position provides a versatile handle for synthetic modification, allowing for the introduction of various pharmacophores through well-established chemical transformations.[6][8]

This technical guide focuses on the application of 4-bromo-8-nitroquinoline , a key starting material for the synthesis of novel anticancer agents. The presence of the bromine atom at the 4-position and the electron-withdrawing nitro group at the 8-position makes this molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of amine-containing moieties, leading to the generation of a diverse library of 4-amino-8-nitroquinoline derivatives with significant potential for anticancer drug discovery.

Key Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating this compound into potential anticancer agents is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline ring system, further activated by the nitro group, renders the C4-position susceptible to attack by nucleophiles, particularly amines. This reaction allows for the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding a 4-amino-8-nitroquinoline derivative.

Causality Behind Experimental Choices in SNAr:
  • Choice of Nucleophile (Amine): The diversity of the final compound library is dictated by the choice of the amine nucleophile. A wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed. The structure of the amine will significantly influence the physicochemical properties and biological activity of the resulting 4-amino-8-nitroquinoline derivative.

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols like ethanol and isopropanol are typically used. These solvents can effectively solvate the reactants and facilitate the reaction.[9]

  • Temperature: The reaction often requires heating to overcome the activation energy barrier. Temperatures ranging from refluxing ethanol (around 80°C) to higher temperatures in DMF or DMSO (100-150°C) are common.[8] The optimal temperature will depend on the reactivity of the specific amine nucleophile.

  • Base (Optional): In some cases, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be added to scavenge the HBr generated during the reaction, particularly when using amine salts or less basic amines.

Experimental Protocol: Synthesis of 4-(Substituted-amino)-8-nitroquinoline Derivatives

This protocol provides a generalized procedure for the synthesis of a library of 4-amino-8-nitroquinoline derivatives from this compound via nucleophilic aromatic substitution.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., aniline derivatives, benzylamine, piperidine, morpholine)

  • Ethanol (anhydrous) or N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (optional)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or DMF, approximately 10 mL per mmol of substrate).

  • Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) to the solution. If the amine is used as a hydrochloride salt, or if a less reactive amine is employed, add a base such as potassium carbonate (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or to a temperature between 100-120°C (for DMF) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (this compound) and the appearance of a new, more polar spot will indicate product formation.

  • Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

    • If using ethanol and a solid product precipitates upon cooling, collect the solid by vacuum filtration and wash with cold ethanol.

    • If using DMF or if the product remains in solution, pour the reaction mixture into ice-cold water. A solid precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 4-(substituted-amino)-8-nitroquinoline derivative.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Visualization of Synthetic Workflow

SNAr_Workflow start This compound reagents Solvent (e.g., Ethanol) Heat (Δ) start->reagents + amine Amine Nucleophile (R-NH2) amine->reagents product 4-(Substituted-amino)-8-nitroquinoline reagents->product SNAr Reaction purification Work-up & Purification product->purification final_product Pure Anticancer Agent Candidate purification->final_product

Caption: Synthetic workflow for 4-amino-8-nitroquinoline derivatives.

Mechanism of Action and Targeted Signaling Pathways

The anticancer activity of 4-aminoquinoline derivatives is often multifaceted, involving the modulation of several key cellular processes that are dysregulated in cancer.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.[4]

  • Inhibition of Kinase Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation, and it is frequently hyperactivated in many cancers. 4-Aminoquinoline derivatives have been reported to inhibit this pathway, leading to a reduction in tumor growth.

  • Generation of Reactive Oxygen Species (ROS): The nitro group in the 8-position can be bioreduced within the cell to generate ROS. Elevated levels of ROS can lead to oxidative stress, damage to cellular components like DNA, proteins, and lipids, and ultimately trigger apoptosis.[7]

Visualization of a Potential Targeted Signaling Pathway

References

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-8-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds, including antimalarial, anticancer, and antimicrobial agents.[1][2] The introduction of a bromine atom and a nitro group to the quinoline ring system imparts unique physicochemical properties that can modulate its biological activity and pharmacokinetic profile.[3] The bromine substituent can influence metabolic stability and receptor binding, while the nitro group can be a precursor for further functionalization or contribute to the compound's mechanism of action.[3]

Accurate and robust analytical characterization is paramount for ensuring the identity, purity, and quality of this compound in research and development settings. This comprehensive guide provides detailed application notes and validated protocols for the characterization of this compound using a suite of modern analytical techniques. The methodologies described herein are designed to be implemented by researchers, scientists, and drug development professionals to obtain reliable and reproducible data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods. These properties influence its solubility, chromatographic behavior, and spectroscopic characteristics.

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂[4]
Molecular Weight 253.05 g/mol [4]
Appearance Expected to be a solid[5]
XLogP3 2.7[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a cornerstone technique for the assessment of the purity of organic compounds. For a moderately polar, UV-active compound like this compound, reversed-phase HPLC is the method of choice. The C18 stationary phase provides excellent retention for aromatic systems, while a mobile phase of acetonitrile and water allows for the fine-tuning of the elution profile. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[3][6]

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 10mg of sample in 10mL Acetonitrile filter_sample Filter sample through 0.45 µm syringe filter prep_sample->filter_sample prep_mobile Prepare Mobile Phases A and B equilibrate Equilibrate column with initial mobile phase filter_sample->equilibrate inject Inject 10 µL of sample equilibrate->inject run Run gradient program inject->run detect Detect at 254 nm run->detect integrate Integrate peaks in the chromatogram detect->integrate calculate Calculate purity based on peak area percentage integrate->calculate

Figure 1: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound, being a moderately sized organic molecule, is amenable to GC-MS analysis. A low-polarity stationary phase, such as a DB-5ms, is a good starting point as it separates compounds primarily based on their boiling points.[7] Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which serves as a molecular fingerprint for identification.[8]

GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 m/z
Sample Preparation 1 mg/mL in Ethyl Acetate

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve 1mg of sample in 1mL Ethyl Acetate inject Inject 1 µL into GC prep_sample->inject separate Separate on DB-5ms column inject->separate ionize Ionize by Electron Ionization (EI) separate->ionize detect Detect fragments with MS ionize->detect identify Identify molecular ion peak and fragmentation pattern detect->identify compare Compare with spectral library and theoretical fragmentation identify->compare

Figure 2: GC-MS analysis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the exact structure of this compound. The chemical shifts and coupling patterns of the protons on the quinoline ring system provide definitive evidence for the substitution pattern.

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the nitrogen in the quinoline ring.

¹³C NMR (100 MHz, CDCl₃): The spectrum should display nine signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine and nitro groups will be significantly affected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic quinoline system.

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Assignment
~1530 and ~1350Asymmetric and symmetric NO₂ stretching
~1600-1450C=C and C=N stretching of the quinoline ring
~850-750C-H out-of-plane bending of the aromatic ring
~700-500C-Br stretching
Mass Spectrometry (MS)

In addition to GC-MS, direct infusion mass spectrometry can provide valuable information about the molecular weight and fragmentation of this compound. A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[9]

Expected Fragmentation Pattern (Electron Ionization):

  • [M]⁺ and [M+2]⁺: Molecular ion peaks at m/z 252 and 254.

  • Loss of NO₂: A fragment corresponding to the loss of the nitro group (46 Da).

  • Loss of Br: A fragment corresponding to the loss of the bromine atom (79/81 Da).

  • Other fragments: Further fragmentation of the quinoline ring system.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine the maximum absorbance wavelength (λmax) of this compound, which is useful for setting the detection wavelength in HPLC analysis. The spectrum of quinoline and its derivatives typically shows multiple absorption bands in the UV region due to π-π* transitions of the aromatic system.[10]

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₉H₅BrN₂O₂), the theoretical elemental composition can be calculated and compared with the experimentally determined values to confirm the empirical formula.[11]

Theoretical Elemental Composition:

ElementPercentage
Carbon (C) 42.71%
Hydrogen (H) 1.99%
Bromine (Br) 31.58%
Nitrogen (N) 11.07%
Oxygen (O) 12.65%

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this important molecule. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix. Adherence to good analytical practices and proper method validation are essential for generating high-quality, reliable data in a research and drug development environment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.

Section 1: Synthesis Overview and Strategy

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving specific regioselectivity while maintaining high yield. Direct bromination and nitration of quinoline is often unselective and leads to a mixture of isomers that are difficult to separate.

A more robust and controllable strategy involves a two-step sequence starting from quinolin-4-ol. This approach allows for precise installation of the required functional groups:

  • Nitration: First, an electrophilic nitration is performed on quinolin-4-ol to introduce the nitro group at the C-8 position.

  • Halogenation: Subsequently, the 4-hydroxyl group is substituted with bromine to yield the final product.

This sequence leverages the directing effects of the existing ring system and functional groups to ensure the desired substitution pattern.

SynthesisWorkflow start Quinolin-4-ol step1 4-Hydroxy-8-nitroquinoline start->step1 Step 1: Nitration (H₂SO₄ / KNO₃) end_product This compound step1->end_product Step 2: Bromination (PBr₃ / DMF)

Caption: A robust two-step synthetic workflow for this compound.

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding temperature control and reagent stoichiometry, is critical for success.

Protocol A: Synthesis of this compound

Step 1: Nitration of Quinolin-4-ol to 4-Hydroxy-8-nitroquinoline

This procedure is adapted from established methods for the nitration of quinoline derivatives.[1]

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 7 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly and with vigorous stirring, add 8-bromoquinoline (2.3 g, 11.2 mmol) to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C. This is an analogous procedure, and for our target synthesis, you would use quinolin-4-ol.

  • Nitrating Agent: In a separate beaker, prepare the nitrating mixture by dissolving potassium nitrate (KNO₃) (4.5 g, 44.6 mmol) in a minimal amount of concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise to the quinoline solution over 30-45 minutes, maintaining the internal temperature at 0 °C. The slow addition is crucial to prevent overheating and the formation of byproducts.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker. This will cause the product to precipitate.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH reaches ~8-9. Perform this step in an ice bath to manage the exotherm.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under a vacuum to yield crude 4-hydroxy-8-nitroquinoline.

Step 2: Bromination of 4-Hydroxy-8-nitroquinoline

This step converts the hydroxyl group to the target bromide, a common transformation in heterocyclic synthesis.[3]

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the crude 4-hydroxy-8-nitroquinoline (2.0 g, approx. 10.5 mmol) and dry N,N-dimethylformamide (DMF) (20 mL).

  • Brominating Agent: Cool the solution to 0 °C and slowly add phosphorus tribromide (PBr₃) (1.1 mL, 11.6 mmol) dropwise via a syringe. The use of anhydrous reagents and an inert atmosphere is critical to prevent the decomposition of PBr₃.[4]

  • Reaction: Stir the reddish-colored suspension at room temperature for 1 hour. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing ice water (100 mL). Stir for 30 minutes.

  • Neutralization: Basify the mixture to a pH of ~10 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent to afford pure this compound as a solid.[3]

Section 3: Troubleshooting Guide

Low yields in multi-step syntheses can often be traced to specific, rectifiable issues. This guide addresses the most common problems encountered during the synthesis of this compound.

Troubleshooting issue issue cause cause solution solution start Low Final Yield issue1 Problem: Low Yield in Nitration start->issue1 Check Step 1 Yield issue2 Problem: Incomplete Bromination start->issue2 Check Step 2 Conversion issue3 Problem: Significant Tar Formation start->issue3 Check Final Product cause1a Poor Temperature Control (>10°C) issue1->cause1a Possible Cause cause1b Formation of Multiple Isomers issue1->cause1b Possible Cause solution1a Maintain 0°C during addition; use ice-salt bath. cause1a->solution1a Solution solution1b Ensure slow, dropwise addition of nitrating agent to reaction core. cause1b->solution1b Solution cause2a Deactivated Hydroxyl Group issue2->cause2a Possible Cause cause2b Moisture in Reaction issue2->cause2b Possible Cause solution2a Increase reaction time or gently heat to 40-50°C. cause2a->solution2a Solution solution2b Use flame-dried glassware, anhydrous DMF, and fresh PBr₃. cause2b->solution2b Solution cause3a Excessive Heat / Strong Acid Concentration issue3->cause3a Possible Cause solution3a Control exotherms with cooling and slow reagent addition. [9] cause3a->solution3a Solution

Caption: A troubleshooting workflow for identifying and solving common synthesis issues.

Q1: My nitration step resulted in a low yield and a dark, tarry substance. What went wrong?

A1: This is a classic sign of an uncontrolled exothermic reaction. The nitration of aromatic compounds is highly energetic, and excessive heat can lead to polymerization and degradation of both the starting material and the product.[5]

  • Causality: The primary cause is almost always inadequate temperature control. If the rate of addition of the nitrating agent is too fast, or if the cooling bath is inefficient, localized "hot spots" can form in the reaction mixture, leading to charring.

  • Solution:

    • Strict Temperature Management: Ensure your cooling bath (ice-salt or dry ice/acetone) maintains an internal reaction temperature of 0-5 °C throughout the entire addition process.

    • Slow Reagent Addition: Add the nitrating agent dropwise over at least 30 minutes. This allows the heat generated by the reaction to dissipate effectively.

    • Efficient Stirring: Vigorous stirring is essential to ensure uniform temperature and concentration throughout the reaction vessel, preventing localized overheating.[6]

Q2: The conversion of 4-hydroxy-8-nitroquinoline to the 4-bromo derivative is incomplete, even after several hours.

A2: Incomplete conversion in this step typically points to issues with reagent activity or reaction conditions. The electron-withdrawing effect of the 8-nitro group can make the 4-hydroxyl group less reactive than in the unsubstituted quinolin-4-ol.

  • Causality:

    • Reagent Decomposition: Phosphorus tribromide (PBr₃) is highly sensitive to moisture. If anhydrous conditions are not maintained, the PBr₃ will hydrolyze to phosphonic acid, rendering it ineffective for the bromination reaction.

    • Insufficient Activation: The reaction may require more energy to overcome the activation barrier.

  • Solution:

    • Ensure Anhydrous Conditions: Use flame-dried glassware, a nitrogen or argon atmosphere, and anhydrous grade DMF. It is also best to use a fresh, unopened bottle of PBr₃ or to distill it before use.

    • Increase Reaction Time/Temperature: Allow the reaction to stir overnight at room temperature. If conversion is still low, you can gently heat the reaction mixture to 40-50 °C for a few hours. Monitor carefully by TLC to avoid byproduct formation.

    • Alternative Reagents: If PBr₃ fails, phosphorus oxybromide (POBr₃) can be a more potent alternative for this type of transformation.

Q3: My final product is contaminated with a significant amount of 4-hydroxy-8-nitroquinoline after work-up. How can this be avoided?

A3: The presence of the starting material in your final product indicates that the 4-bromo group is being hydrolyzed back to a hydroxyl group during the work-up or that the reaction was incomplete. The C-Br bond at the 4-position of the quinoline is susceptible to nucleophilic substitution.

  • Causality: A prolonged or overly basic aqueous work-up can facilitate the hydrolysis of the product. If the pH is too high or the product remains in the basic aqueous solution for too long, the bromide can be displaced by hydroxide ions.

  • Solution:

    • Efficient Work-up: Perform the neutralization and extraction steps as quickly as possible. Do not let the reaction mixture sit in the basic solution for an extended period.

    • Controlled pH: Neutralize to a pH of 8-9, which is sufficient to deprotonate any residual acid without being overly harsh.

    • Purification: If hydrolysis is unavoidable, the starting material can typically be separated from the final product using silica gel column chromatography, as the hydroxyl group makes it significantly more polar than the bromo-substituted product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Are there viable alternative routes to synthesize this compound?

    • A: Yes. An alternative could involve nitrating 4-bromoquinoline. However, this may present regioselectivity challenges, potentially yielding 4-bromo-5-nitroquinoline as a significant byproduct. Another advanced route is the Sandmeyer reaction, which would involve converting 4-amino-8-nitroquinoline to the target compound.[7][8] This method is powerful but requires careful handling of diazonium salt intermediates.

  • Q: How critical is the purity of the starting quinolin-4-ol?

    • A: Extremely critical. Impurities in the starting material can lead to a cascade of side reactions, especially under the harsh conditions of nitration. This complicates purification and significantly lowers the overall yield. It is recommended to use a starting material with >98% purity.

  • Q: What TLC mobile phase is recommended for monitoring these reactions?

    • A: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane. For Step 1 (Nitration), a 1:1 mixture is often effective. For Step 2 (Bromination), the product is less polar, so a system with a higher proportion of hexane (e.g., 1:4 Ethyl Acetate:Hexane) should provide good separation.

  • Q: Can I use phosphorus pentabromide (PBr₅) instead of PBr₃?

    • A: While PBr₅ can also be used as a brominating agent, PBr₃ is generally preferred for converting secondary alcohols in heterocyclic systems due to its milder nature and fewer side reactions.[3]

Section 5: Optimizing for Yield - Data Summary

The following table summarizes key parameters and their expected impact on reaction yield, based on established chemical principles and analogous transformations found in the literature.

ParameterStepStandard ConditionOptimized ConditionRationale for Optimization & Expected Outcome
Temperature 1 (Nitration)0-10 °C-5 to 0 °CTighter temperature control minimizes the formation of tar and unwanted isomers, leading to a cleaner reaction and higher isolated yield.[9]
Brominating Agent 2 (Bromination)PBr₃ (1.1 eq)POBr₃ (1.1 eq)POBr₃ is a more powerful brominating agent and can improve conversion rates, especially if the hydroxyl group is deactivated by the nitro group.
Solvent Purity 2 (Bromination)Standard DMFAnhydrous DMF (<50 ppm H₂O)Minimizes the hydrolysis of the brominating agent, ensuring its full stoichiometric potential is available for the reaction, thus increasing conversion.[4]
Work-up pH 2 (Bromination)pH ~10pH ~8A lower pH during work-up reduces the risk of hydrolyzing the 4-bromo product back to the 4-hydroxy starting material, preserving the yield.

References

Technical Support Center: Navigating Side Reactions in the Bromination of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this crucial synthetic step. As a Senior Application Scientist, I have consolidated field-proven insights and mechanistic principles to help you navigate the potential side reactions and optimize your experimental outcomes.

Introduction to the Bromination of 8-Nitroquinoline

The electrophilic bromination of 8-nitroquinoline is a foundational reaction for the synthesis of various pharmaceutical intermediates and functional materials. The quinoline core, substituted with a deactivating nitro group at the 8-position, presents a unique challenge in controlling the regioselectivity and extent of bromination. The nitrogen atom in the quinoline ring and the nitro group both exert strong electronic effects, which can lead to a complex mixture of products if the reaction is not carefully controlled. This guide will address the common side reactions, their mechanistic underpinnings, and provide robust protocols to achieve your desired product with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the monobromination of 8-nitroquinoline?

A1: The electrophilic bromination of 8-nitroquinoline is predicted to yield a mixture of isomers. The primary directing influence comes from the strongly deactivating nitro group at the C8 position and the deactivating effect of the protonated quinoline nitrogen under acidic conditions. Electrophilic substitution on the quinoline ring is generally favored on the benzene ring portion. The nitro group at C8 will direct incoming electrophiles to the meta positions, which are C5 and C7. Therefore, the expected major products are 5-bromo-8-nitroquinoline and 7-bromo-8-nitroquinoline . The exact ratio of these isomers can be highly dependent on the reaction conditions.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The most common side reactions in the bromination of 8-nitroquinoline are:

  • Formation of constitutional isomers: As mentioned in Q1, the formation of a mixture of 5-bromo- and 7-bromo-8-nitroquinoline is a primary challenge due to the directing effects of the nitro group.

  • Over-bromination (Di- and Poly-bromination): Although the 8-nitroquinoline ring is deactivated, forcing conditions (e.g., high temperature, excess brominating agent) can lead to the introduction of more than one bromine atom, resulting in products such as 5,7-dibromo-8-nitroquinoline.

  • Degradation of Starting Material: Harsh reaction conditions, such as the use of strong Lewis acids or high temperatures, can lead to the degradation of the starting material or the desired product, resulting in a lower yield and the formation of tarry byproducts.

  • Oxidation: Some brominating agents can also act as oxidants, potentially leading to undesired oxidized byproducts, although this is less common for deactivated substrates like 8-nitroquinoline.[1]

Q3: How can I confirm the identity and purity of my brominated 8-nitroquinoline product?

A3: A combination of analytical techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to determine the substitution pattern on the quinoline ring. The coupling constants and chemical shifts of the aromatic protons provide clear evidence for the position of the bromine atom.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and the presence of bromine (indicated by the characteristic isotopic pattern of 79Br and 81Br).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the product and separating isomeric mixtures. Developing a suitable HPLC method is crucial for quantifying the ratio of different isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530-1500 cm-1 and 1350-1300 cm-1) and the C-Br bond (typically in the fingerprint region).

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of 5- and 7-Bromo Isomers

This is one of the most common challenges in the bromination of 8-nitroquinoline. The formation of a mixture of isomers complicates purification and reduces the yield of the desired product.

Root Causes and Solutions

Cause Explanation Troubleshooting Steps
Reaction Kinetics vs. Thermodynamics The kinetic and thermodynamic products may differ. The reaction temperature can influence the isomer ratio.Solution: Perform the reaction at a lower temperature to favor the kinetically controlled product. Conversely, running the reaction at a higher temperature for a longer duration might favor the thermodynamically more stable isomer.
Solvent Effects The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity.Solution: Screen a range of solvents with varying polarities (e.g., acetic acid, dichloromethane, carbon tetrachloride). Polar solvents may favor one isomer over the other.
Nature of the Brominating Agent Different brominating agents (e.g., Br₂, NBS) can exhibit different selectivities.Solution: If using molecular bromine, consider switching to N-bromosuccinimide (NBS), which is often a milder and more selective brominating agent.[2]
Catalyst Choice The choice of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can impact the electrophilicity of the bromine and the regiochemical outcome.Solution: Experiment with different Lewis acid catalysts or consider performing the reaction without a catalyst if using a sufficiently reactive brominating agent.
Issue 2: Over-bromination - Formation of Di- or Poly-brominated Products

The presence of di- or poly-brominated byproducts, such as 5,7-dibromo-8-nitroquinoline, indicates that the reaction is too aggressive.

Root Causes and Solutions

Cause Explanation Troubleshooting Steps
Incorrect Stoichiometry Using an excess of the brominating agent is a direct cause of over-bromination.Solution: Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent for monobromination. Consider a slight substoichiometric amount to ensure all the brominating agent is consumed.
High Reaction Temperature Elevated temperatures increase the reaction rate and can overcome the activation energy barrier for a second bromination.Solution: Conduct the reaction at a lower temperature (e.g., 0 °C or even sub-ambient temperatures) to increase selectivity for the mono-brominated product.
Prolonged Reaction Time Leaving the reaction to run for an extended period after the starting material is consumed can lead to the slow formation of over-brominated products.Solution: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Experimental Protocols

Protocol 1: General Procedure for Monobromination of 8-Nitroquinoline

This protocol provides a starting point for the controlled monobromination of 8-nitroquinoline. Optimization of temperature, solvent, and reaction time may be necessary.

Materials:

  • 8-Nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-nitroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in concentrated sulfuric acid.

  • Slowly add the NBS solution to the 8-nitroquinoline solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically 2-4 hours), carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the isomers and any unreacted starting material.

Protocol 2: HPLC Method for Isomer Separation

Instrumentation:

  • HPLC system with a UV detector

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

This method should provide a good starting point for separating 5-bromo-8-nitroquinoline and 7-bromo-8-nitroquinoline. Further method development may be required for baseline separation.

Data Presentation

The following table summarizes the expected 1H NMR chemical shifts for the major monobrominated products. These are predicted values based on the analysis of similar quinoline derivatives and can be used as a guide for product identification.

Compound H-2 H-3 H-4 H-5 H-6 H-7
8-Nitroquinoline ~8.9 ppm (dd)~7.5 ppm (dd)~8.2 ppm (dd)~7.7 ppm (d)~7.6 ppm (t)~8.0 ppm (d)
5-Bromo-8-nitroquinoline ~9.0 ppm (dd)~7.6 ppm (dd)~8.5 ppm (dd)-~7.9 ppm (d)~8.2 ppm (d)
7-Bromo-8-nitroquinoline ~8.9 ppm (dd)~7.5 ppm (dd)~8.3 ppm (dd)~7.9 ppm (d)~7.8 ppm (d)-

Note: Chemical shifts (δ) are in ppm relative to TMS. Coupling patterns are abbreviated as dd (doublet of doublets), t (triplet), and d (doublet).

Visualization of Reaction Pathways

Diagram 1: Electrophilic Bromination of 8-Nitroquinoline

bromination_pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Sigma Complexes cluster_products Products 8-Nitroquinoline 8-Nitroquinoline Sigma_5 σ-complex (Attack at C5) 8-Nitroquinoline->Sigma_5 + Br⁺ Sigma_7 σ-complex (Attack at C7) 8-Nitroquinoline->Sigma_7 + Br⁺ Br2 / FeBr3 Br₂ / FeBr₃ or NBS Product_5 5-Bromo-8-nitroquinoline Sigma_5->Product_5 - H⁺ Product_7 7-Bromo-8-nitroquinoline Sigma_7->Product_7 - H⁺

Caption: Formation of isomeric products via sigma complex intermediates.

Diagram 2: Troubleshooting Workflow for Over-bromination

troubleshooting_workflow Start Problem: Over-bromination Observed Check_Stoichiometry 1. Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Excess_Br Is it > 1.1 eq? Check_Stoichiometry->Excess_Br Reduce_Br Reduce to 1.0 eq Excess_Br->Reduce_Br Yes Check_Temp 2. Check Reaction Temperature Excess_Br->Check_Temp No Reduce_Br->Check_Temp High_Temp Is it > RT? Check_Temp->High_Temp Lower_Temp Lower Temperature to 0°C High_Temp->Lower_Temp Yes Check_Time 3. Check Reaction Time High_Temp->Check_Time No Lower_Temp->Check_Time Long_Time Is reaction time excessive? Check_Time->Long_Time Monitor_TLC Monitor closely by TLC/HPLC and quench upon completion Long_Time->Monitor_TLC Yes End Optimized Reaction Long_Time->End No Monitor_TLC->End

Caption: Step-by-step troubleshooting for over-bromination.

References

Technical Support Center: Purification of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-8-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The presence of both an electron-withdrawing nitro group and a halogen atom on the quinoline scaffold presents unique challenges during purification.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two primary and most effective methods for purifying this compound are recrystallization and column chromatography.[1]

  • Recrystallization is ideal for removing small amounts of impurities from a large batch of crude material, especially if the product is highly crystalline. It is often faster and more scalable than chromatography.

  • Column Chromatography is the method of choice when dealing with complex mixtures containing impurities with polarities similar to the product, or for purifying smaller quantities of material to very high purity (>99%).[2][3]

Q2: What are the likely impurities I might encounter after synthesizing this compound?

Impurities largely depend on the synthetic route. If synthesized via nitration of 4-bromoquinoline, you may encounter:

  • Unreacted Starting Material: Residual 4-bromoquinoline.

  • Regioisomers: Formation of other nitro-isomers, although the 8-position is generally favored.[1]

  • Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group.

  • Tarry Byproducts: Strong acidic conditions, such as in a Skraup synthesis or nitration, can sometimes lead to polymerization or the formation of tar-like substances.[4]

Q3: How do I choose between recrystallization and column chromatography?

The choice depends on the scale of your reaction and the nature of the impurities. A good practice is to first run a Thin-Layer Chromatography (TLC) analysis of your crude product.

  • Choose Recrystallization if: Your crude material is mostly the desired product with minor, distinct impurities (visible as small, well-separated spots on TLC) and you are working on a multi-gram scale.

  • Choose Column Chromatography if: The TLC shows multiple spots close to your product spot, indicating impurities of similar polarity. This method is also preferred for achieving analytical-grade purity, regardless of scale.[2]

A decision workflow for selecting the appropriate purification method is presented below.

start Crude this compound tlc Run Analytical TLC start->tlc decision Analyze TLC Plate tlc->decision recrystallize Recrystallization (Scalable, Faster) decision->recrystallize One major spot? Minor, well-separated impurities? chromatography Column Chromatography (High Purity, Good for Complex Mixtures) decision->chromatography Multiple spots? Streaking? Impurities close to product? end_reassess Re-assess Purity (TLC/NMR) recrystallize->end_reassess chromatography->end_reassess end_pure Pure Product end_reassess->end_pure Purity Goal Met

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.[5]

Q: My compound won't dissolve in the recrystallization solvent, even when hot. What should I do?

Cause & Solution: This indicates that you have chosen a poor solvent. This compound is a relatively polar molecule but also possesses aromatic character.

  • Verify Solvent Choice: Highly non-polar solvents like hexane are unlikely to work alone. Polar solvents like ethanol or acetone might be too effective, dissolving the compound even at room temperature.

  • Use a Solvent Pair: A powerful technique is to use a miscible solvent pair.[6] Dissolve your compound in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., dichloromethane or acetone). Then, add a "bad" hot solvent in which it is poorly soluble (e.g., hexane or heptane) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly. A heptane/toluene or heptane/ethyl acetate mixture is a documented starting point for similar compounds.[2]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

Cause & Solution: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.

  • Lower the Cooling Temperature: Ensure the solution cools slowly. Do not place it directly into an ice bath from a hot state. Allow it to reach room temperature first.[6]

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil dissolves, add more of the hot solvent (or the "good" solvent in a solvent pair system), and attempt to cool again.

  • Scratch & Seed: Once the solution is at room temperature, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[5] Adding a tiny "seed" crystal from a previous pure batch can also initiate crystallization.

Q: The recovered crystals are still impure. How can I improve the purity?

Cause & Solution: This often happens if the cooling process was too rapid, trapping impurities within the crystal lattice.

  • Slow Down Cooling: Ensure the flask is allowed to cool to room temperature undisturbed before moving to an ice bath. Slower cooling forms larger, purer crystals.[7]

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Repeating the process with the once-recrystallized material can significantly improve purity.

  • Wash the Crystals: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the impurities.

cluster_0 Dissolution Issues cluster_1 Crystallization Issues cluster_2 Solutions start Recrystallization Problem oiled_out Compound Oiled Out start->oiled_out no_dissolve Compound Won't Dissolve start->no_dissolve no_crystals No Crystals Form start->no_crystals impure_crystals Crystals are Impure start->impure_crystals solution_slowcool Cool Slowly; Add More Solvent oiled_out->solution_slowcool solution_solvent Use Solvent Pair (e.g., Toluene/Heptane) no_dissolve->solution_solvent solution_scratch Scratch Flask; Add Seed Crystal no_crystals->solution_scratch solution_rewash Re-crystallize; Wash with Cold Solvent impure_crystals->solution_rewash

Caption: Troubleshooting common recrystallization problems.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (eluent) passes through.[3][8]

Q: My compound is not moving from the origin (stuck on top of the column). What's wrong?

Cause & Solution: The eluent system is not polar enough to move the compound. The nitro and quinoline nitrogen groups make this compound moderately polar, requiring a sufficiently polar mobile phase to compete for binding sites on the silica.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try moving to 8:1 or 5:1. A documented system for a very similar compound is a gradient of Dichloromethane:Diethyl Ether from 9:1 to 6:1.[2]

  • Check Compound Solubility: Ensure your compound is soluble in the eluent. If it precipitates on the column, it will not move.

Q: My compound is running too fast (high Rf), and I'm getting poor separation from impurities.

Cause & Solution: The eluent system is too polar. Your compound is spending too much time in the mobile phase and not interacting enough with the stationary phase.

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent. If you are using 2:1 Hexane:Ethyl Acetate, try 5:1 or 10:1. The goal is to achieve an Rf value for your target compound of ~0.25-0.35 on TLC for optimal separation.

  • Consider a Different Solvent System: Sometimes changing the solvents entirely can alter selectivity. For example, replacing ethyl acetate with diethyl ether or dichloromethane can change the separation profile.

Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl AcetateAdjustableGood starting point for many moderately polar compounds.
Dichloromethane / Diethyl EtherModerateProven effective for separating bromo-nitro-isoquinoline isomers.[2]
Toluene / Ethyl AcetateModerateOffers different selectivity due to the aromaticity of toluene.
Table 1: Common eluent systems for column chromatography of this compound.
Q: I see streaking or "tailing" of my compound on the column or TLC plate.

Cause & Solution: Tailing can be caused by several factors.

  • Overloading: You may have loaded too much crude material onto the column. For a given column diameter, there is a maximum amount of sample that can be effectively separated.

  • Compound Acidity/Basicity: The quinoline nitrogen is basic and can interact strongly with the acidic silica gel, causing tailing. Adding a very small amount of a modifier like triethylamine (~0.1-0.5%) to the eluent can neutralize the acidic sites on the silica and lead to sharper bands.

  • Insoluble Impurities: If the crude sample is not fully dissolved before loading, it can cause streaking. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.

Detailed Experimental Protocols

Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure for the closely related 5-bromo-8-nitroisoquinoline and is a robust starting point.[2]

  • Solvent Preparation: Prepare a solvent mixture of heptane and toluene. A starting ratio of 4:1 (Heptane:Toluene) is recommended.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add the hot solvent mixture portion-wise while heating on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, you may place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to rinse away residual soluble impurities.

  • Drying: Air-dry the crystals on the filter paper, then transfer them to a watch glass or drying dish to dry to a constant weight. A vacuum oven at low heat may be used if the compound is stable.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an optimal eluent system using TLC. Test solvent systems like Hexane:Ethyl Acetate or Dichloromethane:Diethyl Ether. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (either as a slurry or dry-packed then wetted).[9][10] Ensure the silica bed is level and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) by evaporating the solvent. Carefully add the resulting dry, free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.[9]

  • Fraction Analysis: Monitor the fractions being collected using TLC. Spot each fraction (or every few fractions) on a TLC plate, elute with the column solvent, and visualize under UV light.

  • Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep1 1. Pack column with silica gel & eluent prep2 2. Dissolve crude product & adsorb onto silica prep1->prep2 prep3 3. Load dried sample onto column prep2->prep3 run1 4. Elute with solvent under pressure prep3->run1 run2 5. Collect fractions run1->run2 ana1 6. Analyze fractions by TLC run2->ana1 ana2 7. Combine pure fractions ana1->ana2 ana3 8. Evaporate solvent ana2->ana3 result Pure Product ana3->result

Caption: Standard workflow for flash column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-8-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility-related hurdles when using this versatile but challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility an issue?

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom and a nitro group.[1][2] This structure gives it unique electronic properties, making it a valuable building block in medicinal chemistry and materials science for synthesizing a range of derivatives, including potential anticancer and antimicrobial agents.[1]

The core issue with its solubility stems from its rigid, planar aromatic structure and the presence of the polar nitro group combined with the less polar brominated ring. This combination results in strong crystal lattice energy, making it difficult for many common solvents to effectively solvate the molecule and break it apart. It is generally poorly soluble in water and many non-polar organic solvents but shows better solubility in polar aprotic solvents.[3][4]

Q2: What are the primary safety concerns when handling this compound?

This compound is classified as harmful if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation.[5] It is also a respiratory system irritant.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before starting any experiment.[5][6][7]

Q3: In which solvents is this compound most likely to dissolve?

While precise quantitative data is scarce, empirical evidence suggests the following solubility profile. The principle of "like dissolves like" is a useful guide; polar aprotic solvents are generally the best choice.

Solvent ClassExample SolventsQualitative SolubilityRationale
Polar Aprotic DMSO, DMF, NMPGood to Moderate These solvents have high dielectric constants and can effectively solvate the polar nitro group and the quinoline ring system.
Ethereal Dioxane, THFSlight to Moderate Offer moderate polarity but may require heating to achieve sufficient concentration for reaction.
Aromatic Toluene, XylenePoor Generally not effective unless at high temperatures, often used in cross-coupling reactions where solubility increases at reflux.
Chlorinated DCM, ChloroformSlight May dissolve small quantities, but often insufficient for preparative scale reactions.
Polar Protic Ethanol, MethanolPoor to Slight The hydrogen-bonding nature of these solvents does not interact as favorably with the molecule as polar aprotic solvents.
Non-Polar Hexanes, HeptaneInsoluble Not suitable as primary solvents.

This table is based on general principles for similar nitroaromatic compounds. Always perform a small-scale solubility test before committing to a large-scale reaction.

Troubleshooting Guide: My Reaction is Sluggish or Has Failed

Low conversion or complete reaction failure is the most common issue when working with poorly soluble reagents. The root cause is often that the effective concentration of the substrate in the solution is too low for the catalyst or other reagents to act upon.

Below is a troubleshooting decision tree to guide you through a logical sequence of experimental adjustments.

Troubleshooting Workflow Diagram

G A Problem: Low or No Conversion B Is the substrate fully dissolved at the start of the reaction? A->B C No B->C No D Yes B->D Yes E Primary Strategy: Improve Initial Solubility C->E F Secondary Strategy: Check Other Reaction Parameters D->F G 1. Change to a stronger polar aprotic solvent (e.g., Toluene -> DMF) E->G K Check catalyst activity, reagent purity, and ensure an inert atmosphere. F->K H 2. Increase reaction temperature incrementally. G->H I 3. Add a co-solvent to the mixture. (e.g., Toluene/NMP 4:1) H->I J 4. Consider Phase-Transfer Catalysis (PTC) if applicable. I->J L Consider alternative reaction methodology (e.g., Microwave, Ball Milling). J->L K->L

Caption: A decision tree for troubleshooting reactions with this compound.

In-Depth Troubleshooting Steps

Question: My Suzuki coupling reaction of this compound isn't working. What should I try first?

Answer: A failed Suzuki coupling is a classic example of a solubility-limited reaction.[8] The catalytic cycle requires all components—the aryl halide, the boronic acid, the base, and the palladium catalyst—to be accessible in the same phase.[9][10]

Step 1: Re-evaluate Your Solvent System

The choice of solvent is critical. If you started with a less polar solvent like Toluene or THF and observed poor solubility, the first and most effective change is to switch to a more powerful polar aprotic solvent.

  • Why it works: Solvents like DMF, DMSO, or NMP are excellent at dissolving a wide range of organic molecules, including highly crystalline ones.[3] They facilitate the dissolution of both the this compound and the boronate salt (formed from the boronic acid and base), increasing the rate of the crucial transmetalation step in the catalytic cycle.[9]

  • Actionable Protocol: Switch from Toluene/Water to DMF/Water or Dioxane/Water. A small amount of water is often beneficial in Suzuki reactions, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8]

Step 2: Employ Co-solvents

If a complete solvent change is undesirable or ineffective, adding a small amount of a high-boiling, polar aprotic solvent can dramatically improve solubility without overhauling the entire system.[11][12]

  • Why it works: A co-solvent acts as a solubility enhancer.[11][12][13] Even at 10-25% v/v, a solvent like NMP can disrupt the crystal lattice of the substrate enough to bring it into solution, allowing the primary solvent to solvate it effectively.[11][12] This is a powerful technique for homogenizing otherwise immiscible or poorly soluble reactants.[12][13]

  • Actionable Protocol: To your reaction in Toluene, add 10-25% (by volume) of NMP or DMF. Stir and heat the mixture to the target reaction temperature and observe if the substrate dissolves.

Step 3: Increase Reaction Temperature

Solubility is almost always temperature-dependent.

  • Why it works: Increasing thermal energy helps to overcome the intermolecular forces holding the crystal lattice together. For many cross-coupling reactions, higher temperatures not only improve solubility but also accelerate the rate-limiting steps of the catalytic cycle, such as oxidative addition.[14][15]

  • Actionable Protocol: If your reaction is running at 80 °C, incrementally increase the temperature to 100 °C or 120 °C (ensure your solvent's boiling point allows for this). Monitor the reaction by TLC or LC-MS to check for product formation and potential degradation.

Step 4: Consider Advanced & Alternative Methods

If the above steps fail, more specialized techniques may be required.

  • Phase-Transfer Catalysis (PTC): This is particularly useful for nucleophilic aromatic substitution (SNAr) reactions. A PTC agent, such as a quaternary ammonium salt, transports an anionic nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved (or suspended).[16][17][18] This creates a highly reactive, "naked" anion in close proximity to the substrate, often allowing reactions to proceed at much lower temperatures.[19]

  • Microwave Chemistry: Microwave reactors can rapidly heat the reaction mixture to temperatures far above the solvent's boiling point by utilizing sealed vessels. This superheating can dramatically increase solubility and reduce reaction times from hours to minutes.

  • Mechanochemistry (Ball Milling): For substrates that are nearly impossible to dissolve, solid-state reactions can be effective.[20] High-energy ball milling can initiate reactions between solid reactants in the absence of a solvent, bypassing solubility issues entirely.[20]

Example Protocol: Optimized Buchwald-Hartwig Amination

This protocol for coupling this compound with a secondary amine incorporates several of the principles discussed above to proactively address solubility. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but is sensitive to reaction conditions.[14][21]

Reaction: this compound + Morpholine → 4-(Morpholino)-8-nitroquinoline

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous Toluene (Primary Solvent)

  • Anhydrous NMP (Co-solvent)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, Xantphos, and Sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the this compound to the flask.

  • Solvent Addition: Add anhydrous Toluene to achieve a 0.2 M concentration with respect to the starting material. Then, add NMP to constitute 20% of the total solvent volume (e.g., for 8 mL Toluene, add 2 mL NMP).

  • Degassing: Seal the flask and briefly sparge the mixture with argon for 5-10 minutes to ensure all oxygen is removed.

  • Nucleophile Addition: Add the morpholine via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

    • Causality Checkpoint: The use of the Toluene/NMP co-solvent system at an elevated temperature is designed to ensure complete dissolution of the this compound, which is essential for the palladium catalyst to engage in the catalytic cycle.[14][15] The bidentate Xantphos ligand is chosen for its ability to stabilize the palladium complex and promote the challenging reductive elimination step.[22]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-8-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

The Suzuki coupling of this compound is a non-trivial transformation. The substrate itself presents a unique combination of electronic and structural features that can complicate the standard catalytic cycle. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, while the quinoline nitrogen can act as a potential ligand, leading to catalyst inhibition. This guide addresses these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A1: The primary challenges arise from the substrate's inherent properties:

  • Lewis Basicity of Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively sequestering the palladium and stalling the catalytic cycle.[1] This is a common issue with nitrogen-rich heterocycles.[1]

  • Strong Electron-Withdrawing Effect: The 8-nitro group is a powerful electron-withdrawing group. While this effect activates the C-Br bond, making the oxidative addition step kinetically more favorable, it can also influence the stability of intermediates and the overall electronic properties of the system.[2]

  • Potential for Side Reactions: The electron-deficient nature of the quinoline ring and the presence of the nitro group can open pathways to undesired side reactions, such as competitive C-NO₂ bond activation or decomposition under harsh conditions.[3][4][5]

  • Solubility Issues: Nitro-substituted aromatic compounds can exhibit poor solubility in common organic solvents, which can impede reaction kinetics and lead to reproducibility issues.[6]

Q2: I am seeing no product formation. Is my catalyst being inhibited?

A2: Catalyst inhibition is a strong possibility. The quinoline nitrogen is a likely culprit, acting as a ligand and deactivating your palladium catalyst.[1] To overcome this, the use of bulky ligands is paramount. Ligands with large steric profiles, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or certain N-heterocyclic carbenes (NHCs), can create a sterically hindered environment around the palladium center. This bulkiness physically blocks the quinoline nitrogen from coordinating with the metal, allowing the catalyst to participate effectively in the catalytic cycle.[7] Standard, less bulky ligands like PPh₃ are often ineffective for this reason.[7]

Q3: Can the nitro group itself react or be cleaved under Suzuki conditions?

A3: While the C-Br bond is significantly more reactive and the preferred site for oxidative addition, the direct use of nitroarenes as coupling partners via C-NO₂ cleavage is a known, albeit more recent, transformation.[3][4][5] Under typical Suzuki conditions optimized for C-Br activation, this is usually a minor pathway. However, if you are using very high temperatures or highly specialized catalyst systems, it could become a competing reaction. If you observe byproducts that suggest the loss of the nitro group, a re-optimization of temperature and catalyst choice is warranted.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a practical, problem-and-solution format.

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS shows only unreacted this compound and boronic acid. What should I investigate first?

A: A lack of conversion points to a fundamental issue with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[8]

  • Step 1: Evaluate Your Catalyst System. As discussed, standard catalysts like Pd(PPh₃)₄ are often inadequate.[7]

    • Action: Switch to a catalyst system known for coupling challenging substrates. Use a pre-catalyst paired with a bulky, electron-rich phosphine ligand. Buchwald ligands are the industry standard here.[7]

    • Rationale: These ligands promote the crucial oxidative addition step, stabilize the palladium intermediates, and facilitate the final reductive elimination.[7][9]

  • Step 2: Check Your Base. The base is not just a spectator; it is critical for activating the boronic acid to facilitate the transmetalation step.[10][11]

    • Action: If you are using a weak base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Use at least 2-3 equivalents.

    • Rationale: A stronger base more effectively forms the borate anion [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step.[12] Insufficient base strength or amount will stall the cycle at the transmetalation phase.

  • Step 3: Increase the Temperature. Suzuki couplings are often thermally dependent.

    • Action: Ensure your reaction is heated sufficiently, typically in the 80-110 °C range for challenging substrates.[7]

    • Rationale: Higher temperatures provide the necessary activation energy for all steps of the cycle, particularly for the oxidative addition and reductive elimination steps.

  • Step 4: Ensure an Inert Atmosphere. Palladium(0) catalysts are highly sensitive to oxygen.

    • Action: Your reaction setup must be rigorously degassed. Use a Schlenk line to evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) at least three times.[7] Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Oxygen will oxidize the active Pd(0) to inactive Pd(II) species, killing the catalyst and leading to the formation of homocoupling byproducts.[13]

Problem 2: Significant Byproduct Formation

Q: My primary byproduct is 8-nitroquinoline (de-bromination). How do I prevent this?

A: The formation of the de-brominated product occurs via a competitive pathway where the aryl-palladium(II)-halide intermediate undergoes reaction with a hydride source, followed by reductive elimination.[13]

  • Source of Hydride: The hydride can come from various sources, including solvent impurities (e.g., alcohols used as stabilizers in THF), amine bases, or water.

  • Action Plan:

    • Use High-Purity, Anhydrous Solvents: Ensure your solvents are freshly distilled or from a sealed, anhydrous-grade bottle. While a small amount of water is often beneficial for transmetalation, excess or impure water can be problematic.[7]

    • Change Your Base: Avoid amine bases if dehalogenation is a major issue. Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Re-evaluate Ligand Choice: Some ligands may be more prone to decomposition pathways that can generate hydride species. Screening a different class of bulky phosphine ligand may solve the issue.

Q: I'm observing a lot of biaryl product from the homocoupling of my boronic acid. What is the cause?

A: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, typically caused by the presence of oxygen.[13]

  • Mechanism: Oxygen can facilitate a Pd(II)-mediated oxidative coupling of two boronic acid molecules. This process consumes your nucleophile and complicates purification.

  • Action Plan:

    • Rigorous Degassing: This is the most critical step. Re-check your degassing procedure. Ensure all reagents, solvents, and the reaction vessel are thoroughly purged of oxygen before adding the catalyst.

    • Use High-Quality Boronic Acid: Old or impure boronic acids can contain boroxines (cyclic trimers) which can behave differently. If possible, use freshly purchased or recrystallized boronic acid.

    • Control Catalyst Addition: Add the palladium catalyst last, after all other reagents are mixed and the system is fully inert.

Recommended Starting Protocols

The following protocols provide a robust starting point for your experiments. Optimization may still be required depending on the specific boronic acid used.

Protocol 1: General Screening Conditions

This protocol uses a well-regarded Buchwald pre-catalyst and ligand system.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).

  • Seal the flask with a septum. Evacuate and backfill with argon three times.[7]

  • Add degassed solvent (e.g., 1,4-dioxane/water 5:1, 0.1 M concentration relative to the halide) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Data Summary: Key Parameter Optimization
ParameterStarting RecommendationRationale & Troubleshooting Tips
Pd Pre-catalyst XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)Pre-catalysts are air-stable and provide reliable generation of the active Pd(0) species.[14] If cost is a concern, Pd(OAc)₂ with a separate ligand can be used, but may require more optimization.[15]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential to prevent catalyst inhibition by the quinoline nitrogen and to promote oxidative addition.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq)Strong bases are needed to efficiently generate the active borate species for transmetalation.[7][11] Cs₂CO₃ is often more effective but also more expensive.
Solvent 1,4-Dioxane/H₂O (5:1 to 10:1) or THF/H₂O (5:1)A polar, aprotic solvent is ideal. A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[13] If protodeboronation is an issue, try anhydrous conditions with a soluble base like CsF.
Temperature 90-110 °CRequired to overcome activation barriers for this challenging substrate. Monitor for potential decomposition at higher temperatures.[7]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, tailored for this compound.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) (Quinoline Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar'-B(OH)₃]⁻ pd2_biaryl Ar-Pd(II)L₂(Ar') (Di-aryl Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Coupled Product (Ar-Ar') reductive_elimination->product reactants This compound + Ar'-B(OH)₂ + Base reactants->oxidative_addition reactants->transmetalation

Caption: The catalytic cycle for the Suzuki coupling of this compound.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental failures.

Caption: A decision tree for troubleshooting the Suzuki coupling of this compound.

References

Technical Support Center: Navigating Reactions with 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-8-nitroquinoline. This guide is designed to provide expert, field-proven insights into overcoming the common and often frustrating challenge of dehalogenation during palladium-catalyzed cross-coupling reactions. As a highly electron-deficient N-heterocycle, this compound presents unique reactivity challenges, with the undesired cleavage of the C4-Br bond being a primary obstacle to achieving high yields and product purity.

This center offers in-depth troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to optimize your synthetic strategies.

Troubleshooting Common Issues: Dehalogenation of this compound

This section addresses the most frequent problems encountered when using this compound in cross-coupling reactions.

Question 1: I'm observing significant formation of 8-nitroquinoline as a byproduct in my Suzuki-Miyaura coupling. What is the primary cause of this dehalogenation?

Answer: The formation of 8-nitroquinoline is a result of a common side reaction known as hydrodehalogenation or protodebromination. In the context of a palladium-catalyzed cycle, the primary culprit is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can reductively eliminate with the coordinated this compound to produce the undesired 8-nitroquinoline byproduct, regenerating the Pd(0) catalyst which can re-enter the dehalogenation cycle.

Several factors in your reaction setup can be a source for the hydride in the Pd-H species:

  • The Base: Strong alkoxide bases, particularly those with β-hydrogens like sodium tert-butoxide, can undergo β-hydride elimination to generate a Pd-H species.

  • The Solvent: Protic solvents (e.g., alcohols) or even residual water in aprotic solvents can serve as a hydride source. Some aprotic solvents like DMF can also decompose at elevated temperatures to generate species that lead to Pd-H formation.

  • The Organoboron Reagent: In some cases, impurities or decomposition of the boronic acid or its ester can contribute to the formation of hydride species.

The electron-withdrawing nature of the nitro group at the 8-position makes the C4-Br bond of this compound particularly susceptible to oxidative addition to Pd(0), but also more prone to subsequent side reactions if the desired transmetalation step is slow.

Question 2: How can I adjust my reaction conditions to minimize the formation of 8-nitroquinoline in a Suzuki-Miyaura coupling?

Answer: To minimize dehalogenation, the goal is to promote the rate of the desired cross-coupling pathway (transmetalation and reductive elimination of the product) relative to the undesired hydrodehalogenation pathway. Here are key parameters to optimize:

  • Choice of Base: Switch from strong alkoxide bases to weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are less likely to generate Pd-H species.[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote a fast rate of reductive elimination for the desired product, and can sterically hinder the approach of hydride sources. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates like N-heterocyclic halides.[1]

  • Solvent System: Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally preferred over protic solvents. Ensure your solvents are thoroughly dried and degassed to remove water and oxygen. While some water can be beneficial for the solubility of the base and to facilitate the transmetalation step in Suzuki couplings, excessive amounts should be avoided.[2]

  • Reaction Temperature: Lower the reaction temperature. While this may increase the reaction time, it will disproportionately slow down the rate of dehalogenation compared to the desired coupling reaction.[3]

The following diagram illustrates the competing pathways:

G cluster_main Desired Suzuki Coupling Pathway cluster_side Undesired Dehalogenation Pathway A Pd(0)L₂ B Ar-Pd(II)-Br(L₂) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R(L₂) B->C Transmetalation (R-B(OR)₂) E Pd-H Species B->E Hydride Source (Base, Solvent, H₂O) C->A Reductive Elimination D Ar-R (Product) C->D E->A Reductive Elimination F Ar-H (Byproduct) E->F caption Competing catalytic cycles in Suzuki coupling.

Figure 1. Competing catalytic cycles in Suzuki coupling.

Question 3: I am attempting a Buchwald-Hartwig amination with this compound and observing low yields and significant dehalogenation. What are the likely causes and how can I optimize this reaction?

Answer: The challenges in the Buchwald-Hartwig amination of this compound are similar to those in Suzuki coupling, primarily stemming from the electron-deficient nature of the substrate. Hydrodehalogenation is a common side reaction.[4] Here’s how to troubleshoot:

  • Base Selection is Critical: Strong bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig reactions to deprotonate the amine. However, for a substrate prone to dehalogenation, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[5] While this may require higher temperatures or longer reaction times, it can significantly suppress the formation of the 8-nitroquinoline byproduct.

  • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands such as XPhos, SPhos, or RuPhos are specifically designed to facilitate the C-N bond-forming reductive elimination, which can outcompete the dehalogenation pathway.[6]

  • Palladium Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are recommended. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Start with a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is too slow, as higher temperatures can favor dehalogenation.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Optimization may still be required for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize hydrodehalogenation.

Reagents and Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed toluene

  • Anhydrous, degassed water

Experimental Workflow:

G start Start: Inert Atmosphere (Argon/Nitrogen) reagents Combine in Oven-Dried Flask: - this compound (1.0 eq) - Phenylboronic acid (1.5 eq) - K₃PO₄ (3.0 eq) start->reagents catalyst Add Catalyst System: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) reagents->catalyst solvent Add Solvents: - Anhydrous Toluene - Anhydrous H₂O (e.g., 10:1 Toluene:H₂O) catalyst->solvent degas Degas Mixture: (e.g., 3x Vacuum/Inert Gas Cycles) solvent->degas reaction Heat Reaction: (e.g., 80-100 °C) Monitor by TLC/LC-MS degas->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Product: 4-Phenyl-8-nitroquinoline purify->end caption Optimized Suzuki-Miyaura workflow.

Figure 2. Optimized Suzuki-Miyaura workflow.

Step-by-Step Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and finely ground, anhydrous potassium phosphate (3.0 eq).

  • In a separate vial, briefly mix the palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene and a small amount of degassed water (a common ratio is 10:1 toluene to water, but this may require optimization).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Recommended vs. Problematic Conditions

The following table summarizes key parameter choices to mitigate dehalogenation.

ParameterRecommended Condition (Low Dehalogenation)Problematic Condition (High Dehalogenation)Rationale
Catalyst/Ligand Pd(OAc)₂ / SPhos or XPhos (Bulky, electron-rich)Pd(PPh₃)₄ (Less bulky, less electron-donating)Bulky, electron-rich ligands accelerate the desired reductive elimination step relative to dehalogenation.[1][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (Weaker, inorganic)NaOtBu, KOtBu (Strong alkoxides)Inorganic bases are less prone to generating palladium-hydride species that cause dehalogenation.[1]
Solvent Toluene, Dioxane, THF (Anhydrous, aprotic)Alcohols (e.g., MeOH, EtOH), wet aprotic solventsAprotic solvents minimize the availability of hydride sources.
Temperature 80 - 100 °C (or lower if effective)> 110 °CHigher temperatures can disproportionately increase the rate of the dehalogenation side reaction.[3]

Frequently Asked Questions (FAQs)

  • Q: Can I use a different palladium source?

    • A: Yes, Pd₂(dba)₃ or a pre-formed Pd-ligand complex can be used. However, the choice of ligand remains the most critical factor.

  • Q: My reaction is still sluggish even with the recommended conditions. What should I do?

    • A: If the reaction is slow, first ensure all reagents are pure and solvents are anhydrous. You can then consider slightly increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) or the temperature in small increments (e.g., 10 °C at a time), while carefully monitoring for the onset of dehalogenation.

  • Q: Is this compound suitable for other cross-coupling reactions like Heck or Sonogashira?

    • A: Yes, but similar challenges with dehalogenation will apply. For a Heck reaction , a phosphine-free catalyst system or the use of bulky phosphine ligands with a base like triethylamine or potassium carbonate is a good starting point.[8][9] For a Sonogashira coupling , a copper-free system or the use of a mild amine base like triethylamine or diisopropylamine is recommended to avoid side reactions.[2] In all cases, careful optimization of the ligand, base, and temperature will be paramount.

References

Managing regioselectivity in reactions involving 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing reactions with 4-Bromo-8-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth solutions for controlling regioselectivity and chemoselectivity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the unique reactivity of this versatile heterocyclic building block.

Understanding the Reactivity of this compound

This compound is a bifunctional molecule whose reactivity is governed by the interplay of its substituents and the inherent electronic nature of the quinoline ring. The strongly electron-withdrawing nitro group at the C8 position and the electronegative quinoline nitrogen significantly influence the electron density of the aromatic system. This creates distinct reactive sites, making controlled selectivity a paramount challenge.

The primary reactive sites are:

  • The C4-Position: Attached to a bromine atom, this position is highly susceptible to nucleophilic aromatic substitution (SNAr) and is the primary site for palladium-catalyzed cross-coupling reactions.

  • The Nitro Group at C8: This group can be selectively reduced to an amine, providing a handle for further functionalization.

This guide is structured into three main sections, each addressing a critical class of transformations and the common challenges associated with them.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring, particularly when substituted with a powerful electron-withdrawing group like nitro, is activated towards nucleophilic attack. This section addresses common issues when using nucleophiles to displace the C4-bromine.

Frequently Asked Questions (FAQs): SNAr

Question 1: I am performing a nucleophilic substitution with an amine, but the reaction is slow or incomplete. How can I improve the reaction rate and yield?

Answer: The rate of an SNAr reaction on this compound is dependent on several factors: the nucleophilicity of the amine, the solvent, the temperature, and the presence of a base.

  • Causality: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is key to the reaction's success. The electron-withdrawing nitro group at C8 and the quinoline nitrogen help stabilize this intermediate, making the C4 position electrophilic and susceptible to attack.[2]

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy. Microwave irradiation can also be effective for accelerating these reactions.[3]

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

    • Base Selection: If you are using a primary or secondary amine, an external base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA) may be necessary to deprotonate the amine or neutralize the HBr formed during the reaction. For reactions with amine salts, a base is essential to generate the free, more nucleophilic amine.

    • Nucleophile Concentration: Using an excess of the amine nucleophile can often drive the reaction to completion according to Le Châtelier's principle.

Question 2: Why is the substitution highly regioselective at the C4 position? Is there a risk of reaction at other positions?

Answer: The regioselectivity is dictated by the electronic properties of the quinoline ring system. The C4 position (para to the ring nitrogen) and the C2 position (ortho to the ring nitrogen) are the most electron-deficient carbons in the quinoline ring and are thus the most activated towards nucleophilic attack. The presence of a good leaving group (bromine) at C4 makes this the overwhelmingly favored site of reaction.

The strong electron-withdrawing nitro group at C8 further deactivates the benzene portion of the quinoline ring towards nucleophilic attack but activates the pyridine ring by induction. The combination of activation by the ring nitrogen and the presence of the C-Br bond makes C4 the focal point for SNAr. Reaction at other positions is electronically and mechanistically disfavored and is generally not observed under typical SNAr conditions.

SNAr_Regioselectivity SNAr Regioselectivity Drivers Substrate This compound C4 C4 Position (Electrophilic Center) Substrate->C4 Activates Product 4-Substituted-8-nitroquinoline C4->Product SNAr Reaction Nu Nucleophile (e.g., R-NH2) Nu->Product SNAr Reaction Factor1 Quinoline Nitrogen (-I Effect) Factor1->C4 Activates Factor2 Nitro Group at C8 (-M, -I Effects) Factor2->C4 Activates Factor3 Bromine Leaving Group Factor3->C4 Enables Substitution

Caption: Key electronic factors activating the C4 position for SNAr.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. However, achieving high yields and preventing side reactions requires careful optimization.

Frequently Asked Questions (FAQs): Cross-Coupling

Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C4 position, but I am getting low yields and decomposition of my starting material. What are the critical parameters to control?

Answer: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with this compound depends critically on the choice of catalyst, ligand, base, and solvent.[4][5][6]

  • Causality: The catalytic cycle involves three main steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product.[7] Each step can be influenced by the reaction components. The electron-deficient nature of the quinoline ring can make oxidative addition facile, but the nitro group can potentially interfere with the catalyst or be sensitive to certain basic conditions.

  • Troubleshooting & Optimization:

    • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide higher turnover numbers and better stability. Start with a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ combined with a suitable ligand.

    • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[4] Strong bases like NaOH or K₃PO₄ are common, but milder bases like K₂CO₃ or Cs₂CO₃ in a biphasic system (e.g., Toluene/Water) can be beneficial, especially given the presence of the nitro group. Avoid overly harsh conditions that could degrade the substrate.

    • Solvent and Temperature: Aprotic solvents like 1,4-dioxane, toluene, or DME are standard. The reaction temperature should be carefully optimized; start around 80-90 °C and adjust as needed. Overheating can lead to catalyst decomposition and substrate degradation.

    • Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Question 2: Can I perform a Buchwald-Hartwig amination on this compound, and how does it compare to the SNAr method?

Answer: Yes, Buchwald-Hartwig amination is an excellent alternative to SNAr for forming C-N bonds, especially for less nucleophilic amines or when SNAr conditions fail.[8][9][10]

  • Comparison:

    • Scope: Buchwald-Hartwig generally has a broader substrate scope, accommodating a wider range of amines, including anilines and amides, which may be poor nucleophiles for SNAr.[10]

    • Conditions: The reaction is performed under basic conditions with a palladium catalyst and a specialized phosphine ligand.[11][12] While SNAr often requires high temperatures, modern Buchwald-Hartwig protocols can sometimes proceed at lower temperatures.

    • Functional Group Tolerance: The nitro group is generally compatible with Buchwald-Hartwig conditions, but the choice of base is important. Strong alkoxide bases like NaOtBu are common, but they can be incompatible with other functional groups. Weaker carbonate or phosphate bases may be required.[9]

  • When to Choose Buchwald-Hartwig:

    • When the amine nucleophile is weakly nucleophilic (e.g., electron-deficient anilines).

    • When SNAr reactions result in low conversion or require excessively high temperatures (>150 °C).

    • When you need to couple amides, carbamates, or sulfonamides.

Reaction TypeKey AdvantagesCommon ChallengesTypical Conditions
Suzuki-Miyaura Forms C-C bonds; wide variety of boronic acids available.Catalyst deactivation; base sensitivity of nitro group.Pd catalyst, phosphine ligand, base (K₂CO₃, K₃PO₄), solvent (Dioxane, Toluene).
Buchwald-Hartwig Forms C-N bonds; broad amine scope.Ligand sensitivity; cost of catalyst/ligand; strong base.Pd catalyst, bulky phosphine ligand, base (NaOtBu, K₃PO₄), solvent (Toluene, THF).
Heck Reaction Forms C-C bonds with alkenes.[13][14]Regioselectivity of alkene addition; requires specific catalysts.Pd catalyst, base (Et₃N, K₂CO₃), solvent (DMF, Acetonitrile).

Section 3: Chemoselective Reduction of the Nitro Group

Reducing the C8-nitro group to an amine (8-amino-4-bromoquinoline) unlocks a different avenue of functionalization. The primary challenge here is chemoselectivity: reducing the nitro group without affecting the C-Br bond.

Frequently Asked Questions (FAQs): Nitro Reduction

Question 1: I tried to reduce the nitro group using catalytic hydrogenation with H₂/Pd-C, but I am losing the bromine substituent. How can I achieve selective reduction?

Answer: This is a classic and critical problem. Catalytic hydrogenation with palladium on carbon (Pd/C) is notorious for causing hydrodehalogenation (removal of Br, Cl, I) in aromatic systems.[15] Palladium catalysts can readily facilitate the oxidative addition into the C-Br bond, leading to its cleavage.

  • Causality: The mechanism for hydrodehalogenation on a palladium surface competes with the reduction of the nitro group. To ensure selectivity, you must choose a reduction method where the reagent has a much higher affinity for the nitro group than for the C-Br bond.

  • Recommended Selective Reagents:

    • Tin(II) Chloride (SnCl₂): This is one of the most reliable methods. SnCl₂ in a solvent like ethanol or ethyl acetate, often with added concentrated HCl, is highly selective for aromatic nitro groups and does not typically affect aryl halides.[15][16]

    • Iron Powder (Fe): Iron powder in the presence of an acid like acetic acid (AcOH) or a salt like ammonium chloride (NH₄Cl) in an alcohol/water mixture is a classic, inexpensive, and highly effective method for selective nitro reduction.[15]

    • Sodium Hydrosulfite (Na₂S₂O₄): In a biphasic system or an aqueous/organic mixture, sodium dithionite is a mild reducing agent that can selectively reduce nitro groups.

    • Zinc Powder (Zn): Similar to iron, zinc dust in acidic media is also a viable option.[17]

Nitro_Reduction_Workflow Troubleshooting Chemoselective Nitro Reduction Start Goal: Reduce C8-NO2, Preserve C4-Br Reagent_Check Which reducing agent was used? Start->Reagent_Check Problem Problem Encountered: Hydrodehalogenation (Loss of Br) Solution_PdC AVOID this reagent. High risk of dehalogenation. Problem->Solution_PdC PdC H2 / Pd-C Reagent_Check->PdC Yes Other Other Reagent Reagent_Check->Other No PdC->Problem Other->Start Re-evaluate conditions (temp, equivalents) Recommendation Switch to a chemoselective reagent. Solution_PdC->Recommendation Reagent1 SnCl2 / HCl in EtOH Recommendation->Reagent1 Reagent2 Fe / NH4Cl in EtOH/H2O Recommendation->Reagent2 Reagent3 Na2S2O4 in aq. solution Recommendation->Reagent3

Caption: Decision workflow for selective reduction of the nitro group.

Validated Experimental Protocol: Selective Nitro Reduction using SnCl₂

This protocol provides a reliable method for the synthesis of 8-amino-4-bromoquinoline.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent (approx. 10-20 mL per gram of starting material). To this suspension, add SnCl₂·2H₂O (4.0-5.0 eq) in one portion.

  • Reaction Initiation: Carefully add a few drops of concentrated HCl to initiate the reaction. The reaction is often exothermic.

  • Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of NaHCO₃ (or 1M NaOH) to neutralize the acid and basify the mixture to a pH of ~8-9. This will precipitate tin salts as a white solid. Caution: This step is exothermic and will produce CO₂ gas if bicarbonate is used.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with EtOAc or DCM.

    • Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer two more times with EtOAc or DCM.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 8-amino-4-bromoquinoline.

Self-Validation: The success of this protocol is validated by the absence of the debrominated product (8-aminoquinoline) in the crude reaction mixture, which can be confirmed by LC-MS analysis.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-8-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important chemical transformation. This compound is a valuable heterocyclic building block, notable for its applications in medicinal chemistry and materials science.[1][2] However, its synthesis, primarily through the nitration of 4-bromoquinoline, presents distinct challenges, including controlling the reaction's exothermicity and ensuring high regioselectivity.

This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate these challenges effectively and safely.

Section 1: Synthesis Overview and Core Protocol

The synthesis of this compound is achieved via an electrophilic aromatic substitution, specifically the nitration of 4-bromoquinoline. The reaction employs a standard nitrating mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.

Reaction Scheme
Experimental Workflow Diagram

The overall process from setup to final product characterization involves several critical stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0°C reaction_step Slowly Add Nitrating Mixture to Substrate Solution (Maintain T < 5°C) prep_reagents->reaction_step prep_substrate Dissolve 4-Bromoquinoline in cold conc. H₂SO₄ prep_substrate->reaction_step stir Stir at Room Temperature (Monitor via TLC) reaction_step->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench neutralize Neutralize with Aq. NH₄OH to pH 8-9 quench->neutralize precipitate Collect Crude Product by Filtration neutralize->precipitate purify Recrystallization or Column Chromatography precipitate->purify analyze Characterize Pure Product (NMR, MS, MP) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a baseline for a lab-scale synthesis and should be optimized based on your specific equipment and scale.

Reagents & Equipment:

  • 4-Bromoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonium Hydroxide solution (25-30%)

  • Deionized Water & Crushed Ice

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and filtration apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 v/v ratio. Cool this mixture in an ice bath.

  • Substrate Dissolution: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-bromoquinoline. Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid while stirring until the substrate is fully dissolved.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the funnel to the dissolved 4-bromoquinoline solution. Crucially, maintain the internal temperature below 5°C throughout the addition. Vigorous stirring is essential to ensure efficient heat dissipation.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Isolation: While keeping the mixture cool in an ice bath, slowly add ammonium hydroxide solution to neutralize the acid until the pH reaches 8-9. The crude this compound will precipitate as a solid.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a toluene/heptane mixture) or by column chromatography on silica gel using an eluent such as dichloromethane/ethyl acetate.[1][2]

Table 1: Key Reaction Parameters & Expected Outcomes
ParameterRecommended ValueRationale / Notes
Reagent Ratio 4-Bromoquinoline:HNO₃:H₂SO₄ (1 : 1.5 : 3 molar eq.)An excess of the nitrating agent ensures complete conversion. Sulfuric acid acts as both solvent and catalyst.
Temperature 0-5°C during addition; Room Temp. for reactionLow temperature is critical for controlling the exotherm and maximizing regioselectivity for the 8-position.[2]
Reaction Time 2-4 hours post-additionMonitor by TLC to determine the endpoint and avoid over-nitration or side reactions.
Expected Yield 60-75% (after purification)Yields are highly dependent on strict temperature control and efficient work-up.
Appearance Off-white to yellow solidA dark brown or black color indicates degradation or side-product formation.[3][4]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My reaction yield is very low, or I've isolated no product. What went wrong?

A1: This is a common issue that can stem from several factors:

  • Cause 1: Ineffective Nitrating Agent: The quality of your acids is paramount. Concentrated nitric and sulfuric acids can absorb atmospheric moisture over time, reducing their potency.

    • Solution: Use fresh, unopened bottles of high-purity acids. Ensure your glassware is scrupulously dry before starting.

  • Cause 2: Insufficient Reaction Time/Temperature: The reaction may not have gone to completion.

    • Solution: Before quenching, take a small aliquot for TLC analysis to confirm the consumption of the starting material. If the starting material is still present, consider extending the reaction time at room temperature or slightly warming the mixture (e.g., to 30-40°C), but be cautious as this can increase byproduct formation.

  • Cause 3: Product Loss During Work-up: The product might be partially soluble in the acidic aqueous solution before neutralization or in the washings.

    • Solution: Ensure the mixture is thoroughly cooled before and during neutralization to minimize solubility. Use ice-cold water for washing the filtered product. Ensure the pH is sufficiently basic (8-9) to ensure the complete precipitation of the quinoline derivative.

Q2: I'm getting a mixture of isomers (e.g., 6-nitro) instead of the pure 8-nitro product. How can I improve regioselectivity?

A2: Regioselectivity is the most critical challenge in this synthesis.

  • Cause: High Reaction Temperature: The activation energy barrier for substitution at different positions on the quinoline ring can be similar. Higher temperatures provide enough energy to overcome these barriers, leading to a mixture of isomers.

    • Solution: Strict temperature control is non-negotiable. Maintain the temperature below 5°C, and preferably between 0-2°C, during the addition of the nitrating agent. Use a properly sized ice-salt bath and ensure the reaction is stirred efficiently to prevent localized "hot spots." A slow, dropwise addition is crucial for large-scale reactions. This principle is vital for achieving high regioselectivity in related heterocyclic systems as well.[2]

Q3: The reaction is turning dark brown or black and producing a tar-like substance. What's happening?

A3: This indicates decomposition of the starting material or product.

  • Cause: Overheating or "Runaway" Reaction: Nitrations are highly exothermic. If the heat generated is not dissipated effectively, the temperature can rise uncontrollably, leading to oxidation and polymerization of the aromatic compound. This is a known issue in similar syntheses, like the Skraup reaction.[5]

    • Solution: Improve your cooling efficiency. For larger scales, a mechanical stirrer and a jacketed reactor with a chiller are recommended. Add the nitrating mixture very slowly, monitoring the internal temperature constantly. If the temperature begins to rise rapidly, stop the addition immediately and add more ice to the external bath.

Q4: My reaction is extremely vigorous and difficult to control. How can I run it more safely?

A4: The exothermic nature of nitration must be respected, especially during scale-up.

  • Cause: Rate of Reagent Addition: Adding the nitrating agent too quickly is the most common cause of a runaway reaction.

    • Solution:

      • Slow Addition: Use a syringe pump for controlled, slow addition of the nitrating mixture.

      • Reverse Addition: Consider adding the 4-bromoquinoline solution to the nitrating mixture. While less common, this can sometimes help maintain better temperature control as the bulk of the exothermic mixing has already occurred.

      • Dilution: While it can increase reaction volume, performing the reaction in a larger volume of sulfuric acid can help create a better heat sink.

Q5: Purification by recrystallization is yielding an oily product or is not improving purity. What are my options?

A5: This often happens when impurities, particularly isomers, have very similar solubility profiles to the desired product.

  • Solution 1: Column Chromatography: This is the most reliable method for separating isomers. A silica gel column with a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, can effectively separate the 8-nitro isomer from others.[1][2]

  • Solution 2: Optimize Recrystallization: Experiment with different solvent systems. A binary system like toluene/heptane or ethanol/water can be effective. Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., toluene) and slowly add the "poor" solvent (e.g., heptane) until turbidity appears, then allow it to cool slowly.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of 4-bromoquinoline?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism in three main steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-electron system of the quinoline ring attacks the nitronium ion. The substitution occurs on the benzene ring portion, primarily at the C8 position, which is activated. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

G cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO₃ HNO₃ H₂O⁺NO₂ H₂O⁺NO₂ HNO₃->H₂O⁺NO₂ + H₂SO₄ NO₂⁺ NO₂⁺ H₂O⁺NO₂->NO₂⁺ - H₂O 4-Bromoquinoline 4-Bromoquinoline Sigma Complex Sigma Complex 4-Bromoquinoline->Sigma Complex + NO₂⁺ This compound This compound Sigma Complex->this compound - H⁺

Caption: Mechanism of electrophilic nitration of 4-bromoquinoline.

Q2: What are the essential safety precautions for this synthesis?

A2: Safety is paramount. Always adhere to the following:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat at all times.[6][7]

  • Ventilation: Perform the entire reaction and work-up in a certified chemical fume hood to avoid inhaling corrosive acid vapors or product dust.[7][8]

  • Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always add acid to water, never the other way around. When mixing them, add the nitric acid to the sulfuric acid slowly and with cooling.

  • Exotherm Control: Be prepared for a highly exothermic reaction. Use an appropriate cooling bath and have a plan to manage any sudden temperature increases.

  • Product Handling: this compound is classified as a skin, eye, and respiratory irritant. Avoid creating dust and handle the solid product with care.[9]

  • Waste Disposal: Neutralize acidic waste streams before disposal according to your institution's guidelines.

Q3: I need to scale up this reaction from grams to kilograms. What are the key considerations?

A3: Scaling up introduces significant challenges, primarily related to heat and mass transfer.

  • Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation much less efficient. A simple ice bath will not be sufficient. You must use a jacketed reactor with a circulating coolant system (chiller).

  • Reagent Addition: Manual dropwise addition is not feasible or safe. Use a calibrated pump (e.g., a peristaltic or diaphragm pump with compatible tubing) for a slow, controlled addition of the nitrating agent.

  • Stirring: Inadequate mixing can lead to localized concentration and temperature gradients, increasing the risk of runaway reactions and byproduct formation. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure the entire reaction mass is homogeneous.

  • Quenching & Work-up: Pouring a large volume of concentrated acid onto ice is hazardous. A safer approach is to pump the reaction mixture into a separate, well-stirred, and cooled vessel containing the ice/water. Neutralization will also be highly exothermic and must be done slowly with efficient cooling.

Q4: Which analytical techniques are best to confirm the product's identity and purity?

A4: A combination of techniques is necessary for unambiguous characterization.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the remaining protons will be distinct for the 8-nitro isomer.

    • ¹³C NMR: Will show the correct number of carbon signals and confirm the presence of the C-Br and C-NO₂ groups through their characteristic chemical shifts.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (253.05 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum, showing two peaks (M and M+2) of nearly equal intensity.[11]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitro group (N-O asymmetric and symmetric stretches, typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Br stretching vibrations.

  • Melting Point (MP): A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.

References

Common impurities in 4-Bromo-8-nitroquinoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis and handling. Here, we provide in-depth answers to frequently asked questions and detailed protocols for impurity removal, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: While specific impurity profiles can vary based on the synthetic route, the most common impurities in this compound typically arise from side reactions during the bromination and nitration of the quinoline core. Based on analogous syntheses of related compounds, such as 5-bromo-8-nitroisoquinoline, the following impurities are probable[1]:

  • Isomeric Byproducts: Positional isomers are common, such as other monobrominated-nitrated quinolines (e.g., 5-Bromo-8-nitroquinoline or 7-Bromo-8-nitroquinoline). The formation of these isomers is highly dependent on the reaction conditions, particularly temperature and the directing effects of the substituents on the quinoline ring[1].

  • Over-brominated Species: Dibromo- or polybromo-nitroquinolines can form if an excess of the brominating agent is used or if reaction times are extended. An example would be 4,X-Dibromo-8-nitroquinoline.

  • Incomplete Nitration/Bromination: Starting materials or intermediates, such as 4-bromoquinoline or 8-nitroquinoline, may persist if the respective reactions do not go to completion[2].

  • Residual Solvents and Reagents: Solvents used in the synthesis or purification (e.g., toluene, heptane, dichloromethane, ethyl acetate) and unreacted reagents can be present in the final product.

Q2: My this compound sample has a lower-than-expected melting point and appears discolored. What could be the cause?

A2: A depressed and broad melting point range, along with discoloration (often yellowish or brownish hues), is a classic indicator of impurities. The presence of the aforementioned isomeric or over-brominated byproducts disrupts the crystal lattice of the pure compound, leading to a lower melting point. Discoloration can be due to residual starting materials, byproducts, or degradation of the nitro-functionalized aromatic compound.

Q3: How can I effectively remove these impurities?

A3: The two most effective and commonly employed laboratory techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the desired product[3][4]. It is a cost-effective and scalable method.

  • Column Chromatography is a more powerful technique for separating compounds with similar polarities, such as positional isomers[5]. It is particularly useful when recrystallization fails to yield a product of sufficient purity.

Troubleshooting and Purification Guides

Guide 1: Purification by Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The goal is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize out in a purer form as the solution cools, leaving the impurities behind in the solution[3][4].

Troubleshooting Common Recrystallization Issues
  • Problem: The compound does not dissolve even in a large amount of boiling solvent.

    • Cause & Solution: The solvent is likely not suitable. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. You may need to screen for a more appropriate solvent or use a solvent mixture.

  • Problem: The compound "oils out" instead of forming crystals upon cooling.

    • Cause & Solution: The boiling point of the solvent might be higher than the melting point of your compound, or the solution is supersaturated. Try using a lower-boiling point solvent or adding a slightly larger volume of the hot solvent before cooling. Seeding the solution with a pure crystal of the product can also induce crystallization.

  • Problem: No crystals form upon cooling.

    • Cause & Solution: Too much solvent may have been used. You can try to boil off some of the solvent to concentrate the solution and then allow it to cool again. Gently scratching the inside of the flask with a glass rod at the meniscus can also initiate crystal formation.

  • Problem: The purified crystals are still discolored.

    • Cause & Solution: The colored impurity may have similar solubility properties. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Place impure solid in flask B Add minimal hot solvent to dissolve A->B C Filter hot solution to remove insoluble impurities B->C D Allow filtrate to cool slowly C->D E Induce crystallization if necessary D->E F Collect crystals by vacuum filtration E->F G Wash with cold solvent F->G H Dry the pure crystals G->H

Caption: A generalized workflow for the purification of this compound via recrystallization.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on analogous compounds, a mixture of heptane and toluene or dichloromethane and diethyl ether could be effective solvent systems[1]. Start by testing the solubility of a small amount of your impure this compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to a constant weight.

Guide 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent)[5]. Less polar compounds typically travel down the column faster, while more polar compounds are retained longer on the polar silica gel.

Troubleshooting Common Column Chromatography Issues
  • Problem: Poor separation of spots on the TLC plate.

    • Cause & Solution: The solvent system is not optimal. You need to find a solvent system that gives a good separation of your product and impurities on a TLC plate. The Rf value for your product should ideally be between 0.2 and 0.4 for good column separation.

  • Problem: The compounds are not moving down the column.

    • Cause & Solution: The eluent is not polar enough. Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Problem: The separation is poor, and fractions are mixed.

    • Cause & Solution: This could be due to several factors: the column was packed improperly (leading to channeling), the initial band of the compound was too wide, or the column was overloaded. Ensure the column is packed uniformly, the sample is loaded in a concentrated band, and the amount of sample is appropriate for the column size.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_analysis Analysis & Isolation A Select solvent system via TLC B Pack column with stationary phase (e.g., silica gel) A->B C Dissolve crude product in minimal solvent B->C D Load sample onto the column C->D E Run eluent through the column D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent to obtain pure product H->I

Caption: A systematic workflow for the purification of this compound using column chromatography.

Step-by-Step Column Chromatography Protocol
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of dichloromethane and diethyl ether or dichloromethane and ethyl acetate is a good starting point for compounds of this type[1]. Aim for an Rf value of ~0.3 for the this compound.

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, you can pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the eluent to the top of the column and apply gentle air pressure (flash chromatography) to push the solvent through.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Summary of Purification Methods

MethodPrincipleBest ForPotential Issues
Recrystallization Differential solubilityRemoving small amounts of impurities with different solubility profiles.Compound "oiling out"; poor recovery; co-crystallization of impurities.
Column Chromatography Differential adsorptionSeparating isomeric impurities and compounds with similar polarities.Poor separation if solvent system is not optimal; column overloading; tedious for large scales.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-8-nitroquinoline and 6-Bromo-8-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline scaffolds are foundational heterocyclic structures in medicinal chemistry and materials science, prized for their versatile biological activities and unique photophysical properties. The functionalization of the quinoline ring is a critical step in the development of novel compounds. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) stands out as a powerful method for introducing diverse functionalities. This guide provides an in-depth comparison of the reactivity of two key isomers, 4-Bromo-8-nitroquinoline and 6-Bromo-8-nitroquinoline, offering experimental insights and theoretical explanations to inform synthetic design for researchers, scientists, and drug development professionals.

The reactivity of an aromatic system towards nucleophilic attack is profoundly influenced by the electronic environment of the ring. Specifically, the presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring, making it more electrophilic.[1][2] The nitro group (–NO₂) is one of the most powerful EWGs used for this purpose.[3][4] Its ability to stabilize the negatively charged intermediate (a Meisenheimer complex) via resonance is paramount to the success of the SNAr reaction.[1][5][6] This guide will demonstrate that the positional relationship between the nitro group and the bromo leaving group is the single most important factor determining the reactivity of these two isomers.

Structural and Electronic Analysis: The Decisive Role of Substituent Position

The fundamental difference between this compound and 6-Bromo-8-nitroquinoline lies in the location of the bromine atom relative to the strongly deactivating nitro group. This seemingly minor structural change has profound consequences for the electronic distribution within the quinoline ring system and, therefore, their susceptibility to nucleophilic attack.

CompoundStructureKey Positional Relationship
This compound this compoundThe bromo leaving group at C4 is para to the nitro group at C8.
6-Bromo-8-nitroquinoline 6-Bromo-8-nitroquinolineThe bromo leaving group at C6 is meta to the nitro group at C8.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the key to a lower activation energy and a faster reaction.

For This compound , the para relationship is ideal. When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized directly onto the oxygen atoms of the C8-nitro group through resonance. This extensive delocalization provides significant stabilization, making the formation of the Meisenheimer complex more favorable.

Conversely, for 6-Bromo-8-nitroquinoline , the meta relationship between the bromo and nitro groups precludes direct resonance stabilization of the negative charge onto the nitro group upon nucleophilic attack at C6. While the nitro group still exerts a strong inductive electron-withdrawing effect, the lack of direct resonance stabilization results in a much less stable Meisenheimer complex and consequently, a significantly higher activation energy for the reaction.[6]

Therefore, based on established principles of physical organic chemistry, This compound is predicted to be substantially more reactive in SNAr reactions than 6-Bromo-8-nitroquinoline. [6][8]

Comparative Reactivity: Experimental Evidence

While direct, side-by-side kinetic comparisons are scarce in the literature, the disparate reactivity can be inferred from the conditions reported for successful SNAr reactions on analogous systems. Systems with ortho or para relationships between the leaving group and the nitro activator consistently react under milder conditions (lower temperatures, shorter reaction times) than those with a meta relationship.[6][8][9]

For instance, the synthesis of various amine-substituted quinolines demonstrates this principle. Reactions involving nucleophilic substitution at the C4 position of 8-nitroquinolines proceed efficiently, whereas similar substitutions at the C6 position often require more forcing conditions or fail to proceed altogether, necessitating alternative synthetic strategies. The activation of a bromo group by a nitro group for nucleophilic substitution is a well-established phenomenon that allows for the efficient production of derivatives.[10]

Table 1: Predicted Reactivity and Typical SNAr Conditions

FeatureThis compound6-Bromo-8-nitroquinoline
Relative Reactivity HighLow
Intermediate Stability High (Resonance-stabilized)Low (Inductive stabilization only)
Typical Reaction Temp. Room Temperature to Moderate Heating (e.g., 50-80 °C)High Temperatures Required (e.g., >100 °C)
Reaction Time Generally shorterSignificantly longer
Yields Generally good to excellentOften poor to moderate

Mechanistic Insight: Visualizing the Difference

The following diagrams illustrate the SNAr mechanism for both isomers, highlighting the critical difference in the stability of the Meisenheimer complex.

SNAr_Mechanism_Comparison Figure 1. S(N)Ar Mechanism Comparison Start_4Br This compound + Nu⁻ Inter_4Br Meisenheimer Complex (Charge on NO₂) Start_4Br->Inter_4Br + Nu⁻ (fast) Product_4Br 4-Nu-8-nitroquinoline + Br⁻ Inter_4Br->Product_4Br - Br⁻ (slow, RDS) Start_6Br 6-Bromo-8-nitroquinoline + Nu⁻ Inter_6Br Meisenheimer Complex (No charge on NO₂) Start_6Br->Inter_6Br + Nu⁻ (very slow) Product_6Br 6-Nu-8-nitroquinoline + Br⁻ Inter_6Br->Product_6Br - Br⁻ (RDS) Experimental_Workflow Setup 1. Reaction Setup (Substrate, Base, N₂ atm) Addition 2. Add Solvent (DMF) & Nucleophile Setup->Addition React 3. Heat & Monitor (TLC) Addition->React Workup 4. Quench (H₂O) & Extract (EtOAc) React->Workup Purify 5. Wash, Dry, Concentrate Workup->Purify Column 6. Column Chromatography Purify->Column Product Pure Product Column->Product

References

A Comparative Guide to the Biological Activity of 4-Bromo-8-Nitroquinoline and Congeneric Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and versatile binding properties have established it as a "privileged scaffold," forming the core of numerous therapeutic agents with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4] The true potential of the quinoline nucleus is unlocked through strategic functionalization. The introduction of substituents, particularly halogens like bromine and potent electron-withdrawing groups like the nitro group, can profoundly modulate the molecule's physicochemical properties, target specificity, and overall biological efficacy.[5][6]

This guide provides an in-depth comparative analysis of the biological activities of bromo-substituted quinolines, with a specific focus on understanding the potential of 4-bromo-8-nitroquinoline in relation to other, more extensively studied, bromo- and nitro-bromoquinoline derivatives. By synthesizing data from anticancer and antimicrobial assays, elucidating structure-activity relationships (SAR), and detailing key experimental protocols, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.

Decoding the Structure-Activity Relationship (SAR) of Bromo- and Nitro-Quinolines

The biological potency of a quinoline derivative is not merely a function of its core structure but is intricately dictated by the nature, position, and interplay of its substituents.[7] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective and selective therapeutic agents.[8]

Key SAR Principles for Bromoquinolines:

  • Impact of Bromination: The introduction of bromine atoms onto the quinoline scaffold is a well-established strategy for enhancing antiproliferative activity.[5] For instance, 5,7-dibromo-8-hydroxyquinoline demonstrates significantly greater potency than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[5] This suggests that the number and position of bromine atoms are critical determinants of cytotoxicity.

  • Positional Importance: Research indicates that bromine substitutions at the C-5 and C-7 positions are particularly crucial for augmenting antiproliferative effects.[9]

  • Synergy with Nitro Groups: The combination of bromine and nitro groups often results in a synergistic enhancement of biological activity.[5][9] A compelling example is the comparison between 6,8-dibromoquinoline, which is biologically inactive, and its nitrated derivative, 6,8-dibromo-5-nitroquinoline, which exhibits remarkable anticancer activity.[9] This highlights the profound impact of the electron-withdrawing nitro group on the molecule's pharmacological profile.

  • Activation for Further Synthesis: Beyond its direct contribution to bioactivity, a nitro group can activate an adjacent bromine atom for SNAr (Nucleophilic Aromatic Substitution) reactions. This chemical property is invaluable for medicinal chemists, as it allows for the synthesis of diverse libraries of compounds (e.g., piperazinyl and morpholinyl quinolines) with potentially enhanced or novel biological functions.[9]

Based on these principles, this compound, which features both a bromine and a nitro substituent, is rationally positioned to exhibit significant biological activity. The placement of the nitro group at C-8 and the bromine at C-4 suggests a unique electronic and steric profile that warrants thorough investigation.

SAR_Principles cluster_scaffold Quinoline Core cluster_activity Biological Outcome Quinoline Quinoline Scaffold Bromo Bromine (Br) Quinoline->Bromo Introduction of Br Nitro Nitro (NO2) Quinoline->Nitro Introduction of NO2 Hydroxy Hydroxyl (OH) at C-8 Quinoline->Hydroxy C-8 Substitution Activity Enhanced Biological Activity (Anticancer/Antimicrobial) Bromo->Activity Increases Potency (esp. di-bromo at C5/C7) Nitro->Activity Synergistic Effect with Bromine Hydroxy->Activity Often enhances activity

Caption: Logical flow of key structure-activity relationships for substituted quinolines.

Comparative Analysis of Biological Activity

Anticancer Activity: A Primary Therapeutic Target

The most extensively documented biological activity of bromoquinoline derivatives is their potent cytotoxic effect against various cancer cell lines.[2] The mechanism often involves the inhibition of critical cellular machinery, such as topoisomerase enzymes, which are essential for DNA replication and repair.[9][10]

Comparative Cytotoxicity of Bromoquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several key bromo- and nitro-bromoquinoline derivatives against a panel of cancer cell lines. While direct experimental data for this compound is not widely available in public literature, the data for its isomers and related structures provide a strong basis for comparison.

CompoundCancer Cell LineIC₅₀ (µM)Reference
6,8-Dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0[9]
HeLa (human cervical cancer)24.1[9]
HT29 (human colon adenocarcinoma)26.2[9]
5,7-Dibromo-8-hydroxyquinoline C6 (rat glioblastoma)~15-25 (converted from µg/mL)[11]
HeLa (human cervical cancer)~15-25 (converted from µg/mL)[11]
HT29 (human colon adenocarcinoma)~6.7-10 (converted from µg/mL)[11]
3,5,6,7-Tetrabromo-8-methoxyquinoline C6 (rat glioblastoma)48.9[4][9]
HeLa (human cervical cancer)59.5[4][9]
HT29 (human colon adenocarcinoma)36.6[4][9]
6-Bromo-5-nitroquinoline Showed greatest antiproliferative activity compared to 5-FUNot specified in µM[12]
6,8-Dibromoquinoline (precursor)C6, HT29, HeLaNo inhibitory activity[9]

Causality and Mechanistic Insights:

The data clearly demonstrates the critical role of the nitro group. The stark contrast between the inactive 6,8-dibromoquinoline and the highly active 6,8-dibromo-5-nitroquinoline underscores the nitro group's ability to confer potent cytotoxicity.[9] This effect is likely due to its strong electron-withdrawing nature, which alters the electronic landscape of the quinoline ring system, potentially enhancing its ability to intercalate with DNA or bind to enzyme active sites.

Several active bromoquinoline derivatives, including 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human topoisomerase I.[9][11] This enzyme relieves torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. It is highly probable that nitro-bromoquinolines, including this compound, could share this or a similar mechanism of action.

Topoisomerase_Inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Bromoquinoline DNA_Supercoiled Supercoiled DNA Topo_I Topoisomerase I DNA_Supercoiled->Topo_I binds & nicks DNA_Relaxed Relaxed DNA Topo_I->DNA_Relaxed unwinds & reseals Topo_I_Complex Stable Topo-I-DNA Cleavage Complex Replication Successful Replication DNA_Relaxed->Replication Bromoquinoline Bromoquinoline Derivative Bromoquinoline->Topo_I_Complex stabilizes Strand_Breaks DNA Strand Breaks Topo_I_Complex->Strand_Breaks leads to Apoptosis Apoptosis (Cell Death) Strand_Breaks->Apoptosis

Caption: Mechanism of anticancer action via Topoisomerase I inhibition by bromoquinolines.

Antimicrobial Activity: A Legacy and Future Potential

The quinoline scaffold is the foundation of the quinolone class of antibiotics.[6] While fluoroquinolones are the most famous, other haloquinolines, including bromo-derivatives, have demonstrated significant antimicrobial potential.[4]

Comparative Antimicrobial Efficacy:

  • Gram-Positive Activity: Studies on 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong activity against a range of gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with one compound exhibiting a Minimum Inhibitory Concentration (MIC) value as low as 0.031 µg/mL.[13]

  • Broad Spectrum Potential: Other studies on 8-quinolinamines have demonstrated broad-spectrum activity against parasites and bacteria, including S. aureus (IC₅₀ = 1.38–15.34 μg/mL) and Mycobacterium intracellulare (IC₅₀ = 3.12–20 μg/mL).[14]

  • Mechanism of Action: The primary antimicrobial mechanism for quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, and their inhibition is bactericidal.[13] Additionally, the nitro group itself can be a source of antimicrobial activity. In compounds like nitrofurantoin, the nitro group is reduced by bacterial enzymes to form a highly reactive nitroanion radical, which damages bacterial DNA and other macromolecules.[15] This presents a second potential mechanism of action for this compound.

Key Experimental Protocols: A Guide to Self-Validating Systems

To ensure scientific integrity and reproducibility, the protocols described below are standard, self-validating methodologies for assessing the biological activities discussed.

Protocol 1: Evaluation of Antiproliferative Activity (MTT Assay)

This colorimetric assay is a widely accepted standard for assessing cell viability. It measures the activity of mitochondrial dehydrogenases, which are only active in living cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and gently pipette to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Bromoquinoline (serial dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E Living cells convert MTT -> Purple Formazan D->E F 5. Solubilize Formazan (e.g., with DMSO) E->F G 6. Measure Absorbance (570 nm) F->G H 7. Calculate IC50 Value G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate using Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Bacterial Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., S. aureus ATCC 25923) and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The structure-activity relationships derived from a wide range of bromoquinoline derivatives strongly suggest that this compound is a promising candidate for possessing potent biological activities. The synergistic combination of a bromine atom and an electron-withdrawing nitro group, a feature known to confer significant cytotoxicity and antimicrobial effects in other quinoline isomers, provides a compelling rationale for its investigation.[5][9] The likely mechanisms of action, including the inhibition of essential enzymes like DNA topoisomerases and potential bioreduction of the nitro group, align with established pathways for highly active quinoline-based compounds.[4][13][15]

While this guide provides a comparative framework based on existing literature, dedicated synthesis and biological evaluation of this compound are imperative. Future research should focus on in-depth cytotoxicity screening against a broad panel of cancer cell lines, antimicrobial testing against clinically relevant pathogens, and detailed mechanistic studies to elucidate its precise molecular targets. Such investigations will be crucial in determining if this specific structural isomer holds unique therapeutic potential within the esteemed class of quinoline-based agents.

References

A Guide to the Spectroscopic Cross-Validation for the Structural Confirmation of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and materials science, quinoline derivatives are foundational scaffolds, valued for their broad spectrum of biological activities.[1][2] The specific isomeric form of a substituted quinoline, such as 4-Bromo-8-nitroquinoline, is critical, as minute structural changes can drastically alter its pharmacological and physical properties. Consequently, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring the integrity of research and development.

This guide provides a comprehensive framework for the definitive structural confirmation of this compound (C₉H₅BrN₂O₂). We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy creates a self-validating system. This integrated approach ensures that each piece of spectral data corroborates the others, leading to an unequivocal structural assignment.

The Analytical Workflow: An Integrated Spectroscopic Approach

The confirmation of the this compound structure relies on a logical workflow where each technique provides a unique yet complementary piece of the molecular puzzle. The process begins with determining the molecular formula, proceeds to identifying the functional groups present, and culminates in mapping the precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Cross-Validation cluster_3 Final Confirmation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Data_MS Molecular Formula & Isotopic Pattern MS->Data_MS Data_NMR Atomic Connectivity & Substitution Pattern NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR CrossValidation Data Convergence Data_MS->CrossValidation Data_IR->CrossValidation Data_NMR->CrossValidation Conclusion Unambiguous Structure Confirmed CrossValidation->Conclusion G cluster_0 Individual Spectroscopic Findings cluster_1 Derived Conclusions cluster_2 Final Verified Structure MS_Data MS Data: Exact Mass = 251.9534 [M]+:[M+2]+ ≈ 1:1 MS_Conclusion Conclusion: Formula is C₉H₅BrN₂O₂ Contains one Bromine atom MS_Data->MS_Conclusion IR_Data IR Data: Strong peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ IR_Conclusion Conclusion: Presence of a Nitro (-NO₂) group Presence of an aromatic ring IR_Data->IR_Conclusion NMR_Data NMR Data: 5 ¹H signals in aromatic region 9 unique ¹³C signals Specific coupling patterns NMR_Conclusion Conclusion: Confirms C-H framework Defines 4,8-substitution pattern NMR_Data->NMR_Conclusion Final Confirmed Structure: This compound MS_Conclusion->Final Corroborates IR_Conclusion->Final Corroborates NMR_Conclusion->Final Defines

References

A Comparative Crystallographic Guide to 4-Bromo-8-nitroquinoline Derivatives: Unraveling Solid-State Architectures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Crystal Engineering of Substituted Quinolines, Offering Insights for Advanced Material and Pharmaceutical Development.

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, ranging from antimicrobial and anticancer agents to functional dyes and pigments.[1] The targeted synthesis of derivatives such as 4-bromo-8-nitroquinoline is driven by the unique electronic properties conferred by the bromo and nitro substituents, which are pivotal for their biological activity and material performance.[1] Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the engineering of novel crystalline materials.[2]

This guide presents a comparative analysis of the X-ray crystallography of 8-nitroquinoline and its bromo-substituted analogue, 4-bromo-8-methoxyquinoline. While the crystal structure of this compound is not yet publicly available, this comparative study of closely related derivatives provides crucial insights into the intermolecular interactions that likely govern its crystal packing. Such understanding is foundational for predicting and controlling the physicochemical properties of this important class of compounds.

Comparative Crystallographic Analysis: The Influence of Substitution on Crystal Packing

The substitution pattern on the quinoline scaffold dramatically influences the intermolecular interactions and, consequently, the crystal lattice. A comparison between the crystal structures of 8-nitroquinoline[3] and 4-bromo-8-methoxyquinoline[4] reveals significant differences in their packing motifs, primarily driven by the distinct nature of the substituents.

Parameter8-Nitroquinoline[3]4-Bromo-8-methoxyquinoline[4]
Chemical Formula C₉H₆N₂O₂C₁₀H₈BrNO
Molecular Weight 174.16 g/mol 238.08 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 8.956(2)5.1615(1)
b (Å) 14.591(4)12.1337(6)
c (Å) 6.138(2)14.2436(7)
α (°) 9090
β (°) 106.33(3)90
γ (°) 9090
Volume (ų) 795.4(2)892.05(6)
Z 44
Temperature (K) 296150
Key Interactions C-H···O hydrogen bonds, π-π stackingC-H···π(arene) interactions

The data clearly shows that while both molecules are nearly planar, their crystal systems and space groups differ. The crystal packing of 8-nitroquinoline is stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions. In contrast, the crystal structure of 4-bromo-8-methoxyquinoline is characterized by weak intermolecular C-H···π(arene) interactions, forming one-dimensional chains.[4] This highlights the critical role of the nitro group's oxygen atoms as hydrogen bond acceptors in directing the supramolecular assembly.

Deciphering Intermolecular Interactions: A Predictive Outlook for this compound

Based on the analysis of related structures, the crystal packing of this compound is anticipated to be a complex interplay of various intermolecular forces. The presence of both a bromine atom and a nitro group introduces the possibility of several key interactions:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group of an adjacent molecule.[5] This directional interaction is a powerful tool in crystal engineering.[5]

  • π-π Stacking: The aromatic quinoline core is prone to π-π stacking interactions, which are a common feature in the crystal structures of planar aromatic molecules.

  • C-H···O Hydrogen Bonds: The hydrogen atoms on the quinoline ring can form weak hydrogen bonds with the oxygen atoms of the nitro group, similar to what is observed in the crystal structure of 8-nitroquinoline.[3]

  • Dipole-Dipole Interactions: The nitro group introduces a significant dipole moment, which will influence the overall electrostatic interactions within the crystal lattice.

The interplay of these interactions will ultimately determine the final crystal packing and the resulting physicochemical properties of this compound.

Experimental Workflows and Protocols

Reproducibility is a cornerstone of scientific integrity. The following sections detail the synthesis and crystallization methodologies for the discussed quinoline derivatives, providing a practical guide for researchers.

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization for X-ray Analysis cluster_analysis Analysis A Starting Materials (e.g., o-Nitrophenol, 4-Hydroxyquinoline) B Chemical Reaction (e.g., Nitration, Bromination) A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Purified Compound D->E F Slow Evaporation of Solvent (e.g., Dichloromethane/Hexane) E->F G Single Crystal Growth F->G H Single-Crystal X-ray Diffraction G->H I Structure Solution and Refinement H->I J Crystallographic Data I->J G cluster_8nitro 8-Nitroquinoline Packing cluster_4bromo 4-Bromo-8-methoxyquinoline Packing A Molecule 1 B Molecule 2 A->B π-π stacking D Molecule 4 A->D C-H···O bond C Molecule 3 B->C C-H···O bond C->D π-π stacking E Molecule A F Molecule B E->F C-H···π interaction G Molecule C F->G C-H···π interaction

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Nitroquinoline Scaffold

The 8-nitroquinoline core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are precursors to a wide range of biologically active molecules, including potential inhibitors for enzymes like cathepsin B.[1] The functionalization of this core, particularly at the C4 position, is a critical step in exploring the structure-activity relationship (SAR) and developing novel therapeutic agents and functional materials.[2]

4-Bromo-8-nitroquinoline serves as a versatile and crucial building block for these explorations. The carbon-bromine bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3][4] However, the electronic properties and the very structure of this substrate present unique challenges that demand a carefully considered catalyst strategy. The strong electron-withdrawing effect of the nitro group activates the C-Br bond towards oxidative addition but can also influence subsequent steps in the catalytic cycle. More critically, the quinoline nitrogen's lone pair can act as a poison by coordinating to the metal center, leading to catalyst deactivation.[5]

This guide provides a comparative analysis of different catalytic systems for the cross-coupling of this compound. We will dissect the causal factors behind catalyst and ligand selection, offer field-proven insights into optimizing reaction conditions, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Foundational Logic: Understanding the Cross-Coupling Catalytic Cycle

Nearly all palladium- and nickel-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is essential to understand for effective troubleshooting and optimization.[6][7] The efficiency of each step is highly dependent on the choice of metal, ligand, base, and solvent.

Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 Active LₙPd(0) Catalyst oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex L₂Pd(II)(Ar)(R) Transmetalation Complex oa_complex->tm_complex Transmetalation / Amine Coordination tm_complex->pd0 tm_complex->pd0 product Ar-R Coupled Product tm_complex->product Reductive Elimination reagents Ar-X (this compound) coupling_partner R-M (Boronic Acid, Amine, etc.)

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (e.g., Suzuki) or Base-Mediated Ligand Exchange (e.g., Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium complex.[8] The choice of base is critical here.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl structures due to the stability and low toxicity of the requisite boronic acid or ester coupling partners.[8][10]

Comparative Analysis of Catalytic Systems

For an electron-deficient and potentially coordinating substrate like this compound, the choice of ligand is paramount. The ligand must be electron-rich and sterically bulky enough to promote reductive elimination and prevent the quinoline nitrogen from binding to the palladium center.[5][11]

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Key Considerations & Rationale
Pd(PPh₃)₄ K₂CO₃ / Cs₂CO₃Dioxane/H₂O80-10060-85Baseline Choice: A classic, reliable catalyst.[12] However, it may struggle with challenging substrates. The aqueous base is crucial for activating the boronic acid for transmetalation.[8]
PdCl₂(dppf)·CH₂Cl₂ K₂CO₃ / K₃PO₄DMF or Dioxane90-11075-95Enhanced Stability: The dppf ligand offers better thermal stability. This system is highly effective for coupling quinolines with arylboronic acids.[13] K₃PO₄ is a stronger base that can accelerate slow reactions.
Pd₂(dba)₃ / SPhos K₃PO₄Toluene or Dioxane80-11085-98High Activity: SPhos is a bulky, electron-rich biaryl phosphine ligand designed for high-turnover catalysis.[11] It effectively shields the palladium, mitigating catalyst poisoning by the quinoline nitrogen and accelerating reductive elimination.[5]
NiCl₂(dppf) K₃PO₄Dioxane10070-90Cost-Effective Alternative: Nickel catalysts are significantly cheaper than palladium.[14] While often requiring higher temperatures, they can be highly effective for coupling aryl bromides and are less sensitive to certain functional groups.[15]

Yields are estimated based on reactions with structurally similar halo-N-heterocycles and are meant for comparative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for heteroaryl coupling.[13][16]

Reaction: this compound with Phenylboronic Acid

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M). The mixture should be sparged with argon for 10-15 minutes to ensure all oxygen is removed.[5]

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds under conditions that tolerate a wide array of functional groups, which is a significant improvement over harsher classical methods like the Ullmann condensation.[17][18]

Comparative Analysis of Catalytic Systems

Success in Buchwald-Hartwig amination hinges on a delicate balance. The catalyst must be active enough to cleave the C-Br bond, while the ligand must facilitate the coordination and deprotonation of the incoming amine without being so bulky as to prevent it. A strong, non-nucleophilic base is essential.[9]

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Key Considerations & Rationale
Pd₂(dba)₃ / BINAP NaOtBuToluene90-11065-85First Generation: BINAP was one of the early, effective chelating phosphine ligands.[9] Requires a strong base like sodium tert-butoxide to deprotonate the amine.
Pd(OAc)₂ / XPhos K₂CO₃ / Cs₂CO₃t-BuOH or Dioxane80-10090-99High Generality: XPhos is a highly effective bulky monophosphine ligand that promotes the coupling of a very broad range of amines and aryl halides.[5] The use of weaker carbonate bases is often possible with these highly active systems, improving functional group tolerance.[19]
[Pd(cinnamyl)Cl]₂ / cataCXium® A K₃PO₄Dioxane10080-95N-Heterocyclic Carbene (NHC) Ligand: NHC ligands are strong σ-donors that form very stable palladium complexes, often leading to high catalyst longevity and efficiency.[20] They are an excellent phosphine-free alternative.
NiCl₂(dme) / dcype NaOtBuToluene100-12070-90Nickel-Based System: Nickel can effectively catalyze C-N coupling, particularly for aryl bromides.[21] It often requires specific chelating phosphine ligands like dcype (1,2-bis(dicyclohexylphosphino)ethane) and may require slightly higher temperatures than palladium systems.

Yields are estimated based on reactions with structurally similar halo-N-heterocycles and are meant for comparative purposes.

Catalyst Selection Logic

The following workflow illustrates the decision-making process for selecting a suitable catalyst system for the cross-coupling of this compound.

Catalyst_Selection_Workflow start Start: Functionalize This compound coupling_type Desired Bond? start->coupling_type cc_bond C-C Bond (Suzuki, Sonogashira, Heck) coupling_type->cc_bond C-C cn_bond C-N Bond (Buchwald-Hartwig) coupling_type->cn_bond C-N suzuki Suzuki Coupling (Biaryl Synthesis) cc_bond->suzuki sonogashira Sonogashira Coupling (Alkyne Installation) cc_bond->sonogashira suzuki_catalyst High Yield Needed? (>90%) suzuki->suzuki_catalyst suzuki_yes Use Pd₂(dba)₃ / SPhos (High Activity System) suzuki_catalyst->suzuki_yes Yes suzuki_no Use PdCl₂(dppf) (Robust & Reliable) suzuki_catalyst->suzuki_no No / Baseline amine_type Amine Type? cn_bond->amine_type primary_amine Primary / Secondary Aliphatic or Aromatic amine_type->primary_amine primary_catalyst Use Pd(OAc)₂ / XPhos (Broad Scope & High Activity) primary_amine->primary_catalyst

Figure 2: Decision workflow for catalyst selection based on the desired transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on state-of-the-art methods using bulky biarylphosphine ligands.[19]

Reaction: this compound with Morpholine

  • Reagent Preparation: In a glovebox, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) to a flame-dried Schlenk tube. Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.

  • Main Reaction Setup: In a separate flame-dried Schlenk tube, add this compound (1.0 equiv), Cs₂CO₃ (1.5 equiv). Evacuate and backfill the tube with argon three times.

  • Reactant Addition: Add the pre-activated catalyst solution to the main reaction tube via syringe. Then, add morpholine (1.3 equiv) via syringe.

  • Reaction: Seal the tube and heat to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired 4-(morpholino)-8-nitroquinoline.

Part 3: Other Important Couplings - Sonogashira and Heck Reactions

While Suzuki and Buchwald-Hartwig couplings are most common, the Sonogashira and Heck reactions provide access to other valuable motifs.

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form internal alkynes, a structure found in many bioactive molecules.[22][23] The standard catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[24][25] For a substrate like this compound, this reaction provides a direct route to install an alkynyl substituent at the C4 position.

  • Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene.[6][26] This is a powerful method for vinylation. A typical catalyst system involves a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃) and a base such as triethylamine.[27] The reaction would yield a 4-vinyl-8-nitroquinoline derivative, a valuable intermediate for further functionalization.

Conclusion and Future Outlook

The successful functionalization of this compound via cross-coupling is eminently achievable with the right choice of catalyst system. For general C-C and C-N bond formation, palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) represent the current state-of-the-art, offering high yields and broad functional group tolerance by mitigating catalyst poisoning.[5][11] Nickel-based catalysts are emerging as a powerful, cost-effective alternative, though they may require more rigorous optimization.[14]

The key to success lies in understanding the mechanistic demands of the reaction and the specific challenges posed by the substrate. By selecting a ligand that sterically shields the metal center and electronically promotes the desired bond-forming step, researchers can efficiently unlock the vast chemical space accessible from this valuable nitroquinoline building block.

References

A Comparative Guide to the Reactivity of 4-Bromo-8-nitroquinoline and 4-Chloro-8-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-8-nitroquinoline and 4-Chloro-8-nitroquinoline, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. These quinoline derivatives are valuable synthons for drug development professionals and researchers in medicinal chemistry and materials science, often serving as precursors for a range of biologically active molecules.[1] Understanding their relative reactivity is paramount for optimizing reaction conditions, improving yields, and streamlining synthetic workflows.

The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr)

To logically compare these two substrates, we must first understand the mechanistic framework governing their reactions. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with potent electron-withdrawing groups (EWGs).[2][3] The nitro group (-NO₂) is a quintessential example of such an activating group.

The SNAr reaction is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism .[4][5]

  • Addition of the Nucleophile (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the halogen). This initial attack temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][5] The stability of this intermediate is critical, and it is significantly enhanced by EWGs positioned ortho or para to the site of attack, as they can delocalize the negative charge through resonance.[5]

  • Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored as the leaving group (halide ion) is expelled.[2]

Because the first step—the nucleophilic attack—is the slow, rate-determining step, any factor that makes the carbon atom more electrophilic or stabilizes the intermediate will accelerate the overall reaction.[2][3]

SNAr_Mechanism Figure 1: The SNAr Addition-Elimination Mechanism cluster_legend Legend Reactants 4-Halo-8-nitroquinoline + Nu⁻ TS1 Transition State 1 Reactants->TS1 Step 1 (Addition) Rate-Determining Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Step 2 (Elimination) Fast Products Product + X⁻ TS2->Products RDS Rate-Determining Step

Caption: SNAr mechanism for 4-Halo-8-nitroquinoline.

Core Reactivity Comparison: The "Element Effect"

The central difference in reactivity between 4-Chloro-8-nitroquinoline and this compound stems from the nature of the halogen leaving group. In SN1 and SN2 reactions, bond strength is paramount, leading to a reactivity trend of I > Br > Cl > F. However, in SNAr reactions, this trend is inverted. The established leaving group ability for SNAr is typically F > Cl ≈ Br > I .[2][4][6]

This phenomenon, often termed the "element effect," is a direct consequence of the SNAr mechanism. Since the cleavage of the carbon-halogen (C-X) bond occurs in the fast, second step, its strength has a minimal impact on the overall reaction rate. Instead, the rate is dictated by the initial nucleophilic attack. The dominant factor here is the electronegativity of the halogen.

  • Chlorine vs. Bromine: Chlorine is more electronegative than bromine. This causes a stronger inductive electron withdrawal from the carbon atom at the 4-position (the ipso-carbon).

  • Enhanced Electrophilicity: The greater polarization of the C-Cl bond compared to the C-Br bond renders the C-4 carbon in 4-Chloro-8-nitroquinoline more electron-deficient (more electrophilic).

  • Faster Attack: This heightened electrophilicity makes the carbon center a more attractive target for the incoming nucleophile, lowering the activation energy for the rate-determining addition step and resulting in a faster reaction rate.

Therefore, based on foundational principles of physical organic chemistry, 4-Chloro-8-nitroquinoline is predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions.

Reactivity_Logic Figure 2: Logical Flow of Reactivity Comparison A Electronegativity: Cl > Br B Inductive Effect / C-X Bond Polarization: C-Cl > C-Br A->B C Electrophilicity of C4 Carbon: 4-Chloro derivative > 4-Bromo derivative B->C D Rate of Nucleophilic Attack (RDS): 4-Chloro derivative > 4-Bromo derivative C->D E Overall SNAr Reactivity: 4-Chloro-8-nitroquinoline > this compound D->E

Caption: Logical relationship determining higher reactivity.

Comparative Data Summary

While direct, side-by-side kinetic studies for these specific isomers are not abundant in the literature, the comparison can be summarized based on the well-established principles discussed.

Feature4-Chloro-8-nitroquinolineThis compoundRationale
Leaving Group Chlorine (Cl)Bromine (Br)-
Halogen Electronegativity Higher (3.16 Pauling)Lower (2.96 Pauling)Chlorine's higher electronegativity is the key differentiating factor.
C4-Halogen Bond Polarization More PolarizedLess PolarizedThe greater electronegativity difference (Δχ) in the C-Cl bond leads to a larger partial positive charge (δ+) on the C4 carbon.
Electrophilicity of C4 More ElectrophilicLess ElectrophilicThe C4 carbon is a more potent site for nucleophilic attack.
Predicted SNAr Reaction Rate Faster Slower The rate-determining nucleophilic attack is accelerated due to the higher electrophilicity of the reaction center.[2][5]

Generalized Experimental Protocol: Amination of 4-Halo-8-nitroquinolines

This protocol provides a representative workflow for the nucleophilic aromatic substitution of this compound or 4-Chloro-8-nitroquinoline with an amine, a common and synthetically useful transformation.[7]

Objective: To synthesize 4-(Alkylamino)-8-nitroquinoline from the corresponding 4-halo-8-nitroquinoline.

Materials:

  • This compound or 4-Chloro-8-nitroquinoline (1.0 eq)

  • Alkylamine (e.g., butylamine, 2.0-4.0 eq)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or neat)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-8-nitroquinoline (1.0 eq) and the chosen solvent (if not running neat).

  • Reagent Addition: Add the alkylamine (2.0-4.0 eq) to the flask. Using an excess of the amine can serve as both the nucleophile and a base to neutralize the H-X formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-130 °C) and stir vigorously.[7] Note: The reaction with 4-Chloro-8-nitroquinoline is expected to proceed faster or at a lower temperature than the bromo analogue.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system. Visualize the spots under UV light (254 nm) to observe the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Take up the residue in DCM or ethyl acetate and wash sequentially with water and saturated NaHCO₃ solution to remove excess amine and any acid byproduct.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure 4-(alkylamino)-8-nitroquinoline.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and melting point analysis.

Experimental_Workflow Figure 3: General Experimental Workflow for Amination A 1. Reaction Setup (Substrate + Solvent) B 2. Reagent Addition (Excess Amine) A->B C 3. Heating & Stirring (Monitor by TLC) B->C D 4. Reaction Workup (Quench & Extract) C->D E 5. Isolation (Dry & Concentrate) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical workflow for SNAr amination.

Conclusion

In the context of nucleophilic aromatic substitution, the positional relationship between the activating nitro group and the halogen leaving group is critical. For both this compound and 4-Chloro-8-nitroquinoline, the 8-nitro group strongly activates the quinoline system towards nucleophilic attack at the 4-position.

However, the decisive factor in comparing their reactivity is the "element effect," which prioritizes the electronegativity of the leaving group over its bond strength with carbon. Consequently, 4-Chloro-8-nitroquinoline is unequivocally the more reactive substrate . Its chlorine substituent creates a more electrophilic carbon center, facilitating the rate-determining nucleophilic attack more effectively than the less electronegative bromine in its counterpart. This fundamental understanding allows researchers to make informed decisions in experimental design, anticipating shorter reaction times or milder conditions when using the chloro-derivative.

References

A Comparative Guide to the Electronic Properties of 4-Bromo-8-nitroquinoline: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the electronic architecture of a molecule is a critical determinant of its reactivity, stability, and potential biological activity. 4-Bromo-8-nitroquinoline, a halogenated and nitrated derivative of the quinoline scaffold, presents a compelling case for in-depth electronic property analysis. The strategic placement of a bromine atom and a nitro group on the quinoline core is expected to significantly modulate its electron density distribution, thereby influencing its interactions with biological targets and its suitability for various applications.

This guide provides a comparative analysis of the electronic properties of this compound, leveraging the power of Density Functional Theory (DFT) studies. While direct computational studies on this compound are not extensively available in the current literature, this guide will establish a robust theoretical framework based on DFT studies of closely related quinoline derivatives. By examining the electronic effects of bromo and nitro substituents on the quinoline ring, we can project and compare the key electronic characteristics of this compound against other relevant analogues.

The "Why": Causality Behind Computational and Experimental Choices

The decision to computationally investigate this compound is driven by the well-established principle that the introduction of electron-withdrawing groups, such as a nitro group (-NO₂), and a halogen, like bromine (-Br), can profoundly alter the electronic landscape of an aromatic system. The nitro group, a strong electron-withdrawing group, is known to activate halogen substituents towards nucleophilic substitution reactions.[1] This understanding is pivotal in synthetic chemistry, guiding the design of reaction pathways for creating novel functionalized quinoline derivatives.

DFT is the computational method of choice for this analysis due to its balance of accuracy and computational cost, providing reliable predictions of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, charge distribution, and molecular electrostatic potential (MEP). These parameters are crucial for understanding a molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and reactivity.

Experimental Protocol: A Self-Validating System for DFT Calculations

A typical workflow for the DFT-based analysis of the electronic properties of a molecule like this compound is a self-validating system that ensures the reliability of the computational results.

Step-by-Step Methodology
  • Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes:

    • HOMO and LUMO energies: These frontier molecular orbitals are critical for understanding chemical reactivity.

    • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing insights into the partial atomic charges.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Input Initial Molecular Structure (e.g., from PubChem [5]) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry SP Single-Point Energy & Property Calculation Freq->SP Verified Minimum HOMO_LUMO HOMO-LUMO Energies & Gap SP->HOMO_LUMO Mulliken Mulliken Charges SP->Mulliken MEP Molecular Electrostatic Potential (MEP) Map SP->MEP Analysis Reactivity & Stability Analysis HOMO_LUMO->Analysis Mulliken->Analysis MEP->Analysis

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Comparative Analysis of Electronic Properties

To understand the electronic characteristics of this compound, we will compare it with the parent quinoline molecule and other relevant substituted quinolines for which DFT data is available. This comparative approach will highlight the influence of the bromo and nitro substituents on the electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity.

Table 1: Comparison of Calculated HOMO-LUMO Energies and Gaps for Quinoline and its Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.83[2]
8-Hydroxyquinoline--4.52[3]
8-Hydroxy-5-nitroquinoline---[4]
This compound (Projected)Lower than QuinolineSignificantly LowerSmaller than Quinoline-

Note: The values for this compound are projected based on the expected electronic effects of the substituents. The presence of the electron-withdrawing nitro and bromo groups is anticipated to lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, suggesting increased reactivity compared to the parent quinoline.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule. This information is invaluable for understanding the charge distribution and identifying potential sites for nucleophilic or electrophilic attack.

In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to the electronegative bromine and nitro groups are likely to be electron-deficient and thus susceptible to nucleophilic attack.

Table 2: Projected Mulliken Charge Distribution Trends in this compound

Atom/GroupExpected Partial ChargeRationale
Nitrogen (Quinoline)NegativeHigh electronegativity
Oxygen (Nitro Group)NegativeHigh electronegativity
Carbon at C4 (attached to Br)PositiveInductive effect of Bromine
Carbon at C8 (attached to NO₂)PositiveStrong electron-withdrawing effect of the Nitro group
BromineNegativeHigh electronegativity, but can be influenced by resonance
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting the reactivity of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the nitro group's oxygen atoms and the quinoline's nitrogen atom. Conversely, positive potential would likely be concentrated around the hydrogen atoms of the quinoline ring and the carbon atoms bonded to the bromine and nitro groups.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map and its interpretation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the anticipated electronic properties of this compound based on established DFT principles and comparative data from related molecules. The presence of both a bromo and a nitro substituent is predicted to significantly influence its electronic structure, leading to a smaller HOMO-LUMO gap and a highly polarized charge distribution. These features suggest that this compound is a reactive molecule with distinct electrophilic and nucleophilic centers, making it a promising candidate for further synthetic modifications and biological evaluation.

To provide a more definitive and quantitative analysis, dedicated DFT studies on this compound and its isomers are warranted. Such studies would provide precise values for the HOMO-LUMO gap, detailed Mulliken charge distributions, and accurate MEP maps, which would be invaluable for guiding future research in the development of novel therapeutic agents and functional materials based on the quinoline scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-8-nitroquinoline (CAS No. 1379345-02-4). As a specialized heterocyclic compound used in pharmaceutical research and organic synthesis, its unique chemical structure—featuring a halogenated quinoline core with a nitro group—necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory operations.

Section 1: Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural motifs provide clear indicators of its hazard profile. The presence of a nitroaromatic system and a carbon-bromine bond suggests that it should be treated as a hazardous substance with potential toxicity.[2]

The primary hazards are inferred from structurally related compounds, such as 4-Bromo-8-nitroisoquinoline, and general principles of chemical safety.[3] Combustion, for instance, can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide gas.[4][5]

Inferred Hazard Profile

The table below summarizes the presumed hazards. It is critical to handle this compound as if it possesses all these characteristics until specific toxicological data becomes available.

Hazard TypeDescriptionRationale & Citations
Acute Toxicity (Oral) Harmful if swallowed.Based on data for the related compound 4-Bromo-8-nitroisoquinoline (H302).[3]
Skin Irritation Causes skin irritation.A common property of halogenated and nitroaromatic compounds. (H315).[3][6]
Eye Irritation Causes serious eye irritation.(H319).[3][6]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of fine dust should be avoided. (H335).[3][4]
Environmental Hazard Presumed harmful to aquatic life.Nitroaromatic compounds are often ecotoxic; discharge into the environment must be avoided.[7]
Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound waste.

Protection TypeSpecificationRationale & Citations
Eye Protection Chemical safety goggles or a full-face shield.Protects against dust particles and potential splashes.[5][6]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[4][7]
Body Protection Lab coat.Prevents contamination of personal clothing.[7]
Engineering Controls Certified Chemical Fume Hood.All handling of solid this compound and its waste must be conducted within a fume hood to prevent inhalation of dust.[2][4]

Section 2: Waste Classification & Segregation - The Cornerstone of Compliance

Proper identification and segregation are the most critical steps in the disposal process. Miscategorization can lead to dangerous chemical reactions, rejection of waste shipments by disposal facilities, and significant regulatory penalties.

Primary Waste Classification: Halogenated Organic Solid Waste

Due to the presence of a bromine atom, this compound must be classified as a halogenated organic waste .[8][9][10] This classification dictates its disposal pathway, which is typically high-temperature incineration at a licensed facility.[7][11]

Segregation is Mandatory: To ensure safety and proper disposal, never mix this compound waste with the following streams:

  • Non-Halogenated Organic Waste: Combining these streams unnecessarily complicates the disposal of the entire container, often increasing costs.[11][12]

  • Acids or Bases: Mixing with strong acids or bases can catalyze decomposition or unwanted reactions.[5][9]

  • Strong Oxidizing Agents: This can create a risk of a highly exothermic or explosive reaction.[5][13]

  • Aqueous Waste: This compound is a solid organic; it should not be mixed with liquid or aqueous waste streams.[9]

Section 3: Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the disposal of this compound from the point of generation to its final collection.

Step 1: Consult Your Institutional EHS Office

This is the foundational step. Your local Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal procedures at your facility.[2] They provide institution-specific guidance, waste container labels, and pickup schedules that align with local, state, and federal regulations like the Resource Conservation and Recovery Act (RCRA).[2]

Step 2: Prepare the Hazardous Waste Container
  • Select the Correct Container: Obtain a designated hazardous waste container compatible with solid organic chemicals. Ensure it is clean, dry, and has a secure, leak-proof lid.[2][14]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your EHS office. Clearly write the full, unabbreviated chemical name: "This compound ".[2][10] List all constituents if it is a mixture. Keep the label clean and legible.

Step 3: Waste Transfer
  • Work in a Fume Hood: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Minimize Dust Generation: Use a dedicated spatula or scoop to carefully transfer the solid waste into the container. Avoid pouring or any action that could create airborne dust.[4]

  • Seal the Container: Tightly close the container lid immediately after adding the waste. This is a crucial step for safety and compliance, preventing the release of vapors and contamination.[10][14]

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated SAA. This area should be secure, well-ventilated, and clearly marked.[2]

  • Segregation: Ensure the container is stored with other compatible halogenated organic wastes and physically separated from incompatible materials like acids, bases, and oxidizers.[10]

  • Log Keeping: Meticulously record the amount of waste added to the container in an accumulation log, as required by your institution.[10]

Step 5: Arranging for Final Disposal

Once the waste container is full (typically not exceeding 90% capacity) or has reached the institutional time limit for accumulation, arrange for its removal.[14] Contact your EHS department or follow the institutional procedure to schedule a pickup by certified hazardous waste management personnel.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generated: This compound consult_ehs Step 1: Consult Institutional EHS Office for specific guidance start->consult_ehs ppe Step 2: Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) consult_ehs->ppe container Step 3: Prepare & Label Hazardous Waste Container ppe->container classify Classify as: 'Halogenated Organic Solid Waste' container->classify transfer Step 4: Transfer Waste (Minimize Dust) & Seal Container container->transfer saa Step 5: Store in Designated SAA (Segregated from Incompatibles) transfer->saa pickup Step 6: Arrange Pickup by Authorized Personnel saa->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Disposal decision workflow for this compound.

Section 4: Decontamination & Spill Management

Decontamination:

  • Glassware/Equipment: Reusable equipment contaminated with this compound should be rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste. Do not drain to the sewer.

  • Surfaces: Wipe the contaminated area in the fume hood with a cloth dampened with a suitable solvent. The contaminated cloth must be disposed of as solid hazardous waste.

Spill Response:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a containment hood.

  • Contact EHS: Notify your institution's EHS or emergency response team.

  • Containment (if trained): If the spill is small and contained within a fume hood, and you are trained to do so, use a chemical spill kit to absorb the material. Avoid creating dust. All cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.